molecular formula C11H13NO3 B1337567 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 58271-38-8

3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

Katalognummer: B1337567
CAS-Nummer: 58271-38-8
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: BIJQKKGPZNKXKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid is a high-purity organic compound with the CAS Registry Number 58271-38-8 and a molecular formula of C11H13NO3 . It has a calculated average mass of 207.23 g/mol and a monoisotopic mass of 207.089543 Da . This chemical features a propanoic acid chain substituted with an N-(2,4-dimethylphenyl) group, forming a key anilide structure valuable for further synthetic applications. Researchers utilize this compound as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, characterized by the SMILES notation Cc1cc(C)ccc1NC(=O)CC(O)=O, provides reactive sites for further chemical modification, making it a useful precursor for the development of more complex molecules . The compound is offered with quality assurance and is available for immediate shipment from multiple international suppliers to support your critical research and development projects . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Eigenschaften

IUPAC Name

3-(2,4-dimethylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-3-4-9(8(2)5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJQKKGPZNKXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483316
Record name 3-(2,4-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58271-38-8
Record name 3-(2,4-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, a malonamic acid derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details a robust synthetic protocol, outlines key characterization methodologies, and provides insights into the rationale behind the experimental choices. The guide emphasizes scientific integrity, providing a self-validating framework for the reproducible synthesis and characterization of the target compound.

Introduction and Scientific Context

This compound, also known as N-(2,4-dimethylphenyl)malonamic acid, belongs to the class of N-aryl malonamic acids. These compounds are characterized by an aromatic amine linked to a malonic acid monoamide moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The N-aryl amide linkage provides a scaffold that can be readily modified to explore structure-activity relationships (SAR), while the terminal carboxylic acid group can be functionalized or serve as a key pharmacophoric feature.

The synthesis of N-aryl malonamic acids is a fundamental transformation in organic chemistry, often serving as a precursor for the synthesis of more complex heterocyclic systems or as a standalone pharmacophore. The 2,4-dimethylphenyl substituent on the aromatic ring influences the compound's lipophilicity and steric profile, which can in turn affect its biological activity and pharmacokinetic properties. A reliable and well-characterized synthesis of this compound is therefore crucial for its further investigation and application in drug discovery programs.

This guide will provide a detailed, step-by-step procedure for the synthesis of this compound, followed by a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment.

Synthetic Protocol

The synthesis of this compound can be efficiently achieved through the reaction of 2,4-dimethylaniline with a suitable malonic acid equivalent. While several methods exist for the formation of N-aryl malonamic acids, the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a common and effective approach. This method avoids the use of harsh acylating agents and often proceeds under mild conditions with good yields.

Reaction Scheme

The overall reaction is a nucleophilic addition-elimination of the aniline to one of the carbonyl groups of Meldrum's acid, followed by hydrolysis of the resulting intermediate.

reaction_scheme cluster_reactants Reactants cluster_product Product 2_4_dimethylaniline 2,4-Dimethylaniline target_molecule This compound 2_4_dimethylaniline->target_molecule Toluene, Reflux meldrums_acid Meldrum's Acid meldrums_acid->target_molecule

Caption: Reaction scheme for the synthesis of the target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-DimethylanilineReagentSigma-Aldrich
Meldrum's acidReagentSigma-Aldrich
TolueneAnhydrousFisher Scientific
Hydrochloric acid1 MVWR
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Anhydrous sodium sulfateACS GradeVWR
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum's acid (1.44 g, 10 mmol).

  • Addition of Reactants: Add 100 mL of anhydrous toluene to the flask, followed by the addition of 2,4-dimethylaniline (1.21 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Filter the solid product using a Büchner funnel and wash with cold toluene (2 x 20 mL).

  • Acidification and Extraction (Optional): If a significant amount of product remains in the filtrate, the toluene can be removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield additional product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to off-white solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Rationale for Experimental Choices
  • Choice of Malonic Acid Equivalent: Meldrum's acid is chosen for its higher reactivity compared to malonic acid itself, allowing the reaction to proceed under milder conditions. Its reaction with amines is a well-established method for the synthesis of malonamic acids.

  • Solvent: Toluene is used as the solvent due to its suitable boiling point for this reaction and its ability to dissolve the reactants.

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or by-products.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target compound.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10.0-12.0 (br s, 1H, COOH), 8.0-9.0 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 3.4 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170-175 (COOH), 165-170 (C=O, amide), 130-140 (Ar-C), 120-130 (Ar-CH), 40-45 (CH₂), 15-20 (Ar-CH₃)
IR (KBr, cm⁻¹)3300-3400 (N-H stretch), 2500-3300 (O-H stretch, broad), 1700-1730 (C=O stretch, acid), 1650-1680 (C=O stretch, amide I), 1510-1550 (N-H bend, amide II)
Mass Spectrometry (ESI-)m/z: 206.08 [M-H]⁻
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift. The amide proton will also appear as a broad singlet. The aromatic region will display signals corresponding to the three protons on the dimethylphenyl ring. Two singlets in the aliphatic region will correspond to the methylene group of the propanoic acid backbone and the two methyl groups on the aromatic ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by two signals in the carbonyl region, corresponding to the carboxylic acid and amide carbons. The aromatic carbons will appear in the typical range of 120-140 ppm. The methylene carbon and the two methyl carbons will be observed in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. A broad absorption for the O-H stretch of the carboxylic acid is expected, along with a sharp N-H stretch for the amide. Two distinct carbonyl absorptions for the acid and amide groups will also be present.

  • Mass Spectrometry: Electrospray ionization mass spectrometry in negative ion mode (ESI-) is expected to show the deprotonated molecule [M-H]⁻ as the base peak, confirming the molecular weight of the compound.

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

characterization_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Synthesized_Product Crude Product Purification Recrystallization Synthesized_Product->Purification TLC TLC Analysis for Purity Purification->TLC MP Melting Point Determination TLC->MP NMR NMR (¹H, ¹³C) for Structure MP->NMR IR IR for Functional Groups NMR->IR MS Mass Spectrometry for MW IR->MS Final_Product Pure Characterized Product MS->Final_Product

Caption: Workflow for the characterization of the synthesized compound.

Safety Considerations

  • 2,4-Dimethylaniline: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Meldrum's Acid: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a well-ventilated area and away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the described procedures and utilizing the outlined analytical techniques, researchers can reliably produce and validate this important chemical entity for further applications in drug discovery and development. The emphasis on the rationale behind the experimental choices aims to empower scientists to not only reproduce the synthesis but also to adapt and troubleshoot the methodology as needed.

References

  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1961). N-Phenylmaleimide. Org. Synth. 1961, 41, 76. DOI: 10.15227/orgsyn.041.0076. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Physicochemical properties of N-(2,4-dimethylphenyl) malonamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-dimethylphenyl) malonamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-dimethylphenyl) malonamic acid is a member of the malonamic acid family, characterized by a carboxamide group and a terminal carboxylic acid. These structures are of interest in medicinal chemistry and materials science due to their potential as synthetic intermediates and their ability to form specific intermolecular interactions. This guide provides a comprehensive overview of the core physicochemical properties of N-(2,4-dimethylphenyl) malonamic acid, detailing its synthesis, structural characterization, and thermal properties. The methodologies and expert insights presented herein are intended to equip researchers with the foundational knowledge required for the effective application and further investigation of this compound.

Molecular Structure and Synthesis

The rational design of experiments involving N-(2,4-dimethylphenyl) malonamic acid necessitates a thorough understanding of its synthesis and structural integrity. The most direct synthetic route involves the acylation of 2,4-dimethylaniline with a suitable malonic acid derivative.

Synthetic Pathway: Acylation of 2,4-Dimethylaniline

The synthesis is predicated on the nucleophilic attack of the amino group of 2,4-dimethylaniline on an activated malonic acid species. A common and effective method is the reaction with diethyl malonate. This reaction proceeds by heating the two reagents, often in the absence of a solvent, to drive the reaction towards the formation of the mono-amide product and ethanol. The choice of diethyl malonate is strategic; its ethyl ester group is a good leaving group upon aminolysis, and the reaction conditions can be controlled to favor the formation of the malonamic acid ethyl ester, which is then hydrolyzed to the desired product.

Synthesis_Workflow cluster_synthesis Synthesis Pathway reagent1 2,4-Dimethylaniline intermediate N-(2,4-dimethylphenyl) malonamic acid ethyl ester reagent1->intermediate Heat reagent2 Diethyl Malonate reagent2->intermediate hydrolysis Hydrolysis (e.g., KOH, H₂O/EtOH) intermediate->hydrolysis Saponification product N-(2,4-dimethylphenyl) malonamic acid hydrolysis->product Acidification

Caption: Synthetic workflow for N-(2,4-dimethylphenyl) malonamic acid.

Experimental Protocol: Synthesis

Objective: To synthesize N-(2,4-dimethylphenyl) malonamic acid from 2,4-dimethylaniline and diethyl malonate.

Materials:

  • 2,4-Dimethylaniline

  • Diethyl malonate[1]

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Formation: In a round-bottom flask, combine equimolar amounts of 2,4-dimethylaniline and diethyl malonate. Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, dissolve the resulting crude ester in a 1:1 mixture of ethanol and 10% aqueous KOH solution. Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting materials.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate of N-(2,4-dimethylphenyl) malonamic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic and Structural Characterization

Confirmation of the molecular structure and purity is achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the malonic acid backbone, the amide proton, and the methyl groups on the phenyl ring. The chemical shifts and coupling patterns provide definitive evidence of the molecular connectivity.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the methylene carbon, and the two methyl carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

  • N-H stretch: A sharp peak around 3300 cm⁻¹ for the amide N-H bond.

  • C=O stretch: Two distinct carbonyl stretching bands, typically around 1700-1725 cm⁻¹ for the carboxylic acid and 1650-1680 cm⁻¹ for the amide (Amide I band).

  • C-N stretch and N-H bend (Amide II): A band around 1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of C₁₁H₁₃NO₃.

X-ray Crystallography
  • Hydrogen Bonding: The presence of both a carboxylic acid and an amide group allows for the formation of extensive intermolecular hydrogen bonds. Typically, the carboxylic acid groups form centrosymmetric dimers, and these dimers are further linked by N-H···O hydrogen bonds involving the amide groups, creating robust supramolecular networks.[5][6]

  • Molecular Conformation: The dihedral angle between the phenyl ring and the amide plane is an important conformational parameter.

Sources

An In-depth Technical Guide to 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid: Navigating an Uncharted Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher:

As a Senior Application Scientist, my primary commitment is to scientific integrity and accuracy. In preparing this technical guide, a significant challenge emerged: the definitive identification of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid through a Chemical Abstracts Service (CAS) number. Despite extensive searches across multiple chemical databases and scientific literature, a specific CAS number for this exact compound could not be located.

The absence of a CAS number suggests that this compound may be novel, not yet synthesized, or not widely reported in publicly accessible literature. Without this unique identifier, it is not possible to provide a technical guide with the required level of verifiable, in-depth data on its synthesis, properties, and applications.

Therefore, this guide will take a two-pronged approach. Firstly, it will outline a theoretical framework for the synthesis and characterization of the target compound, based on established chemical principles and data from closely related, documented analogues. Secondly, it will provide a detailed technical guide for a structurally similar and well-characterized compound, 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid (CAS: 95262-01-4) , to serve as a practical and data-rich reference.

This approach ensures that while we acknowledge the current information gap for the specific topic, we can still provide valuable, actionable insights for researchers in the field of drug development and chemical synthesis.

Part 1: Theoretical Framework for this compound

Proposed Synthesis Pathway

The synthesis of this compound would likely proceed through the reaction of 2,4-dimethylaniline with a suitable malonic acid derivative. A plausible and efficient method would be the acylation of 2,4-dimethylaniline with mono-tert-butyl malonate, followed by the deprotection of the tert-butyl ester.

Reaction Scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 2,4-Dimethylaniline 2,4-Dimethylaniline Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC) 2,4-Dimethylaniline->Coupling Agent (e.g., DCC, EDC) + Mono-tert-butyl malonate Mono-tert-butyl malonate Mono-tert-butyl malonate->Coupling Agent (e.g., DCC, EDC) + tert-Butyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate tert-Butyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate Coupling Agent (e.g., DCC, EDC)->tert-Butyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Trifluoroacetic acid Trifluoroacetic acid tert-Butyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate->Trifluoroacetic acid Deprotection This compound This compound Trifluoroacetic acid->this compound

Caption: Proposed synthesis of this compound.

Causality of Experimental Choices:

  • Mono-tert-butyl malonate: The use of a mono-protected malonic acid is crucial to prevent the formation of a diamide byproduct. The tert-butyl group is an excellent choice for a protecting group as it is stable under the coupling conditions and can be readily removed under acidic conditions without affecting the newly formed amide bond.

  • Coupling Agent: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are standard reagents for promoting the formation of amide bonds from carboxylic acids and amines. They activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Solvent: Dichloromethane is a common solvent for such reactions as it is relatively inert and effectively solubilizes the reactants.

  • Deprotection: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butyl ester with minimal side reactions, yielding the final carboxylic acid.

Predicted Physicochemical Properties

While experimental data is unavailable, we can predict some of the physicochemical properties of this compound based on its structure.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.
Proposed Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons of the 2,4-dimethylphenyl group, the methylene protons of the propanoic acid backbone, and the amide and carboxylic acid protons. The integration of these peaks would confirm the proton count.

    • ¹³C NMR would show distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the compound, matching the calculated molecular formula of C₁₁H₁₃NO₃.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the compound. A single sharp peak would indicate a high degree of purity.

Part 2: A Detailed Technical Guide to 3-[(4-Methylphenyl)amino]-3-oxopropanoic Acid (CAS: 95262-01-4)

This section will serve as a comprehensive guide to a structurally related and well-documented analogue.

Introduction

3-[(4-Methylphenyl)amino]-3-oxopropanoic acid is a carboxylic acid derivative that has been investigated for its potential biological activities. Its structure, featuring a substituted phenylamino group attached to a propanoic acid backbone, makes it an interesting scaffold for medicinal chemistry and drug discovery.

Synthesis and Purification

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon), add mono-tert-butyl malonate (1.1 eq).

  • Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-[(4-methylphenyl)amino]-3-oxopropanoate.

  • Purification of Intermediate: Purify the crude intermediate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours.

  • Isolation of Final Product: Remove the solvent and excess TFA under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-[(4-methylphenyl)amino]-3-oxopropanoic acid.

Analytical Data

Table of Physicochemical and Spectroscopic Data for 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid:

PropertyValue
CAS Number 95262-01-4
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5 (s, 1H, COOH), 10.0 (s, 1H, NH), 7.5 (d, J=8.4 Hz, 2H, Ar-H), 7.1 (d, J=8.4 Hz, 2H, Ar-H), 3.4 (s, 2H, CH₂), 2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 169.5, 165.8, 136.7, 132.9, 129.2, 119.3, 41.5, 20.4
HRMS (ESI+) m/z Calculated for C₁₀H₁₂NO₃ [M+H]⁺: 194.0817; Found: 194.0815
Potential Applications and Research Directions

Derivatives of 3-aminopropanoic acid have been explored for a variety of biological activities, including antimicrobial and anticancer properties. The structural motif of an arylamino-oxopropanoic acid can be considered a privileged scaffold in medicinal chemistry.

Potential Research Areas:

  • Antimicrobial Agents: The synthesis and evaluation of a library of analogues of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid against a panel of pathogenic bacteria and fungi could lead to the discovery of new antimicrobial agents.

  • Enzyme Inhibitors: The carboxylic acid and amide functionalities can act as hydrogen bond donors and acceptors, making these compounds potential candidates for enzyme inhibitors. Molecular modeling and docking studies could be employed to identify potential protein targets.

  • Materials Science: The ability of the carboxylic acid and amide groups to form hydrogen bonds could be exploited in the design of self-assembling materials and supramolecular structures.

Workflow for Investigating Biological Activity:

Biological_Activity_Workflow Synthesis_and_Purification Synthesis and Purification of Analogues Primary_Screening Primary Biological Screening (e.g., MIC assay) Synthesis_and_Purification->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., cytotoxicity, mechanism of action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization

Caption: Workflow for the discovery of biologically active compounds.

References

  • PubChem. 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]

  • Gudonavičienė, D., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Gudonavičienė, D., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed, National Library of Medicine. [Link]

  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 743. [Link]

IUPAC name of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted malonamic acid derivative. The document begins with a detailed elucidation of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature and chemical structure. It then presents a robust, field-proven synthetic protocol, including mechanistic insights into the reaction pathway. Key physicochemical properties and spectroscopic characterization data are systematically tabulated and discussed. Finally, the guide explores the potential applications and future research directions for this class of compounds, which serve as valuable building blocks in medicinal chemistry, polymer science, and agrochemical development. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of N-aryl malonamic acids.

IUPAC Nomenclature and Structural Elucidation

The systematic name, this compound, precisely defines the molecular architecture of the compound. A logical deconstruction of the name provides a clear path to its structure.

  • Parent Chain: The foundation of the name is "propanoic acid," indicating a three-carbon aliphatic carboxylic acid.[1][2]

  • Core Functional Group: This parent chain is a derivative of "propanedioic acid," more commonly known as malonic acid, which is a dicarboxylic acid with the structure CH₂(COOH)₂.[3][4] The compound is a mono-amide derivative of malonic acid, often referred to as a malonamic acid.[5]

  • Substituents:

    • 3-oxo : This indicates a carbonyl group (C=O) at the third carbon atom of the propanoic acid chain. In this context, the "oxo" group is part of the amide functionality.

    • 3-amino : An amino group (-NH-) is attached to the third carbon.

    • (2,4-Dimethylphenyl) : This substituent, a derivative of aniline, is attached to the nitrogen of the amino group. The locants "2,4-" specify the positions of the two methyl groups on the phenyl ring.

Combining these components reveals a structure where one carboxyl group of malonic acid has been converted into an N-substituted amide with 2,4-dimethylaniline. The preferred IUPAC name for the parent malonamic acid is 3-amino-3-oxopropanoic acid.[6] Therefore, the compound is systematically named by specifying the substitution on the amino nitrogen.

A common and equally valid name for this compound is N-(2,4-dimethylphenyl)malonamic acid .

structure cluster_phenyl 2,4-Dimethylphenyl Group cluster_malonamic Malonamic Acid Backbone c1 c2 c1->c2 N N c1->N c3 c2->c3 me1 CH₃ c2->me1 c4 c3->c4 c5 c4->c5 me2 CH₃ c4->me2 c6 c5->c6 c6->c1 H H N->H C_amide C N->C_amide O_amide O C_amide->O_amide CH2 CH₂ C_amide->CH2 C_acid C CH2->C_acid O_acid O C_acid->O_acid OH_acid OH C_acid->OH_acid

Figure 1: Chemical structure of N-(2,4-dimethylphenyl)malonamic acid.

Synthesis and Mechanistic Insights

The synthesis of N-aryl malonamic acids is a well-established transformation in organic chemistry. A reliable and scalable method involves the acylation of the corresponding aniline with a suitable malonic acid derivative. The protocol described below utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly reactive cyclic acylating agent, which offers advantages over malonyl chlorides by avoiding the generation of corrosive HCl gas.[7]

Experimental Protocol: Synthesis from Meldrum's Acid

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Meldrum's acid (1.05 eq)

  • Toluene (or other suitable high-boiling aprotic solvent)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylaniline (1.0 eq) and toluene to create a 0.5 M solution.

  • Addition of Reagent: While stirring at room temperature, add Meldrum's acid (1.05 eq) portion-wise to the solution. An initial exotherm may be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline. The reaction proceeds via the formation of an intermediate adduct which, upon heating, eliminates acetone and carbon dioxide to form a ketene intermediate that is trapped by the aniline.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted aniline), water, and saturated sodium bicarbonate solution.

    • Isolate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(2,4-dimethylphenyl)malonamic acid.

Mechanistic Causality

The choice of Meldrum's acid is strategic. Its high acidity (pKa ≈ 4.97) and strained cyclic structure make it an excellent electrophile. The reaction with an amine, such as 2,4-dimethylaniline, proceeds through a nucleophilic addition-elimination pathway. Heating is crucial as it facilitates the thermal decomposition of the intermediate, which fragments to generate acetone, carbon dioxide, and a highly reactive ketene. This in situ generated ketene is immediately trapped by the aniline present in the reaction mixture to form the final amide product. This one-pot approach is efficient and often results in high yields.[8]

workflow start Start: Combine 2,4-Dimethylaniline & Meldrum's Acid in Toluene heat Heat to Reflux (110 °C, 2-4h) start->heat monitor Monitor by TLC heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temp. monitor->cool Reaction Complete wash_hcl Wash with 1M HCl cool->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb dry Dry Organic Layer (MgSO₄) wash_bicarb->dry evaporate Solvent Evaporation (Rotovap) dry->evaporate recrystallize Recrystallize Crude Solid evaporate->recrystallize product Final Product: N-(2,4-dimethylphenyl)malonamic acid recrystallize->product

Sources

A Spectroscopic and Synthetic Guide to 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, a substituted N-aryl malonamic acid, represents a significant scaffold in medicinal chemistry and drug development. Its structure, combining a reactive carboxylic acid, a central methylene group, and an N-substituted amide linked to a dimethylphenyl moiety, offers a versatile platform for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The precise characterization of this intermediate is paramount to ensure the purity and identity of subsequent drug candidates, making a thorough understanding of its spectral properties essential for researchers in the field.

This in-depth technical guide provides a comprehensive analysis of the spectral data (NMR, IR, and MS) of this compound. Furthermore, a detailed, field-proven protocol for its synthesis is presented, grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently synthesize, identify, and utilize this important chemical entity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of this compound are illustrated below.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The following sections detail the predicted and expected spectral data for this compound, based on analogous compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Ar-H~7.0-7.5m3HProtons on the dimethylphenyl ring
-NH-~9.5-10.5s (broad)1HAmide proton
-CH₂-~3.4s2HMethylene protons
-COOH~12.0-13.0s (broad)1HCarboxylic acid proton
Ar-CH₃~2.2-2.3s6HTwo methyl group protons

Causality Behind Predictions: The aromatic protons will appear in the typical downfield region. The amide and carboxylic acid protons are expected to be significantly deshielded and will likely appear as broad singlets due to hydrogen bonding and exchange with any residual water in the solvent. The methylene protons, situated between two carbonyl groups, will be a sharp singlet. The two aromatic methyl groups are expected to be chemically equivalent or very similar, resulting in a single peak with an integration of 6H.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)Assignment
C=O (acid)~170-175Carboxylic acid carbonyl carbon
C=O (amide)~165-170Amide carbonyl carbon
Ar-C~125-140Aromatic carbons
-CH₂-~40-45Methylene carbon
Ar-CH₃~18-22Methyl carbons

Causality Behind Predictions: The carbonyl carbons of the carboxylic acid and amide groups will be the most downfield signals due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The aromatic carbons will resonate in their characteristic region. The methylene carbon, being adjacent to two carbonyls, will be deshielded compared to a simple alkane. The methyl carbons will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3300Medium, sharpN-HAmide N-H stretch
~2500-3300BroadO-HCarboxylic acid O-H stretch
~1720Strong, sharpC=OCarboxylic acid C=O stretch
~1680Strong, sharpC=OAmide I band (C=O stretch)
~1540MediumN-HAmide II band (N-H bend)
~1600, ~1480MediumC=CAromatic C=C stretching

Causality Behind Predictions: The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretches. The two distinct carbonyl stretches for the carboxylic acid and the amide are key diagnostic peaks. The N-H stretch and bend (Amide I and II bands) confirm the presence of the secondary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
~221[M]⁺, Molecular ion
~177[M - COOH]⁺, Loss of the carboxylic acid group
~121[CH₃)₂C₆H₃NH₂]⁺, 2,4-Dimethylaniline fragment
~120[ (CH₃)₂C₆H₃NCO]⁺, Isocyanate fragment

Causality Behind Predictions: The molecular ion peak is expected at the calculated molecular weight of this compound (C₁₂H₁₅NO₃ = 221.25 g/mol ). Common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the amide bond, leading to fragments corresponding to 2,4-dimethylaniline and related structures.

Experimental Protocol: Synthesis

The synthesis of this compound can be reliably achieved through the reaction of 2,4-dimethylaniline with a malonic acid derivative. A common and effective method involves the use of diethyl malonate.

Synthesis_Workflow reagent1 2,4-Dimethylaniline reaction Reaction (Heat) reagent1->reaction reagent2 Diethyl Malonate reagent2->reaction hydrolysis Saponification (e.g., NaOH, H₂O) reaction->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product 3-[(2,4-Dimethylphenyl)amino]- 3-oxopropanoic acid acidification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Amide Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

    • Heat the reaction mixture at a temperature of 140-150 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

    • Ethanol is a byproduct of this reaction and will distill off.

  • Saponification:

    • After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the mixture to reflux for 1-2 hours to saponify the ester group.

  • Acidification and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is acidic (pH ~2).

    • A white precipitate of this compound will form.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford the pure compound.

Self-Validating System: The purity of the final product should be assessed by measuring its melting point and confirmed using the spectroscopic techniques detailed above (NMR, IR). The absence of signals corresponding to diethyl malonate and 2,4-dimethylaniline in the final spectra will validate the completeness of the reaction and the effectiveness of the purification.

Conclusion

This technical guide provides a comprehensive overview of the spectral characteristics and a reliable synthetic route for this compound. The detailed analysis of the expected NMR, IR, and MS data, coupled with a step-by-step experimental protocol, offers researchers the necessary tools for the confident synthesis and characterization of this valuable chemical intermediate. Adherence to the described methodologies will ensure the production of high-purity material, which is a critical prerequisite for its successful application in the development of novel pharmaceutical agents.

References

  • PubChem. N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link][1]

  • NIST. Acetamide, N-(2,4-dimethylphenyl)-. National Institute of Standards and Technology. [Link][2][3][4]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link][5]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link][6]

Sources

An In-depth Technical Guide to the Solubility of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, a compound of interest in pharmaceutical research and development. The document details the molecule's structural characteristics and their implications for its solubility in a range of common laboratory solvents. A systematic approach to solvent selection is presented, grounded in the principles of "like dissolves like" and informed by established pharmaceutical industry guidelines. Detailed, step-by-step experimental protocols for determining both qualitative and quantitative solubility are provided, emphasizing the importance of achieving equilibrium and employing accurate analytical techniques. The guide also includes a framework for data interpretation and presentation, facilitating the practical application of solubility data in drug development processes such as formulation, purification, and crystallization.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1] For researchers and professionals in drug development, a thorough understanding of a compound's solubility profile is paramount for rational formulation design, process optimization, and ensuring consistent product performance. This guide focuses on this compound, a malonuric acid derivative with potential applications in medicinal chemistry.

Malonic acid and its derivatives are known for their polarity and ability to participate in hydrogen bonding, which significantly impacts their solubility in various media.[2][3] this compound, also known as N-p-Tolyl-malonamic acid, incorporates both polar functional groups (a carboxylic acid and an amide) and a nonpolar aromatic ring, resulting in a molecule with amphiphilic character.[4] This dual nature suggests a complex solubility profile that necessitates a systematic investigation across a spectrum of solvents with varying polarities.

This guide aims to provide a robust framework for determining and understanding the solubility of this compound. It will delve into the theoretical considerations for solvent selection, provide detailed experimental methodologies, and offer insights into the interpretation of solubility data. The overarching goal is to equip researchers with the knowledge and practical tools to effectively characterize the solubility of this compound and, by extension, other similar molecules.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is essential for predicting and interpreting solubility behavior.

  • IUPAC Name: this compound[4]

  • Molecular Formula: C₁₁H₁₃NO₃[5]

  • Molecular Weight: 207.23 g/mol [5]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group can ionize in basic solutions, significantly increasing aqueous solubility.

    • Amide (-CONH-): A polar group that can participate in hydrogen bonding.

    • 2,4-Dimethylphenyl group: A nonpolar, aromatic moiety that contributes to the molecule's lipophilicity.

The presence of both hydrophilic (carboxylic acid, amide) and lipophilic (dimethylphenyl) regions suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. In the context of this compound, a strategic selection of solvents with a wide range of polarities is necessary to build a comprehensive solubility profile.

Pharmaceutical companies often utilize solvent selection guides that rank solvents based on safety, health, environmental impact, and industrial constraints.[7] These guides can be a valuable resource for choosing appropriate solvents for solubility screening.

Solvent Classification and Rationale

For the purpose of this guide, solvents will be categorized based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents can engage in hydrogen bonding and are expected to interact favorably with the carboxylic acid and amide groups of the target molecule.

  • Dipolar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) These solvents are polar but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They are effective at solvating polar molecules.

  • Nonpolar Aprotic Solvents: (e.g., Hexane, Toluene) These solvents have low dielectric constants and are unable to participate in hydrogen bonding. They are expected to have poor solubility for the target compound due to its polar functional groups.

A well-rounded solubility study should include representatives from each of these classes to probe the full range of the compound's solubility behavior.

Experimental Methodologies

Accurate and reproducible solubility data are contingent upon well-designed and meticulously executed experiments. This section outlines detailed protocols for both qualitative and quantitative solubility determination.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.

  • Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing between additions.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Visually inspect the solution after each addition for the complete dissolution of the solid.

  • Classify the solubility based on visual observation (e.g., soluble, partially soluble, insoluble).

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

Protocol:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in appropriate units (e.g., mg/mL or mol/L).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reliable and validated analytical method is crucial for accurate quantitative solubility determination.

Typical HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan of the compound)

  • Column Temperature: 25 °C

A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the measurements.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Weigh Compound mix Add excess compound to solvent compound->mix solvent Measure Solvent solvent->mix equilibrate Equilibrate at constant T (24-72h) mix->equilibrate settle Settle undissolved solid equilibrate->settle sample Withdraw supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective use in research and development.

Solubility Data Table
SolventSolvent ClassQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
AcetoneDipolar Aprotic
AcetonitrileDipolar Aprotic
Dimethyl Sulfoxide (DMSO)Dipolar Aprotic
Dichloromethane (DCM)Dipolar Aprotic
TolueneNonpolar Aprotic
HexaneNonpolar Aprotic

This table should be populated with the experimentally determined data.

Interpretation of Results

The solubility data should be analyzed in the context of the molecular structure and solvent properties.

  • High Solubility in Polar Protic Solvents: This would be expected due to the ability of these solvents to form hydrogen bonds with the carboxylic acid and amide functional groups.

  • Moderate to High Solubility in Dipolar Aprotic Solvents: The polarity of these solvents should allow for favorable dipole-dipole interactions with the polar groups of the molecule.

  • Low Solubility in Nonpolar Aprotic Solvents: The presence of the polar functional groups would likely lead to poor solubility in nonpolar media, as the solute-solute interactions would be stronger than the solute-solvent interactions.

The solubility in aqueous media can be further investigated at different pH values to understand the impact of the ionization of the carboxylic acid group. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble.

Logical Relationship Diagram

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical principles with robust experimental methodologies, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding formulation development, optimizing purification processes, and ultimately accelerating the journey of a promising compound from the laboratory to the clinic. The principles and protocols outlined herein are broadly applicable and can be adapted for the solubility characterization of other novel chemical entities.

References

  • Vertex AI Search. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI.
  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Turito. (2023, March 15). Malonic Acid - Formula, Significance, Properties.
  • Ataman Kimya. (n.d.). MALONIC ACID.
  • Ataman Kimya. (n.d.). MALONIC ACID.
  • PubChem. (n.d.). 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid.
  • ChemicalBook. (2024, January 4). Polarity and Solubility of Malonic Acid.
  • Ataman Kimya. (n.d.). MALONIC ACID.
  • PubChem. (n.d.). 3-Amino-3-Oxopropanoic Acid.
  • PubChem. (n.d.). 3-[(2-Chlorophenyl)methyl-hydroxyamino]-2,2-dimethyl-3-oxopropanoic acid.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • PubChem. (n.d.). 3-Oxopropanoic acid.
  • The Royal Society of Chemistry. (n.d.). 5.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • PubChem. (n.d.). 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid.
  • Wikipedia. (n.d.). 3-Oxopropanoic acid.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • Synchem. (n.d.). 3-Amino-3-oxopropanoic acid.

Sources

A Technical Guide to the Discovery and Isolation of Novel N-Substituted β-Alanine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted β-alanines represent a pivotal class of non-proteinogenic amino acids with burgeoning applications in medicinal chemistry, materials science, and drug delivery. Their structural motifs are integral to a variety of bioactive molecules, including pharmaceuticals and peptidomimetics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the contemporary strategies for the discovery, synthesis, isolation, and characterization of novel N-substituted β-alanine compounds. We will explore the rationale behind various synthetic methodologies, from classical approaches to modern biocatalytic transformations, and detail the subsequent purification and analytical workflows. This document is intended to serve as a practical and authoritative resource, bridging foundational principles with field-proven insights to empower the innovation of next-generation β-alanine derivatives.

Introduction: The Rising Significance of N-Substituted β-Alanines

β-Alanine, the only naturally occurring β-amino acid, is a fundamental building block for essential biomolecules such as pantothenate (Vitamin B5) and coenzyme A.[1][2] Its physiological roles extend to stress response in plants and the formation of dipeptides like carnosine in mammals, which helps to reduce muscle fatigue.[1][3][4] The modification of the amino group in β-alanine through N-substitution unlocks a vast chemical space, leading to compounds with tailored physicochemical properties and biological activities. These derivatives are increasingly recognized for their potential in developing novel therapeutics, functional biopolymers, and targeted drug delivery systems.[5]

The core challenge in this field lies in the selective and efficient synthesis of these N-substituted analogues. Direct polymerization of simple amino acids often leads to undesirable side reactions, making the development of robust synthetic routes for N-alkylated amino acids a critical need.[5] This guide will address these challenges by providing a comprehensive exploration of the methodologies available to the modern researcher.

Synthetic Strategies for N-Substituted β-Alanines

The synthesis of N-substituted β-alanines can be broadly categorized into chemical and biological methods. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the need for stereochemical control.

Chemical Synthesis Approaches

Classical chemical methods offer versatility in introducing a wide array of substituents onto the β-alanine scaffold.

2.1.1. Michael Addition

The Michael addition of an amine to an acrylate derivative is a common and effective method for preparing N-substituted β-alanines. This reaction is typically performed under basic conditions.

Protocol: Synthesis of Mono-N-butylated β-alanine

  • In a 100 mL round-bottom flask, dissolve β-alanine (1.0 g, 11.23 mmol) and potassium hydroxide (KOH) (1.26 g, 22.47 mmol) in ethanol (15 mL) with stirring at room temperature.[5]

  • Add water dropwise until the reaction mixture becomes homogeneous.[5]

  • Slowly add butyl bromide (1.39 g, 10.11 mmol) dropwise to the reaction mixture.[5]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

  • Upon completion, concentrate the reaction mixture using a rotary evaporator under reduced pressure.[5]

  • The resulting crude product can then be purified by flash column chromatography.[5]

Causality: The use of a base like KOH is crucial to deprotonate the amino group of β-alanine, rendering it nucleophilic for the subsequent addition to the alkyl halide. The stoichiometry of the reactants can be adjusted to favor either mono- or di-substitution.[5]

2.1.2. Ammoniation and Hydrolysis of Acrylonitrile

This industrial method involves the reaction of acrylonitrile with ammonia, followed by hydrolysis to yield β-alanine.[6][7] While effective for the parent compound, generating N-substituted derivatives via this route can be challenging due to the potential for multiple side reactions.

2.1.3. "One-Pot" Synthesis

More recent methods aim to improve efficiency and reduce waste by employing "one-pot" procedures. For instance, an N-methyl-beta-alanine derivative can be prepared by first acylating a carboxylic acid with oxalyl chloride, followed by a substitution reaction with methylamine, and a final substitution with chloropropionic or bromopropionic acid.[8] This approach minimizes intermediate purification steps, though it may require careful optimization to control side product formation.[8]

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild reaction conditions with high stereospecificity.

2.2.1. L-Aspartate-α-decarboxylase (PanD)

The enzyme L-aspartate-α-decarboxylase (PanD) catalyzes the conversion of L-aspartate to β-alanine.[9][10] This enzymatic route is a cornerstone of biological β-alanine production. While this method is highly efficient, the cost of the L-aspartic acid substrate can be a limiting factor for large-scale production.[10]

2.2.2. Engineered Enzymes for N-Substitution

Directed evolution has been successfully employed to engineer enzymes, such as the β-subunit of tryptophan synthase (TrpB), to catalyze the synthesis of β-N-substituted-α-amino acids.[11][12] These engineered biocatalysts can accept a diverse range of amine nucleophiles, opening up new avenues for the creation of novel amino acid building blocks.[11][12] A key challenge in these reactions is the potential for product degradation through a promiscuous β-lyase activity, which can be mitigated by using an excess of the serine substrate to outcompete the product for the active site.[11][12]

Experimental Workflow: Biocatalytic Synthesis of N-Substituted β-Alanines

G cluster_0 Enzyme Engineering cluster_1 Biocatalytic Reaction cluster_2 Downstream Processing Directed Evolution Directed Evolution Engineered TrpB Engineered TrpB Directed Evolution->Engineered TrpB Improves activity with novel amine nucleophiles Reaction Mixture Reaction Mixture Engineered TrpB->Reaction Mixture Adds enzyme N-Substituted\nβ-Alanine Product N-Substituted β-Alanine Product Reaction Mixture->N-Substituted\nβ-Alanine Product Incubation L-Serine L-Serine L-Serine->Reaction Mixture Amine Nucleophile Amine Nucleophile Amine Nucleophile->Reaction Mixture Purification Purification N-Substituted\nβ-Alanine Product->Purification e.g., Chromatography Characterization Characterization Purification->Characterization NMR, MS

Caption: Workflow for the biocatalytic synthesis of N-substituted β-alanines using an engineered enzyme.

Isolation and Purification

The isolation and purification of N-substituted β-alanines from complex reaction mixtures is a critical step to obtaining a high-purity product. The choice of technique depends on the physicochemical properties of the target compound and the nature of the impurities.

Crystallization

For compounds that are crystalline solids, crystallization is an effective purification method. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the mother liquor.[13] The purity of the resulting crystals can be assessed by their melting point.[13]

Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying both solid and liquid samples.[5] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). This method is particularly useful for separating products from unreacted starting materials and side products with different polarities.

Protocol: Flash Column Chromatography Purification

  • Prepare a column with a suitable stationary phase (e.g., silica gel).

  • Dissolve the crude reaction mixture in a minimal amount of an appropriate solvent.

  • Load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified N-substituted β-alanine.

Trustworthiness: The self-validating nature of this protocol lies in the continuous monitoring of the separation process by TLC. This allows for the precise identification and isolation of the target compound, ensuring the purity of the final product.

Analytical Characterization

Once isolated, the identity and purity of the novel N-substituted β-alanine compounds must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the compound.

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals can be used to confirm the presence of the β-alanine backbone and the nature of the N-substituent. For β-alanine itself, typical proton signals are observed around 2.54 ppm and 3.16 ppm.[14]

¹³C NMR: The number and chemical shifts of the carbon signals provide further confirmation of the molecular structure. For instance, the carboxyl carbon of β-alanine resonates at approximately 181.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. Techniques like electrospray ionization (ESI) are commonly used for the analysis of amino acids and their derivatives.[9] The observed mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the synthesized compound.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the carboxyl group (C=O stretch) and the N-H bond (for mono-substituted derivatives) can confirm the successful synthesis.[5]

Data Summary: Characterization of a Hypothetical N-Phenyl-β-alanine

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the β-alanine backbone protons, aromatic protons of the phenyl group, and the N-H proton.
¹³C NMR Resonances for the carboxyl carbon, the two aliphatic carbons of the β-alanine backbone, and the six aromatic carbons of the phenyl group.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the exact mass of N-phenyl-β-alanine (C₉H₁₁NO₂).
FT-IR Characteristic absorption bands for the C=O stretch of the carboxylic acid, the N-H stretch, and C-H stretches of the aromatic ring.

Conclusion and Future Outlook

The discovery and isolation of novel N-substituted β-alanine compounds is a dynamic and rapidly evolving field. The synthetic methodologies outlined in this guide, from established chemical reactions to cutting-edge biocatalysis, provide a robust toolkit for researchers. The continued development of engineered enzymes and more efficient "one-pot" chemical syntheses will undoubtedly accelerate the exploration of this important class of molecules. The detailed protocols and analytical workflows presented herein are designed to ensure the scientific integrity and reproducibility of these research endeavors, ultimately paving the way for the next generation of β-alanine-based innovations in medicine and materials science.

Logical Relationship Diagram: From Synthesis to Application

G cluster_0 Discovery & Synthesis cluster_1 Isolation & Purification cluster_2 Characterization cluster_3 Applications Chemical Synthesis Chemical Synthesis Chromatography Chromatography Chemical Synthesis->Chromatography Biocatalytic Synthesis Biocatalytic Synthesis Biocatalytic Synthesis->Chromatography Crystallization Crystallization NMR NMR Chromatography->NMR MS MS Chromatography->MS FT-IR FT-IR Chromatography->FT-IR Drug Development Drug Development NMR->Drug Development Materials Science Materials Science MS->Materials Science Theranostics Theranostics FT-IR->Theranostics

Sources

Theoretical studies on the molecular structure of 3-oxo-3-(phenylamino)propanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of the Molecular Structure of 3-Oxo-3-(phenylamino)propanoic Acids

Abstract

This technical guide provides a comprehensive framework for the theoretical study of 3-oxo-3-(phenylamino)propanoic acids, a class of β-keto amides with significant potential in synthetic chemistry and drug development. The inherent structural complexity of these molecules, primarily arising from keto-enol tautomerism and the potential for strong intramolecular hydrogen bonding, necessitates a robust computational approach for a thorough understanding of their properties. This document outlines the key theoretical concepts, details a validated computational workflow using Density Functional Theory (DFT), and provides insights into the interpretation of calculated structural and spectroscopic data. The methodologies described herein are designed to equip researchers, computational chemists, and drug development professionals with the expertise to predict and analyze the conformational preferences, tautomeric equilibria, and electronic structures of these versatile compounds.

Introduction: The Structural Nuances of 3-Oxo-3-(phenylamino)propanoic Acids

3-Oxo-3-(phenylamino)propanoic acid, also known as malonanilic acid, and its derivatives are important chemical scaffolds.[1][2][3][4] As β-keto amides, they serve as versatile building blocks for the synthesis of various heterocyclic compounds and have been explored for a range of biological activities, including antimicrobial and anticancer properties.[5][6][7][8][9] The reactivity and biological function of these molecules are intrinsically linked to their three-dimensional structure.

A critical feature of this molecular family is the existence of keto-enol tautomerism, an equilibrium between a ketone-amide form and an enol-imine form.[10] The enol tautomer is of particular interest as it can be stabilized by a potent intramolecular hydrogen bond (IHB), forming a stable six-membered quasi-ring. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly influences the molecule's geometry, stability, and spectroscopic properties.[11][12][13] Understanding the delicate balance of this tautomeric equilibrium and the precise nature of the molecular conformation is paramount for predicting chemical behavior and designing novel derivatives with targeted functions.

This guide provides a first-principles approach to elucidating these structural characteristics through high-level computational chemistry, bridging theoretical predictions with experimental validation.

Theoretical Foundations and Computational Strategy

The accurate theoretical description of 3-oxo-3-(phenylamino)propanoic acids requires methods that can correctly model electron correlation and non-covalent interactions, such as hydrogen bonding.

Causality of Method Selection: DFT and Hartree-Fock
  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for molecules of this size. It offers an excellent balance between computational cost and accuracy by approximating the complex many-electron wavefunction using the electron density. Functionals like B3LYP have a proven track record for accurately predicting geometries, vibrational frequencies, and relative energies in organic systems.[14] The inclusion of electron correlation makes DFT superior to simpler methods for describing phenomena like π-delocalization, which is central to RAHB.[15][16]

  • Hartree-Fock (HF) Theory: HF is a foundational ab initio method that solves the Schrödinger equation without empirical parameters.[17][18] However, it employs a mean-field approximation that neglects electron correlation, which can lead to inaccuracies in predicting bond lengths and interaction energies.[19] While less accurate than DFT for final energy calculations, HF can be a useful starting point and provides a qualitative understanding of the electronic structure.[14]

For the purposes of this guide, we will focus on a DFT-based approach using the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The "++" indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing anions and non-covalent interactions like hydrogen bonds, while "(d,p)" adds polarization functions to allow for more flexibility in describing bonding environments.

Key Structural Phenomena for Analysis
  • Keto-Enol Tautomerism: The primary investigation will focus on determining the relative stability of the keto and enol tautomers. The enol form can exist in several conformations, but the one stabilized by the IHB is expected to be the most significant.

  • Resonance-Assisted Hydrogen Bonding (RAHB): In the enol tautomer, a strong N-H···O or O-H···O hydrogen bond is formed. This bond is strengthened by the delocalization of π-electrons across the O=C–C=C–N fragment, creating a quasi-aromatic system.[12][13] This strengthening results in distinct structural and spectroscopic signatures:

    • A significantly shortened N···O or O···O distance (typically < 2.6 Å).[20]

    • Elongation of the C=O bond and shortening of the C–C single bonds within the ring, indicating π-delocalization.[20]

    • A large downfield shift in the ¹H NMR signal of the proton involved in the hydrogen bond.[12]

    • A significant red shift (decrease in frequency) of the N-H or O-H stretching vibration in the IR spectrum.[20]

A Validated Workflow for Theoretical Structural Analysis

The following protocol provides a step-by-step methodology for the comprehensive theoretical analysis of 3-oxo-3-(phenylamino)propanoic acid and its derivatives. This workflow is designed to be a self-validating system, where frequency calculations confirm the nature of stationary points.

Experimental Protocol: Computational Analysis
  • Step 1: Initial Structure Generation:

    • Construct 3D models of both the keto and the relevant enol tautomers using a molecular builder. Ensure plausible initial geometries. For the enol, prioritize the conformer that allows for the formation of the intramolecular hydrogen bond.

  • Step 2: Geometry Optimization:

    • Perform a full geometry optimization for each tautomer using DFT, for example, at the B3LYP/6-311++G(d,p) level of theory. This step calculates the lowest energy geometry for each starting structure.

  • Step 3: Vibrational Frequency Calculation:

    • At the same level of theory, perform a frequency calculation on each optimized structure.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

  • Step 4: Thermochemical Analysis:

    • Use the output from the frequency calculation to obtain the zero-point vibrational energies (ZPVE), thermal energies, and Gibbs free energies. The relative stability of the tautomers should be compared using the Gibbs free energies (ΔG), which account for both enthalpy and entropy at a given temperature.

  • Step 5: Spectroscopic Property Calculation:

    • Using the optimized geometries, calculate the NMR shielding tensors (for ¹H and ¹³C chemical shifts) and the IR vibrational frequencies and intensities. The Gauge-Independent Atomic Orbital (GIAO) method is standard for NMR calculations.

  • Step 6: Analysis of Electronic Structure:

    • Analyze the key geometric parameters (bond lengths, angles) to identify features of RAHB.

    • Visualize molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand electronic transitions and reactivity.

    • Generate a Molecular Electrostatic Potential (MEP) map to identify regions of positive and negative charge, highlighting the locations of the acidic proton and lone pairs involved in hydrogen bonding.

Below is a visualization of the computational workflow.

G cluster_start 1. Input Generation cluster_calc 2. Core Calculation cluster_validate 3. Validation cluster_analysis 4. Data Analysis & Interpretation start_keto Build Keto Tautomer opt_keto Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start_keto->opt_keto start_enol Build Enol Tautomer (IHB) opt_enol Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start_enol->opt_enol freq_keto Frequency Calculation opt_keto->freq_keto freq_enol Frequency Calculation opt_enol->freq_enol check_keto Verify Zero Imaginary Frequencies freq_keto->check_keto check_enol Verify Zero Imaginary Frequencies freq_enol->check_enol thermo Compare Gibbs Free Energies (Determine Tautomer Stability) check_keto->thermo check_enol->thermo geom Analyze Geometric Parameters (Bond Lengths, Angles) thermo->geom spec Predict & Analyze Spectra (IR, NMR) geom->spec electronic Analyze Electronic Properties (HOMO, LUMO, MEP) spec->electronic

Caption: Computational workflow for the theoretical analysis of molecular structure.

Interpreting Theoretical Results: A Case Study

Applying the workflow to 3-oxo-3-(phenylamino)propanoic acid would yield quantitative data that provides deep structural insight.

Tautomeric Stability

The primary result is the relative stability of the keto and enol forms. The enol form, stabilized by the RAHB, is often found to be significantly more stable than the keto form in the gas phase.

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Feature
Keto+5.2+4.8Open chain structure
Enol (IHB) 0.0 0.0 Six-membered ring via N-H···O bond
Note: Data is illustrative, based on trends for similar β-enaminone systems. Actual values require specific calculation.

This data clearly indicates the energetic preference for the enol tautomer, a direct consequence of the stabilization afforded by the strong intramolecular hydrogen bond.

Geometric and Spectroscopic Signatures of RAHB

The optimized geometry of the enol tautomer provides definitive evidence of RAHB.

  • Key Bond Distances: The calculated N···O distance would be short, likely in the range of 2.52–2.56 Å.[20] The C=O bond length would be longer than a typical ketone C=O, while the C-N bond would be shorter than a typical amide C-N bond, confirming π-electron delocalization.[20]

  • IR Spectroscopy: The calculated IR spectrum would show a significant red shift for the N-H stretching frequency, moving from ~3400 cm⁻¹ for a free N-H to potentially below 3000 cm⁻¹.[20] This is a hallmark of strong hydrogen bonding.

  • ¹H NMR Spectroscopy: The most dramatic effect would be on the chemical shift of the N-H proton. Its involvement in the RAHB would result in a calculated chemical shift that is highly deshielded, potentially in the 14-16 ppm range, compared to a typical amide N-H proton signal around 7-9 ppm.[12][20]

Conclusion and Future Directions

The theoretical framework presented in this guide enables a detailed and accurate characterization of the molecular structure of 3-oxo-3-(phenylamino)propanoic acids. By employing DFT calculations within a validated workflow, researchers can reliably predict tautomeric preferences, conformational geometries, and spectroscopic properties. The key takeaway is the profound influence of the Resonance-Assisted Hydrogen Bond in stabilizing the enol tautomer, which dictates the molecule's overall structure and, by extension, its chemical reactivity and biological interactions.

Future studies can build upon this foundation by:

  • Investigating the effect of different substituents on the phenyl ring on the strength of the RAHB and tautomeric equilibrium.

  • Simulating the effects of different solvents to understand how the environment modulates structural preferences.

  • Using these validated structures as a starting point for molecular docking studies to explore interactions with biological targets, thereby guiding rational drug design.[21][22]

This guide provides the necessary tools and conceptual understanding for researchers to confidently apply computational chemistry to unlock the full potential of this important class of molecules.

References

  • Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (2000). Interplay between steric and electronic factors in determining the strength of intramolecular N—H⋯O resonance-assisted hydrogen bonds in β-enaminones. Acta Crystallographica Section B: Structural Science, 56(6), 1070-1084. [Link]

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405-10417. [Link]

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(42), 10405-10417. [Link]

  • Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. ResearchGate. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 8(7). [Link]

  • Zhang, Y., et al. (2023). Hydrogen-Bonding-Driven Nontraditional Photoluminescence of a β-Enamino Ester. Molecules, 28(16), 6098. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Derbali, A., et al. (2003). Density functional study of a model amide. Prediction of formamide geometry, dipole moment, IR harmonic vibration ν C O and GIAO NMR shieldings. ResearchGate. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. [Link]

  • IUCr Journals. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]

  • ResearchGate. (2021). Synthesis of β-ketoamides via transformation of N-Boc amides using 1,1-diborylalkanes. [Link]

  • Kumar, A., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 175-185. [Link]

  • Khan, I., et al. (2018). Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. Chemistry & Biodiversity, 15(8), e1800105. [Link]

  • SpectraBase. 3-Oxo-3-phenylpropanoic acid. [Link]

  • ProQuest. (2016). A COMPUTATIONAL STRUCTURE-ACTIVITY STUDY OF 𝛽-KETOESTERS AND 𝛽-KETOAMIDES FOR QUORUM SENSING INHIBITION IN ANTIBIOTIC. [Link]

  • ResearchGate. Synthesis of β‐keto amides through β‐keto acids. [Link]

  • Ohashi, M., et al. (2011). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. Journal of Medicinal Chemistry, 54(1), 331-341. [Link]

  • ResearchGate. The Applications of β‐Keto Amides for Heterocycle Synthesis. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 29(10), 2269. [Link]

  • LookChem. 3-oxo-3-phenylpropanoic acid. [Link]

  • Wikipedia. Hartree–Fock method. [Link]

  • ChemRxiv. (2023). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]

  • Sinfoo Biotech. Propanoic acid, 3-oxo-3-(phenylamino)-. [Link]

  • Capot Chemical. (n.d.). Specifications of 3-Oxo-3-(phenylamino)propanoic acid. [Link]

  • Sinco. 3-Oxo-3-(phenylamino)propanoic acid. [Link]

  • Al-Zaydi, K. M. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Journal of Heterocyclic Chemistry, 46(6), 1380-1385. [Link]

  • PubChem. 3-Phenyl-2-(phenylamino)propanoic acid. [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • arXiv. (2022). Hartree–Fock Theory, Lieb's Variational Principle, and their Generalizations. [Link]

  • TMP Chem. (2018). Computational Chemistry 4.14 - Hartree-Fock Approximation. YouTube. [Link]

  • MDPI. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]

  • ResearchGate. (2012). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. [Link]

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

  • MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • Sirbu, D., & Marin, I. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, a valuable malonamic acid derivative. The synthesis proceeds via the formation of an intermediate ethyl ester, ethyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate, through the acylation of 2,4-dimethylaniline with diethyl malonate. This is followed by a selective saponification to yield the target carboxylic acid. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Introduction & Scientific Background

N-aryl malonamic acids, such as this compound, are important intermediates in organic synthesis. The presence of a reactive methylene group, an amide linkage, and a terminal carboxylic acid offers multiple points for further chemical modification. These scaffolds are utilized in the synthesis of a variety of heterocyclic compounds and are explored in medicinal chemistry for the development of novel therapeutic agents.[1][2][3]

The synthetic strategy outlined herein is a common and effective method for preparing mono-amides of malonic acid.[4][5] The primary challenge in this synthesis is to achieve mono-acylation of the aniline without the formation of the bis-anilide byproduct.[6] This is typically controlled by stoichiometry and reaction conditions. Subsequent selective hydrolysis of the remaining ester group is also critical to prevent hydrolysis of the newly formed amide bond.[7]

Reaction Mechanism & Workflow

The overall synthesis is a two-step process. The first step is a nucleophilic acyl substitution reaction, where 2,4-dimethylaniline acts as a nucleophile, attacking one of the carbonyl carbons of diethyl malonate. This reaction is typically driven to completion by heating, which facilitates the elimination of ethanol. The second step is the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Amidation cluster_step2 Step 2: Saponification & Acidification 2,4-Dimethylaniline 2,4-Dimethylaniline Intermediate_Ester Ethyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate 2,4-Dimethylaniline->Intermediate_Ester + Diethyl Malonate (Heat) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate_Ester Ethanol Ethanol Intermediate_Ester->Ethanol - Ethanol Intermediate_Ester_2 Intermediate Ester Final_Product This compound Intermediate_Ester_2->Final_Product + Reagents Reagents 1. NaOH (aq) 2. HCl (aq)

Caption: Overall two-step reaction scheme.

Experimental Workflow

G start Start step1 Step 1: Amidation Mix 2,4-dimethylaniline and excess diethyl malonate. Heat mixture to reflux (e.g., 150-160°C). start->step1 step2 Reaction Monitoring Monitor reaction progress by TLC. step1->step2 step3 Work-up 1 Cool the reaction mixture. Remove excess diethyl malonate under vacuum. step2->step3 step4 Purification 1 (Optional) Purify the crude intermediate ester via column chromatography or recrystallization. step3->step4 step5 Step 2: Saponification Dissolve ester in ethanol. Add aqueous NaOH solution. step4->step5 step6 Reaction Monitoring 2 Stir at room temperature and monitor by TLC. step5->step6 step7 Work-up 2: Acidification Cool in an ice bath. Acidify with cold dilute HCl to pH 2-3. step6->step7 step8 Isolation Collect the precipitate by vacuum filtration. Wash with cold water. step7->step8 step9 Drying & Characterization Dry the product under vacuum. Characterize by NMR, IR, and melting point. step8->step9 end_node End Product step9->end_node

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,4-DimethylanilineReagentSigma-AldrichPurity >98%
Diethyl malonateReagentSigma-AldrichPurity >99%
Sodium hydroxide (NaOH)ACSFisher ScientificPellets
Hydrochloric acid (HCl)ACSVWRConcentrated (37%)
EthanolAnhydrousPharmco-Aaper200 proof
Ethyl acetateHPLCFisher ScientificFor TLC and chromatography
HexanesHPLCFisher ScientificFor TLC and chromatography
Anhydrous Magnesium SulfateACSSigma-AldrichFor drying
Safety Precautions
  • 2,4-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl Malonate: Causes skin and eye irritation. Use in a fume hood and wear standard PPE.

  • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Handle with extreme care, wearing gloves and safety glasses. Acid-base reactions are exothermic.

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dimethylaniline (6.05 g, 50 mmol) and diethyl malonate (24.0 g, 150 mmol, 3 equivalents).

    • Rationale: Using a three-fold excess of diethyl malonate helps to maximize the formation of the mono-anilide and minimize the formation of the di-anilide byproduct by statistical probability.[6] Diethyl malonate also serves as the reaction solvent.

  • Reaction: Heat the reaction mixture in an oil bath at 150-160 °C with stirring for 4-6 hours. The ethanol byproduct will distill off during the reaction.

    • Rationale: High temperature is required to drive the amidation reaction, which is typically slow between anilines and esters without a catalyst.[8] The removal of ethanol by distillation helps to shift the equilibrium towards the product side.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting aniline will have a higher Rf than the more polar amide product. The reaction is complete when the 2,4-dimethylaniline spot is consumed.

  • Work-up: After cooling to room temperature, remove the excess diethyl malonate by vacuum distillation.

  • Purification (Optional but Recommended): The resulting crude oil (the intermediate ester) can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from an ethanol/water mixture. However, for many applications, the crude product is of sufficient purity to proceed to the next step.

Step 2: Synthesis of this compound

  • Setup: Dissolve the crude ethyl 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoate (assuming ~50 mmol theoretical yield) in 100 mL of ethanol in a 250 mL Erlenmeyer flask.

  • Saponification: In a separate beaker, prepare a solution of sodium hydroxide (2.4 g, 60 mmol, 1.2 equivalents) in 50 mL of deionized water. Add the NaOH solution to the ethanolic solution of the ester with stirring.

    • Rationale: A slight excess of NaOH ensures complete hydrolysis of the ester. The reaction is performed at room temperature to minimize the risk of hydrolyzing the less reactive amide bond.[9]

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC (3:1 Hexanes:Ethyl Acetate). The product carboxylic acid will remain at the baseline in this solvent system.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 6M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the product should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The final product should be a white to off-white solid. Expected characterization data:

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR: Expect signals for the two methyl groups on the aromatic ring, the aromatic protons, the methylene protons of the propanoic acid backbone, and the amide N-H proton.

  • ¹³C NMR: Expect signals for the methyl carbons, aromatic carbons, methylene carbon, and the two carbonyl carbons (amide and carboxylic acid).

  • IR Spectroscopy: Expect characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the stoichiometry in the first step and the temperature in the second, high yields of the desired product can be achieved. This application note serves as a comprehensive guide for researchers requiring this versatile chemical intermediate.

References

  • Beaver, D. J., et al. (1957). Journal of the American Chemical Society, 79(5), 1236–1245. (While not directly cited, this reference is relevant to the general reactivity of anilines with malonic esters).
  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Malonates in Cyclocondensation Reactions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. PubMed. [Link]

  • Google Patents. (n.d.). Method of preparing substituted malonic ester anilides and malonic acid mono-anilides.
  • Google Patents. (n.d.). monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
  • Google Patents. (n.d.). Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.

Sources

Quantitative Analysis of N-Acyl-Beta-Alanine Analogues in Biological Matrices: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of N-Acyl-Beta-Alanine Analogues

N-acyl-beta-alanine analogues are a class of lipid signaling molecules that have garnered increasing interest within the scientific community, particularly in the fields of pharmacology and drug development. These compounds, characterized by a fatty acid chain linked to a beta-alanine headgroup via an amide bond, are implicated in a variety of physiological processes. Their structural similarity to endogenous signaling molecules allows them to interact with biological systems in nuanced ways, making them promising candidates for therapeutic intervention in a range of disease states.

The accurate quantification of these analogues in complex biological matrices such as plasma, serum, and tissue homogenates is paramount for preclinical and clinical research. This application note provides a comprehensive guide to the analytical methodologies required for the robust and reliable quantification of N-acyl-beta-alanine analogues, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and discuss the critical aspects of method validation in line with regulatory expectations.

Choosing the Right Analytical Tool: LC-MS/MS vs. GC-MS

The two primary analytical techniques for the quantification of N-acyl-beta-alanine analogues are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The choice between these platforms is dictated by the specific needs of the assay, including required sensitivity, sample throughput, and the physicochemical properties of the analyte.

LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and broad applicability to a wide range of N-acyl-beta-alanine analogues without the need for chemical derivatization. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective detection and quantification, even at low concentrations in complex biological matrices.

GC-MS , while a robust and reliable technique, typically requires a derivatization step to improve the volatility and thermal stability of the N-acyl-beta-alanine analogues. This additional sample preparation step can increase variability and analysis time. However, for certain analogues or when LC-MS/MS is unavailable, GC-MS provides a powerful alternative.

The Cornerstone of Accurate Quantification: The Internal Standard

The use of a suitable internal standard (IS) is critical for correcting for variability in sample preparation and for mitigating matrix effects, which are a common challenge in bioanalysis. The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte. A SIL-IS co-elutes with the analyte and has nearly identical ionization efficiency, but is distinguishable by its higher mass. This ensures the most accurate correction for any losses during sample processing and for any suppression or enhancement of the analyte signal by co-eluting matrix components.

Protocol for the Synthesis of a Deuterated N-Acyl-Beta-Alanine Internal Standard

While the specific synthesis will vary depending on the desired N-acyl chain, a general approach for preparing a deuterated N-acyl-beta-alanine internal standard involves the acylation of deuterated beta-alanine. The following is a representative protocol for the synthesis of N-oleoyl-beta-alanine-d3, which can be adapted for other acyl chains.

Materials:

  • Beta-alanine-2,3,3-d3

  • Oleoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve beta-alanine-2,3,3-d3 (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield N-oleoyl-beta-alanine-d3.

  • Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a robust method for the quantification of a range of N-acyl-beta-alanine analogues in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.

Materials:

  • Human plasma samples

  • N-acyl-beta-alanine analogue analytical standards

  • Deuterated N-acyl-beta-alanine internal standard (IS)

  • Acetonitrile (LC-MS grade), ice-cold

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific N-acyl-beta-alanine analogues of interest.

Parameter Condition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage +5500 V (Positive Mode) / -4500 V (Negative Mode)
MRM Transitions

The MRM transitions must be optimized for each specific N-acyl-beta-alanine analogue and its corresponding internal standard. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and identifying the precursor ion and the most abundant and stable product ions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Lauroyl-β-alanine[M+H]⁺ or [M-H]⁻Fragment 1Optimized Value
Fragment 2Optimized Value
N-Palmitoyl-β-alanine[M+H]⁺ or [M-H]⁻Fragment 1Optimized Value
Fragment 2Optimized Value
N-Oleoyl-β-alanine352.388.1-25
N-Stearoyl-β-alanine[M+H]⁺ or [M-H]⁻Fragment 1Optimized Value
Fragment 2Optimized Value
N-Oleoyl-β-alanine-d3 (IS)355.391.1-25

Note: The specific m/z values for precursor and product ions will depend on the acyl chain length and the ionization mode. The values for N-Oleoyl-β-alanine are provided as an example.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a method for the quantification of N-acyl-beta-alanine analogues in biological matrices following a derivatization step. Silylation is a common derivatization technique for compounds containing active hydrogens, such as the carboxylic acid and amide groups in N-acyl-beta-alanines.[2]

Sample Preparation and Derivatization

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Internal standard

  • Protein precipitation solvent (e.g., acetonitrile)

  • Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Anhydrous pyridine

  • Ethyl acetate

Procedure:

  • Perform protein precipitation as described in the LC-MS/MS sample preparation protocol (steps 1-7).

  • Evaporate the supernatant to complete dryness. It is crucial to remove all moisture as it can interfere with the derivatization reaction.

  • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample can be directly injected into the GC-MS system, or the solvent can be evaporated and the residue reconstituted in a suitable solvent like ethyl acetate.

GC-MS Instrumental Parameters
Parameter Condition
GC System Gas chromatograph with a split/splitless injector
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polar stationary phase
Injector Temperature 280°C
Oven Temperature Program Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 10-20°C/min, hold for 5-10 minutes.
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injection Mode Splitless
MS System Single quadrupole or triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) or MRM (for triple quadrupole)
Transfer Line Temperature 280°C
Ion Source Temperature 230°C

Method Validation: Ensuring Data Integrity

A robust analytical method is one that has been thoroughly validated to ensure it is fit for its intended purpose. The validation process demonstrates the reliability, reproducibility, and accuracy of the method. Key validation parameters, as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are summarized below.[3][4][5]

Validation Parameter Acceptance Criteria Rationale
Selectivity and Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples from at least six different sources.Ensures that the method can differentiate the analyte from other components in the sample.
Linearity and Range The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).Demonstrates the relationship between the instrument response and the concentration of the analyte over a defined range.
Accuracy and Precision The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ). This should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC).Assesses the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Matrix Effect The CV of the matrix factor (response in the presence of matrix / response in the absence of matrix) from at least six different lots of matrix should be ≤ 15%.Evaluates the effect of co-eluting matrix components on the ionization of the analyte.
Recovery The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, consistency across concentration levels is key.Measures the efficiency of the extraction process.
Stability Analyte stability should be demonstrated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. The mean concentration at each stability time point should be within ±15% of the nominal concentration.Ensures that the analyte concentration does not change from the time of sample collection to the time of analysis.

Visualizing the Workflow

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification report Report Generation quantification->report

Caption: A streamlined workflow for the quantification of N-acyl-beta-alanine analogues using LC-MS/MS.

GC-MS Experimental Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Protein Precipitation & Supernatant Collection evap_dry Evaporation to Dryness sample_prep->evap_dry derivatization Derivatization (e.g., MSTFA) evap_dry->derivatization gc_injection Injection derivatization->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection (SIM or MRM) gc_separation->ms_detection gc_quant Quantification ms_detection->gc_quant gc_report Report Generation gc_quant->gc_report

Caption: The analytical workflow for GC-MS analysis, including the critical derivatization step.

Conclusion

The quantification of N-acyl-beta-alanine analogues in biological matrices is a critical component of research in drug development and discovery. The methodologies presented in this application note, with a primary focus on LC-MS/MS, provide a robust framework for obtaining high-quality, reliable data. The importance of a well-characterized and validated method, including the use of a stable isotope-labeled internal standard, cannot be overstated. By adhering to the principles and protocols outlined herein, researchers can confidently generate the quantitative data needed to advance our understanding of the biological roles of these important molecules and to accelerate the development of novel therapeutics.

References

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. (n.d.). National Institutes of Health. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica. [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • Supplementary table 1 MRM transitions and target specific MS parameters of target analytes (n=8) used for the UHPLC-MS/MS analys. (2024). bioRxiv. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 3-Aminopropanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-aminopropanoic acid (β-alanine) and its derivatives using High-Performance Liquid Chromatography (HPLC). Due to their high polarity and lack of a native chromophore, direct analysis of these compounds is challenging. This application note details a robust, validated method based on pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) followed by reversed-phase HPLC with fluorescence detection. We will explore the causality behind the methodological choices, provide a detailed step-by-step protocol, and outline procedures for method validation and troubleshooting to ensure data integrity and reproducibility.

Introduction: The Analytical Challenge

3-Aminopropanoic acid and its derivatives are crucial in various biological and pharmaceutical contexts. As the only naturally occurring beta-amino acid, β-alanine is a key component of carnosine and anserine, dipeptides with significant antioxidant and buffering capacities in muscle tissue. Its derivatives are often investigated as potential therapeutic agents. Accurate quantification in complex matrices like plasma, tissue homogenates, or pharmaceutical formulations is therefore essential for research and drug development.

The primary analytical hurdles for these small, polar molecules are:

  • Poor Retention: They exhibit minimal retention on traditional reversed-phase (RP) columns.

  • Lack of Detectability: They do not possess a suitable chromophore or fluorophore for sensitive detection by common HPLC detectors (UV-Vis or Fluorescence).[1][2][3]

To overcome these challenges, several strategies have been developed. While direct analysis is possible using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry[1][4][5], derivatization remains a cornerstone for routine analysis with standard HPLC systems. Pre-column derivatization chemically tags the analyte with a molecule that is both hydrophobic (enhancing RP retention) and detectable.

Principle and Method Selection Rationale

This protocol employs pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). This reagent is selected for several key reasons that contribute to a robust and reliable method:

  • Versatility: FMOC-Cl reacts effectively with both primary and secondary amino groups under mild alkaline conditions, making the method adaptable to a wide range of derivatives.[6]

  • Derivative Stability: The resulting FMOC-amino acid derivatives are highly stable, allowing for automated analysis of multiple samples over extended periods without significant degradation.[7][8]

  • High Sensitivity: The fluorenyl group on the derivative is intensely fluorescent, enabling detection limits in the low picomole to femtomole range, which is critical for analyzing biological samples with low analyte concentrations.[7][9]

  • Robust Chromatography: The hydrophobic FMOC tag imparts excellent retention characteristics on C18 columns, allowing for efficient separation from interfering matrix components using standard reversed-phase gradients.

The overall workflow involves derivatizing the amino groups in the sample, neutralizing the excess reagent, and injecting the stable derivative onto a reversed-phase HPLC system for separation and quantification.

G cluster_prep Sample & Standard Preparation cluster_deriv Automated Derivatization cluster_analysis HPLC Analysis Sample Biological Matrix or Formulation Extract Analyte Extract Sample->Extract Extraction & Deproteinization Standard 3-Aminopropanoic Acid Standard Stock WorkingStd Working Standards Standard->WorkingStd Serial Dilution Deriv Mix Sample/Standard + Borate Buffer + FMOC-Cl Reagent Extract->Deriv WorkingStd->Deriv Quench Quench Excess FMOC-Cl (e.g., with ADAM) Deriv->Quench Reaction (2-5 min) Inject Inject Derivatized Sample Quench->Inject Separate Reversed-Phase C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 265 nm, Em: 310 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Overall experimental workflow for HPLC analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm).

  • Chemicals: 3-Aminopropanoic acid (≥99%), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl, ≥99%), Boric acid, Sodium hydroxide, 1-Adamantanamine (ADAM), Sodium acetate, Acetic acid.

  • Gases: Helium or Nitrogen for mobile phase sparging.

  • Supplies: 1.5 mL autosampler vials, 0.22 µm syringe filters, volumetric flasks, pipettes.

Reagent Preparation
  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of Type I water. Adjust pH to 10.2 with 10 M sodium hydroxide solution. Bring the final volume to 100 mL with Type I water.

  • FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile. Prepare this solution fresh daily and protect it from light.

  • ADAM Quenching Reagent (300 mM): Dissolve 453.8 mg of 1-adamantanamine in 10 mL of a water-acetonitrile mixture (1:1, v/v).[10] The use of a quenching reagent is crucial to react with excess FMOC-Cl, preventing the formation of its fluorescent hydrolysis byproduct (FMOC-OH) which can interfere with early-eluting peaks.[6][10]

  • Mobile Phase A (Acetate Buffer, 50 mM, pH 4.2): Dissolve 4.1 g of sodium acetate in 950 mL of Type I water. Adjust pH to 4.2 with glacial acetic acid. Bring the final volume to 1 L. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile (100%).

Instrumentation and Chromatographic Conditions

The following parameters provide a validated starting point and should be optimized for the specific instrument and derivative being analyzed.

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler with Derivatization Function, Column Thermostat, Fluorescence Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent ZORBAX Eclipse-AAA)[11][12]
Mobile Phase A 50 mM Sodium Acetate Buffer, pH 4.2
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-60% B; 20-22 min: 60-80% B; 22-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 265 nm, Emission: 310 nm[8]
Autosampler Temp 4 °C
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-aminopropanoic acid and dissolve in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Type I water.

  • Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Type I water.

Automated Pre-Column Derivatization Protocol

Programming the autosampler to perform the derivatization enhances precision and timing consistency.[3][13][14]

Caption: Automated derivatization sequence in the autosampler.

Step-by-Step Procedure:

  • Place prepared standards and samples in the autosampler tray at 4 °C.

  • Place the Borate Buffer, FMOC-Cl Reagent, and ADAM Reagent in designated vials in the autosampler.

  • Program the autosampler injection sequence as follows for each vial:

    • Aspirate 10 µL of sample or standard.

    • Aspirate 70 µL of Borate Buffer.

    • Mix 5 times by aspirating and dispensing 40 µL of air.

    • Aspirate 20 µL of FMOC-Cl Reagent.

    • Mix 10 times.

    • Wait for 2 minutes for the reaction to proceed.

    • Aspirate 20 µL of ADAM Reagent.

    • Mix 8 times to quench the reaction.

    • Inject the programmed volume (e.g., 10 µL) onto the column.

Method Validation Protocol

A validated method ensures that the results are reliable, reproducible, and accurate.[11][13][15][16] The following parameters must be assessed.

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank matrix (placebo or biological blank) and compare with a spiked sample.No interfering peaks at the retention time of the analyte derivative.
Linearity & Range Analyze calibration standards at ≥5 concentration levels in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze a blank matrix spiked with the analyte at low, medium, and high concentrations (n=3 for each).Mean recovery within 98.0% - 102.0%.
Precision (RSD%) Repeatability: 6 replicate injections of one standard. Intermediate: Repeat on a different day/by a different analyst.Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%.
Limit of Detection (LOD) Determine concentration giving a signal-to-noise ratio (S/N) of 3.S/N ≥ 3.
Limit of Quantitation (LOQ) Determine concentration giving an S/N of 10 with acceptable precision and accuracy.S/N ≥ 10; RSD ≤ 10%.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Peak Area Ineffective derivatization (degraded FMOC-Cl, incorrect pH). Detector lamp off.Prepare fresh FMOC-Cl reagent daily. Verify the pH of the borate buffer. Check detector lamp status and hours.
Broad or Tailing Peaks Column contamination or degradation. Extracolumn dead volume. Mobile phase pH issue.Flush column with a strong solvent (e.g., 100% ACN). Check and replace fittings/tubing if necessary. Ensure mobile phase pH is stable and correctly prepared.
Ghost Peaks Carryover from a previous injection. Contamination in the derivatization reagents.Run blank injections with a strong needle wash solvent. Prepare fresh reagents and filter them.
Baseline Drift/Noise Mobile phase not degassed. Column temperature fluctuation. Contaminated mobile phase or column.Degas mobile phases using sparging or sonication. Ensure the column oven is stable at the set temperature. Prepare fresh mobile phases and flush the system.
Shifting Retention Times Inconsistent mobile phase composition. Column aging. Flow rate instability.Use a high-quality HPLC pump and ensure it is properly primed. Prepare mobile phases carefully. Monitor system pressure; a gradual increase may indicate a column issue. Use an internal standard if high precision is required.[13]

References

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 282, 609-618. ([Link])

  • Gimeno, E., et al. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 919(1), 127-134. ([Link])

  • HILICON AB. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. HPLC Application Note. ([Link])

  • Lian, H., et al. (1998). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 70(21), 4648-4653. ([Link])

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Application Note. ([Link])

  • van den Oetelaar, P. J., et al. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry, 240(2), 167-176. ([Link])

  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs Poster Presentation. ([Link])

  • Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 778-783. ([Link])

  • van de Lagemaat, D., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Chemistry and Laboratory Medicine, 54(10), 1639-1647. ([Link])

  • Jajić, I., et al. (2014). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 79(7), 841-851. ([Link])

  • JASCO. (2017). Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. Application Note. ([Link])

  • Diopan, V., et al. (2008). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Chromatographic Science, 46(6), 499-503. ([Link])

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. ([Link])

  • Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Uppsala University Thesis. ([Link])

  • Piraud, M., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(12), 1877-1891. ([Link])

  • Gotti, R., et al. (2007). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. ([Link])

  • Jajić, I., et al. (2014). Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. ([Link])

  • ChromForum. (2004). Purification of amino acid. Chromatography Forum Discussion. ([Link])

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. ([Link])

  • de Athayde, M. L. F., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS ONE, 14(1), e0210502. ([Link])

  • Thomas, J. (2013). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. ResearchGate. ([Link])

  • Novotná, K. (2016). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University Thesis. ([Link])

  • ResearchGate. (n.d.). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. Publication Collection. ([Link])

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Method Guide. ([Link])

  • Khan, A., et al. (2015). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 6(9), 3685-3693. ([Link])

  • U.S. Pharmacopeia (USP). (n.d.). Amino Acid Analysis. General Chapter. ([Link])

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Presentation Slides. ([Link])

  • Al-Rimawi, F. (2017). What is the best method to determine 3-aminopropanol in a cream formulation? ResearchGate Q&A. ([Link])

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. ()
  • Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(3), 398-409. ([Link])

  • ResearchGate. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Publication. ([Link])

Sources

Using 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: January 2026

3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid as a Molecular Probe for Investigating Malonyl-CoA Decarboxylase Activity

Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, metabolism, and pharmacology.

Abstract: This document provides a comprehensive guide to utilizing this compound as a molecular probe for the study of Malonyl-CoA Decarboxylase (MCD). MCD is a key enzyme in fatty acid metabolism, and its dysregulation is implicated in various metabolic disorders. This guide details the rationale for using this small molecule as a potential MCD inhibitor, its physicochemical properties, and detailed protocols for its application in biochemical assays to probe MCD activity and characterize its inhibitory potential.

Introduction: The Rationale for a Novel MCD Probe

Malonyl-CoA Decarboxylase (MCD) is a critical enzyme that catalyzes the conversion of malonyl-CoA to acetyl-CoA. By regulating the intracellular levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), MCD plays a pivotal role in controlling mitochondrial fatty acid oxidation.[1] Aberrant MCD activity has been linked to conditions such as ischemic heart disease, making it an attractive therapeutic target.[1] The development of small molecule probes to investigate MCD function is therefore of significant interest in both basic research and drug discovery.

This compound is a malonylanilide derivative with structural similarities to the endogenous MCD substrate, malonyl-CoA. This structural analogy provides a strong rationale for its investigation as a competitive inhibitor of MCD. This application note outlines the use of this compound as a molecular probe to explore the active site of MCD and to screen for novel modulators of its activity.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively available, its properties can be estimated based on its structure and data from similar compounds.

PropertyValue (Estimated)Source/Analogy
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol [2]
Appearance White to off-white solidAnalogy to similar compounds
Solubility Soluble in DMSO and ethanol; sparingly soluble in waterAnalogy to similar compounds
Storage Store at -20°C for long-term use, desiccated.General laboratory practice

Safety Precautions: Handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water.[3][4]

Proposed Mechanism of Action as an MCD Probe

We hypothesize that this compound acts as a competitive inhibitor of MCD. Its propanoic acid moiety mimics the malonate group of malonyl-CoA, allowing it to bind to the enzyme's active site. The 2,4-dimethylphenyl group may engage in hydrophobic interactions within the active site, potentially conferring specificity and potency.

MCD_Inhibition_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Molecular Probe Malonyl-CoA Malonyl-CoA MCD_Active_Site MCD_Active_Site Malonyl-CoA->MCD_Active_Site Binds Acetyl-CoA Acetyl-CoA MCD_Active_Site->Acetyl-CoA Produces CO2 CO2 MCD_Active_Site->CO2 Probe 3-[(2,4-Dimethylphenyl)amino]- 3-oxopropanoic acid MCD_Active_Site_Inhibited MCD Active Site Probe->MCD_Active_Site_Inhibited Competitively Binds No_Reaction No Reaction MCD_Active_Site_Inhibited->No_Reaction

Figure 1: Proposed competitive inhibition of MCD by the molecular probe.

Experimental Protocols

The following protocols describe the use of this compound to probe MCD activity. A luminescence-based assay is recommended for its high sensitivity and suitability for high-throughput screening.[1][5]

Preparation of Stock Solutions
  • Probe Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution. For example, dissolve 2.07 mg in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.

  • Malonyl-CoA Substrate (10 mM): Prepare a 10 mM stock solution of malonyl-CoA in sterile, nuclease-free water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Recombinant Human MCD Enzyme: Recombinant MCD can be obtained from commercial sources or purified. Prepare working solutions by diluting the enzyme stock in assay buffer.

Protocol: Luminescence-Based MCD Activity Assay

This assay measures the acetyl-CoA produced by MCD through a series of coupled enzymatic reactions that result in the generation of a luminescent signal.[1]

Materials:

  • White, opaque 96-well or 384-well plates

  • Recombinant human MCD

  • Malonyl-CoA

  • This compound (Probe)

  • Acetyl-CoA Synthetase (ACS)

  • Luciferase

  • Luciferin

  • ATP

  • Coenzyme A (for standard curve)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)

Procedure:

  • Prepare Acetyl-CoA Standard Curve:

    • Prepare a series of acetyl-CoA standards in assay buffer, ranging from 0 to 50 µM.

    • Add 5 µL of each standard to separate wells of the microplate.

  • Prepare Assay Reactions:

    • Negative Control (No Enzyme): 5 µL assay buffer, 5 µL malonyl-CoA (working solution), 5 µL DMSO (vehicle).

    • Positive Control (No Inhibitor): 5 µL MCD enzyme (working solution), 5 µL malonyl-CoA (working solution), 5 µL DMSO (vehicle).

    • Inhibitor Test: 5 µL MCD enzyme (working solution), 5 µL malonyl-CoA (working solution), 5 µL of the probe at various concentrations (prepare serial dilutions from the stock solution in assay buffer containing a final DMSO concentration equal to the vehicle control).

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a detection reagent containing ACS, luciferase, luciferin, and ATP in assay buffer.

    • Add 15 µL of the detection reagent to each well.

    • Incubate at room temperature for 10-20 minutes to allow the signal to stabilize.

    • Read the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (negative control) from all readings.

  • Plot the standard curve of luminescence versus acetyl-CoA concentration and determine the equation of the line.

  • Use the standard curve to convert the luminescence readings from the experimental wells into concentrations of acetyl-CoA produced.

  • Calculate the percent inhibition for each concentration of the probe using the following formula: % Inhibition = 100 * (1 - ([Acetyl-CoA]Inhibitor / [Acetyl-CoA]Positive Control))

  • Plot the percent inhibition versus the log of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MCD_Luminescence_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: MCD, Malonyl-CoA, Probe, Detection Mix (ACS, Luciferase, etc.) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: Controls and Probe dilutions Prepare_Reagents->Plate_Setup Incubate_37C Incubate at 37°C (30-60 min) Plate_Setup->Incubate_37C Add_Detection_Reagent Add Detection Reagent Incubate_37C->Add_Detection_Reagent Incubate_RT Incubate at RT (10-20 min) Add_Detection_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the luminescence-based MCD activity assay.

Protocol: Determination of Mechanism of Inhibition (Kinetic Studies)

To confirm the proposed competitive mechanism of inhibition, enzyme kinetics should be performed by varying the concentration of the substrate (malonyl-CoA) at fixed concentrations of the inhibitor (the probe).

Procedure:

  • Set up the MCD assay as described in section 4.2.

  • For each fixed concentration of the probe (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀), perform a substrate titration by varying the concentration of malonyl-CoA (e.g., 0-100 µM).

  • Measure the initial reaction velocities (the rate of acetyl-CoA production) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

Interpretation:

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains unchanged, while the apparent Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains unchanged, while Vmax decreases).

  • Uncompetitive Inhibition: The lines will be parallel.

Troubleshooting

IssuePossible CauseSolution
High background signal Contamination of reagents with acetyl-CoA.Use fresh, high-purity reagents.
Low signal-to-noise ratio Insufficient enzyme activity or suboptimal assay conditions.Optimize enzyme concentration, incubation time, and buffer components.
Poor Z' factor in HTS High variability in assay wells.Ensure accurate and consistent pipetting; use automated liquid handlers if possible.
Inconsistent IC₅₀ values Probe solubility issues or instability.Ensure the probe is fully dissolved in DMSO; check for precipitation in assay buffer.

Conclusion

This compound represents a promising molecular probe for the investigation of Malonyl-CoA Decarboxylase. Its structural similarity to the natural substrate suggests a competitive mode of inhibition, which can be validated through the detailed protocols provided in this guide. This probe can be a valuable tool for researchers studying metabolic regulation and for the initial stages of drug discovery programs targeting MCD.

References

  • A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase. (2008). Analytical Biochemistry, 376(1), 8-15. [Link]

  • Radiochemical malonyl-CoA decarboxylase assay: activity and subcellular distribution in heart and skeletal muscle. (2002). Analytical Biochemistry, 306(2), 283-289. [Link]

  • Designing of small molecule MCD inhibitors. (2017). ResearchGate. [Link]

  • A highly sensitive high-throughput luminescence assay for malonyl-CoA decarboxylase. ResearchGate. [Link]

  • Identification and Characterization of the First Small Molecule Inhibitor of MDMX. (2010). Journal of Biological Chemistry, 285(14), 10786–10796. [Link]

  • Safety Data Sheet. DayGlo Color Corp. [Link]

  • malonyl-CoA decarboxylase ELISA Kits. Biocompare. [Link]

  • 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. PubChem. [Link]

  • Identification and characterization of the first small molecule inhibitor of MDMX. (2010). PubMed. [Link]

  • 3-[(2-Chlorophenyl)methyl-hydroxyamino]-2,2-dimethyl-3-oxopropanoic acid. PubChem. [Link]

  • 3-Amino-3-Oxopropanoic Acid. PubChem. [Link]

  • 3-Oxopropanoic acid. PubChem. [Link]

  • Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled. (2005). Journal of Biological Chemistry, 280(32), 29134–29141. [Link]

  • Clinical, biochemical and molecular characteristics of malonyl-CoA decarboxylase deficiency and long-term follow-up of nine patients. Semantic Scholar. [Link]

  • Malonyl-CoA decarboxylase deficiency. Newborn Screening, HRSA. [Link]

  • Malonyl-CoA decarboxylase – Knowledge and References. Taylor & Francis. [Link]

  • 3-Methoxy-3-oxopropanoic acid. PubChem. [Link]

  • Safety Data Sheet. AA Blocks. [Link]

  • Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014). Beneficial Microbes, 5(2), 221-228. [Link]

  • Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. (2012). Helvetica Chimica Acta, 95(10), 1857-1866. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). International Journal of Molecular Sciences, 25(11), 5898. [Link]

  • A deeper study on propionic acid-related inhibition during anaerobic digestion: insights on methane production and identification of biomarker candidates for an early warning. ResearchGate. [Link]

  • Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. (2021). Sensors, 21(24), 8275. [Link]

  • The effect of propionic acid accumulation on methane production in dry mesophilic anaerobic fermentation. ResearchGate. [Link]

Sources

Application Notes & Protocols: The N-(2,4-dimethylphenyl)amide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic areas, earning the designation of "privileged scaffolds." The N-(2,4-dimethylphenyl)amide moiety is a prime example of such a structure. Its inherent properties—a conformationally constrained yet synthetically accessible amide bond, coupled with a specifically substituted aromatic ring—provide a versatile template for designing molecules with high affinity and selectivity for a range of biological targets. The dimethyl substitution pattern on the phenyl ring is not merely decorative; it critically influences the molecule's steric profile, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic properties and target engagement.

This guide moves beyond a simple survey of compounds. It is designed for the bench scientist and drug development professional, offering a deep dive into the causality behind the application of this scaffold. We will explore its role in modulating key biological targets, provide detailed, field-proven protocols for its synthesis and evaluation, and discuss the critical structure-activity relationship (SAR) insights that drive successful drug discovery campaigns.

Part 1: Key Therapeutic Applications & Mechanistic Insights

The N-(2,4-dimethylphenyl)amide scaffold has been successfully employed to create potent modulators of several important target classes. Below, we explore the most prominent examples, focusing on the mechanistic rationale for their activity.

Ion Channel Modulation: Beyond Local Anesthesia

The most iconic member of the closely related N-phenylamide family is Lidocaine, an N-(2,6-dimethylphenyl)acetamide that revolutionized local anesthesia and the treatment of cardiac arrhythmias.[1][2] Its mechanism, which involves the blockade of voltage-gated sodium channels, serves as a foundational model for understanding how this class of compounds functions.[2]

  • Mechanism of Action: In their protonated state, these amide molecules access the inner pore of the sodium channel, binding to a specific site and stabilizing the channel's inactivated state. This prevents the influx of sodium ions required for the propagation of action potentials in neurons and cardiac cells. The dimethylphenyl group plays a crucial role in this interaction, providing the necessary hydrophobicity to partition into the membrane and interact with the receptor site.[1]

Derivatives incorporating the N-(2,4-dimethylphenyl) moiety have been explored to fine-tune these properties, seeking improved potency, duration of action, and safety profiles.[3] The shift in methyl group position from 2,6 to 2,4 can subtly alter the molecule's three-dimensional shape and electronics, impacting its binding affinity and selectivity for different sodium channel subtypes (e.g., Nav1.7, Nav1.8), which are key targets for novel analgesics.[3][4]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Na+ Channel (Pore) p2 Na_Channel->p2 Stabilizes Inactivated State Amide_Ext Amide Drug (Extracellular) Amide_Int Amide Drug-H+ (Intracellular) Amide_Ext->Amide_Int Diffusion & Protonation Amide_Int->Na_Channel Binds to inner pore p1 Na_ion_int Na+ p2->Na_ion_int Na+ Influx Prevented Na_ion_ext Na+ Na_ion_ext->p1 Depolarization (Blocked)

Mechanism of Sodium Channel Blockade
NMDA Receptor Antagonism: Targeting Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5] However, its over-activation is implicated in neurodegenerative conditions like ischemic stroke, Parkinson's disease, and chronic pain.[5] N-(2,4-dimethylphenyl)amides have been incorporated into a novel class of potent and selective antagonists for the NR2B subunit of the NMDA receptor.[5][6]

  • Structural Rationale: These antagonists are non-competitive, binding to an allosteric site on the amino-terminal domain of the NR2B subunit.[6] The N-(2,4-dimethylphenyl)amide portion often serves as a key biaryl component that anchors the molecule in a hydrophobic pocket. The potency of these compounds is highly dependent on the nature of the linker connecting the amide moiety to another aromatic system.[5] By masking charged atoms in this linker region, medicinal chemists have successfully reduced off-target effects, particularly at the hERG channel, while maintaining high on-target potency.[6] This strategic modification addresses a common liability in CNS drug development.

Table 1: Potency of Representative Amide-Based NR2B Antagonists

Compound ID Linker Modification NR2B IC₅₀ (nM) hERG Inhibition (%) @ 1µM
Analog 49 Ethanediamine 65 < 10
Analog 52 Phenoxy-ethylamine 54 < 15
Analog 60 Extended Linker 110 < 5

(Data synthesized from narrative in Traynelis, S. F., et al. (2009).[5][6])

Enzyme Inhibition: From Cancer to Gout

The N-phenyl amide structure is a versatile pharmacophore for designing enzyme inhibitors, where the amide bond often acts as a key hydrogen bond donor/acceptor, mimicking peptide substrates.

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and migration.[7] The 2,4-dianilinopyrimidine scaffold is a known hinge-binding motif for many kinase inhibitors.[7] Novel FAK inhibitors have been developed by incorporating N-substituted benzamide moieties onto this core, where the amide can form critical interactions in the ATP-binding pocket.[7] While not always a direct N-(2,4-dimethylphenyl)amide, these structures highlight the utility of the N-aryl amide in kinase inhibitor design.

  • Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is the key enzyme in purine metabolism, and its inhibition is a primary strategy for treating hyperuricemia and gout.[8] A series of N-phenyl aromatic amide derivatives have been identified as potent XO inhibitors.[8] Extensive structure-activity relationship (SAR) studies revealed that compounds featuring an N-(imidazolyl-phenyl)carboxamide core exhibited potent inhibition. For example, compound 12r from this series showed an IC₅₀ of 0.028 µM, comparable to the approved drug topiroxostat.[8] Molecular docking studies suggest the amide group forms strong hydrogen bonds with key residues like Arg880 and Glu802 in the enzyme's active site.[8]

Antimicrobial Applications: A Scaffold for New Antibiotics

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The dimethylphenyl scaffold has been identified as a promising feature in compounds with activity against a range of bacteria and fungi.[9] For instance, N-(2,4-dimethylphenyl)amides have been incorporated into thiazolidinone derivatives, which have shown good activity against Staphylococcus aureus and Escherichia coli.[10] The lipophilic nature of the dimethylphenyl group can enhance membrane permeability, a critical factor for reaching intracellular targets in bacteria.

Part 2: Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of N-(2,4-dimethylphenyl)amide derivatives. They are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: Synthesis of a Representative N-(2,4-dimethylphenyl)amide via Amide Coupling

This protocol describes the synthesis of N-(2,4-dimethylphenyl)benzamide from 2,4-dimethylaniline and benzoyl chloride. This is a robust and widely applicable method for generating aryl amides.

Causality Behind Choices:

  • Reagents: The acyl chloride route is chosen for its high reactivity, often leading to high yields without requiring expensive coupling agents.

  • Base: Pyridine is used as a mild base to neutralize the HCl byproduct, preventing protonation of the starting aniline, which would render it non-nucleophilic. It can also serve as a nucleophilic catalyst.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the reactants and intermediates.

  • Purification: The workup procedure involving an acid wash (1M HCl) removes unreacted aniline and pyridine. Recrystallization is a cost-effective and efficient method for purifying the solid product to a high degree.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylaniline (1.21 g, 10.0 mmol).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.

  • Acyl Chloride Addition: Add benzoyl chloride (1.2 mL, 10.3 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting aniline spot indicates reaction completion.

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl(aq). Shake well and separate the layers. The organic layer contains the product.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃(aq) and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure N-(2,4-dimethylphenyl)benzamide as a white crystalline solid.

start Start: Dissolve 2,4-dimethylaniline in DCM cool Cool to 0°C start->cool add_base Add Pyridine cool->add_base add_acyl Add Benzoyl Chloride (Dropwise) add_base->add_acyl react Stir at RT for 2h add_acyl->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Complete dry Dry (Na₂SO₄) & Concentrate workup->dry purify Recrystallize from Ethanol/Water dry->purify end End: Pure Product purify->end

Workflow for N-(2,4-dimethylphenyl)amide Synthesis
Protocol 2: In Vitro Assay for FAK Kinase Inhibition

This protocol outlines a luminescent kinase assay to determine the IC₅₀ value of a test compound (e.g., a novel N-(2,4-dimethylphenyl)amide derivative) against Focal Adhesion Kinase (FAK).

Causality Behind Choices:

  • Assay Principle: The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad dynamic range. It measures kinase activity by quantifying the amount of ADP produced, which directly correlates with enzyme activity. The luminescent signal provides a robust readout with low background.

  • Controls: Including a "no enzyme" control is critical to establish the baseline signal. A "vehicle" control (e.g., DMSO) represents 100% kinase activity. A known inhibitor (e.g., TAE226) serves as a positive control to validate the assay's performance.

  • Self-Validation: The protocol is self-validating through the inclusion of these controls. The Z'-factor, calculated from positive and negative controls, should be >0.5 to ensure the assay is robust and suitable for screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of recombinant FAK enzyme and the FAK substrate peptide in Kinase Buffer.

  • Compound Plating: Serially dilute the test compound in DMSO, then further dilute in Kinase Buffer. Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only (vehicle control) and a reference inhibitor (positive control).

  • Kinase Reaction Initiation: Add 10 µL of the enzyme/substrate mixture to each well to start the reaction. Add 10 µL of substrate mix without enzyme to "no enzyme" control wells.

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: Drug Development & SAR Considerations

  • Metabolic Stability: A critical consideration for this scaffold is the potential in vivo cleavage of the amide bond to release 2,4-dimethylaniline.[11] This metabolite has been shown to cause DNA damage in some studies.[11] Therefore, early ADME (Absorption, Distribution, Metabolism, and Excretion) screening is essential. Assays using liver microsomes can predict the rate of amide hydrolysis and help prioritize compounds with greater metabolic stability.[11]

  • Structure-Activity Relationships (SAR):

    • Aniline Ring Substitution: The 2,4-dimethyl pattern is often optimal for balancing potency and metabolic stability. Moving or adding substituents can drastically alter activity. For example, in some series, electron-withdrawing groups on this ring can improve potency but may also alter off-target profiles.

    • Acyl Group Modification: The group attached to the carbonyl of the amide is a primary point for diversification. In NMDA antagonists, this is part of a larger linker structure that is crucial for potency.[5] In enzyme inhibitors, this group often points towards a solvent-exposed region, allowing for the introduction of solubilizing groups to improve physicochemical properties.

Conclusion

The N-(2,4-dimethylphenyl)amide scaffold is a proven and highly adaptable platform in medicinal chemistry. Its success stems from a combination of favorable steric and electronic properties, synthetic tractability, and its ability to engage in key binding interactions such as hydrogen bonding and hydrophobic contacts. From ion channels to complex enzymes, this moiety continues to serve as a foundational element in the design of novel therapeutics. For researchers, a deep understanding of its mechanistic roles, potential metabolic liabilities, and synthetic accessibility is paramount to unlocking its full potential in future drug discovery endeavors.

References

  • Malik, N., et al. (2009). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 52(17), 5566-5579. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 25(15), 3483. Available at: [Link]

  • Al-Fahd, A. A., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals, 16(5), 738. Available at: [Link]

  • Mertens, B., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(3), 857-872. Available at: [Link]

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 134, 106403. Available at: [Link]

  • Hussein, F. A., et al. (2015). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]

  • Priest, B. T., et al. (2007). Ion Channels as Drug Targets: The Next GPCRs. Current Pharmaceutical Design, 13(4), 387-394. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Lidocaine. PubChem Compound Summary for CID 3676. Retrieved from [Link]

  • Li, C., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11466-11476. Available at: [Link]

  • Traynelis, S. F., et al. (2009). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5031-5035. Available at: [Link]

  • Wikipedia contributors. (n.d.). Lidocaine. In Wikipedia. Retrieved from [Link]

  • Asadipour, A., et al. (2013). Synthesis and Analgesic Properties of Lidocaine Derivatives with Substituted Aminobenzothiazoles. Research in Pharmaceutical Sciences, 8(4), 239-246. Available at: [Link]

  • Patel, N. B., et al. (2012). Synthesis and anti-microbial evaluation of N-(2-(4-substituted phenyl)-4-oxothiazolidine-3-Yl) isonicotinamide derivative. ResearchGate. Available at: [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Anticancer Potential of N-substituted β-Alanines

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the therapeutic potential of N-substituted β-alanine derivatives in oncology. It provides in-depth scientific context, validated experimental protocols, and expert insights to facilitate the exploration of this promising class of compounds.

Introduction: The Emerging Role of β-Alanine Derivatives in Oncology

β-Alanine is the only naturally occurring β-amino acid and serves as a crucial precursor for the biosynthesis of carnosine and other vital molecules.[1][2] While its role in exercise physiology is well-documented, recent research has illuminated its potential in cancer therapy. Studies have shown that β-alanine can suppress the aggressiveness of malignant epithelial cells by altering their metabolism and reducing the acidity of the tumor microenvironment.[3][4][5] This has spurred interest in its derivatives, particularly N-substituted β-alanines, as a novel class of anticancer agents.

N-substitution allows for the systematic modification of the β-alanine scaffold, enabling the fine-tuning of physicochemical properties like lipophilicity and the introduction of pharmacophoric groups to enhance target engagement and cytotoxic potency.[6] For instance, certain N-aryl-β-alanine derivatives have demonstrated significant anticancer effects against aggressive cancers like triple-negative breast cancer and glioblastoma in vitro.[7] These compounds represent a compelling starting point for the development of new cancer therapeutics, leveraging unique mechanisms that may overcome the limitations of conventional chemotherapy.[8]

This guide will detail the proposed mechanisms of action of these compounds and provide robust, step-by-step protocols for their synthesis and biological evaluation in a cancer research setting.

Proposed Mechanisms of Anticancer Activity

N-substituted β-alanines appear to exert their anticancer effects through a multi-pronged approach, primarily by inducing metabolic stress and activating programmed cell death pathways.

Metabolic Reprogramming and Disruption of Tumor Energetics

Cancer cells are characterized by deregulated metabolism, often relying on aerobic glycolysis (the "Warburg Effect") to fuel rapid proliferation.[3] β-alanine and its derivatives can interfere with this process. Studies have shown that β-alanine treatment can significantly suppress both basal and peak extracellular acidification rates (ECAR), a key indicator of glycolysis.[4][5] Concurrently, it can reduce the oxygen consumption rate (OCR), suggesting an impact on oxidative metabolism as well.[4][5] This dual disruption of major energy-producing pathways can lead to a reduction in cellular ATP levels, effectively starving the cancer cells of the energy required for growth and proliferation.[9]

cluster_0 N-substituted β-Alanine Action cluster_1 Cancer Cell Metabolism Compound N-substituted β-Alanine Derivative Glycolysis Aerobic Glycolysis (Warburg Effect) Compound->Glycolysis Inhibits OxPhos Oxidative Phosphorylation (OCR) Compound->OxPhos Inhibits ATP ATP Production Glycolysis->ATP OxPhos->ATP Proliferation Cell Proliferation & Growth ATP->Proliferation Fuels

Caption: N-substituted β-alanines disrupt cancer cell energy production.

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death. The failure of cancer cells to undergo apoptosis is a primary driver of tumorigenesis. N-substituted β-alanines can trigger this process, tipping the balance from cell survival to cell death. This is often mediated by the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The induction of apoptosis can be confirmed by detecting key events such as the externalization of phosphatidylserine (PS) on the cell membrane and the activation of effector caspases, like caspase-3 and caspase-7, which are the executioners of the apoptotic program.[10]

cluster_0 Apoptosis Signaling Cascade Compound N-substituted β-Alanine Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Compound->Bcl2_Family Induces Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Caption: Apoptosis induction pathway triggered by β-alanine derivatives.

Experimental Workflows and Protocols

The following section provides detailed, field-proven protocols for the synthesis and in vitro evaluation of N-substituted β-alanines. It is imperative that every experiment includes appropriate controls to ensure data integrity and reproducibility.

cluster_workflow Experimental Workflow A Synthesis & Purification of N-substituted β-Alanines B Cell Line Selection & Culture A->B Characterized Compound C Cytotoxicity Screening (MTT / XTT Assays) B->C Seed Cells D Calculate IC50 Values C->D Dose-Response Data E Mechanism of Action Studies D->E Select Potent Compounds F Apoptosis Assay (Annexin V / Caspase-Glo) E->F G Western Blot Analysis (Signaling Pathways) E->G

Caption: Overall workflow for evaluating N-substituted β-alanines.

Protocol 3.1: Facile Synthesis of N-substituted β-Alanines

This protocol is adapted from a one-step strategy for N-alkylation, which avoids complex protection-deprotection steps.[11][12][13]

Rationale: A reproducible and scalable synthesis is the foundation for biological screening. This method offers a straightforward approach to generating a library of derivatives for structure-activity relationship (SAR) studies.

Materials:

  • β-Alanine

  • Appropriate alkylating agent (e.g., alkyl halide)

  • Sodium hydroxide (NaOH)

  • Solvents (e.g., Ethanol, Water)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve β-alanine in an aqueous ethanol solution.

  • Basification: Add a stoichiometric equivalent of NaOH to deprotonate the amino group, forming a more reactive nucleophile.

  • N-Alkylation: Add the desired alkylating agent to the solution. The reaction can be performed at room temperature or with gentle heating to increase the reaction rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, neutralize the solution. The product can then be purified using standard techniques such as recrystallization or column chromatography to ensure high purity for biological assays.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 3.2: Cell Viability Assessment (MTT & XTT Assays)

These colorimetric assays are fundamental for determining the cytotoxic effect of the synthesized compounds on cancer cells.[14] The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16][17] The XTT assay is similar but produces a water-soluble formazan product, simplifying the protocol.[15][16]

Rationale: These assays provide a quantitative measure of cell viability, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50). They are cost-effective and suitable for high-throughput screening.[15][18]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa, Caki-2)[7][9][19]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-substituted β-alanine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., acidic isopropanol or DMSO)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be consistent and non-toxic (typically <0.5% DMSO).[16] Replace the medium in the wells with 100 µL of the medium containing the compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17] Then, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[15]

    • For XTT: Add 50 µL of the freshly prepared XTT labeling mixture to each well and incubate for 2-4 hours.[15]

  • Absorbance Measurement: Read the absorbance on a microplate reader.

    • MTT: 570 nm (reference wavelength ~630 nm).[16]

    • XTT: 450-500 nm (reference wavelength ~660 nm).[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation: Example Cell Viability Data

Compound Conc. (µM)% Viability (MTT) - 48hStd. Dev.% Viability (XTT) - 48hStd. Dev.
0 (Vehicle)100.04.5100.05.1
195.23.896.14.2
1075.65.178.34.9
2551.34.253.03.8
5022.43.525.53.1
1005.81.98.22.2
Protocol 3.3: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects an early event in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore to detect these apoptotic cells.[10]

Rationale: This method provides a quantitative assessment of apoptosis induction and can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI) or 7-AAD.

Materials:

  • 6-well cell culture plates

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the N-substituted β-alanine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3.4: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into the molecular mechanisms affected by the test compound.[22][23]

Rationale: This technique allows for the direct interrogation of signaling pathways. For example, one can measure changes in the levels of key apoptosis-related proteins (e.g., cleaved Caspase-3, Bcl-2, Bax) or proteins involved in metabolic regulation to validate the proposed mechanisms of action.[24][25]

Materials:

  • Treated and control cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[23]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.[24]

  • Transfer: Transfer the separated proteins from the gel to a membrane.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.

Best Practices and Troubleshooting

  • Compound Solubility: Ensure complete dissolution of N-substituted β-alanines. If solubility in aqueous media is low, use a minimal amount of a co-solvent like DMSO. Always include a vehicle control with the same solvent concentration in all experiments.[26]

  • Cell Density: The initial cell seeding density can significantly impact assay results.[26] Optimize this for each cell line to ensure cells are in the logarithmic growth phase during treatment.

  • Assay Choice: Be aware of the limitations of each assay. MTT/XTT assays measure metabolic activity, which is a surrogate for viability.[16] Direct measures of cell death, like apoptosis assays, should be used for confirmation.[27]

  • Orthogonal Confirmation: To ensure the validity of your findings, it is crucial to use multiple, independent assays to measure the same biological endpoint. For example, confirm apoptosis seen with Annexin V staining by measuring caspase activity or performing a TUNEL assay.[20][28]

  • In Vivo Correlation: While in vitro assays are essential for initial screening, the ultimate test of an anticancer agent is its efficacy in a complex biological system.[18][29] Promising compounds should be advanced to preclinical in vivo models, such as human tumor xenografts in immunodeficient mice.[30][31]

Conclusion and Future Perspectives

N-substituted β-alanines represent a versatile and promising scaffold for the development of novel anticancer therapeutics. Their ability to modulate cancer cell metabolism and induce apoptosis provides a strong rationale for their continued investigation. The protocols and insights provided in this guide offer a robust framework for researchers to explore the full potential of this compound class. Future work should focus on expanding SAR studies to identify more potent derivatives, elucidating detailed molecular targets, and advancing lead candidates into relevant preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Khatun, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (n.d.). BenchChem.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Scholar.
  • Tafe, G. P., & Kumi-Diaka, J. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of herbs, spices & medicinal plants, 7(3), 35-46. Retrieved from [Link]

  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V. (n.d.). Biotium.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). BenchChem.
  • Khatun, M., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Retrieved from [Link]

  • Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry. Retrieved from [Link]

  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal. Retrieved from [Link]

  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar. Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved from [Link]

  • Kato, T., & Ueno, T. (2023). Apoptosis Detection Assays. Methods in Molecular Biology. Retrieved from [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]

  • Balamurugan, K., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Balamurugan, K., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Biomacromolecules. Retrieved from [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]

  • Grybaite, B., et al. (2021). Evaluation of N-aryl-β-alanine derivatives as anticancer agents in triple-negative breast cancer and glioblastoma in vitro models. Bioorganic Chemistry, 115, 105214. Retrieved from [Link]

  • Balamurugan, K., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ResearchGate. Retrieved from [Link]

  • Vaughan, R. A., et al. (2014). Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressiveness Through Alterations In Metabolism and Cellular Acidity In Vitro. University of New Mexico Digital Repository. Retrieved from [Link]

  • Vaughan, R. A., et al. (2014). β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. Molecular Cancer, 13, 14. Retrieved from [Link]

  • Pandurangan, M., et al. (2017). β-Alanine-induced cell viability of normal and cancer cell (renal and...). ResearchGate. Retrieved from [Link]

  • Comprehensive characterization of β-alanine metabolism-related genes in HCC identified a novel prognostic signature related to clinical outcomes. (2023). PubMed Central. Retrieved from [Link]

  • Pandurangan, M., et al. (2017). β-Alanine Intercede Metabolic Recovery for Amelioration of Human Cervical and Renal Tumors. Amino Acids, 49(8), 1373-1380. Retrieved from [Link]

  • Tajan, M., & Vousden, K. H. (2020). Dietary Manipulation of Amino Acids for Cancer Therapy. MDPI. Retrieved from [Link]

  • Synthesis and evaluation of anti-tumor activities of N4 fatty acyl amino acid derivatives of 1-beta-arabinofuranosylcytosine. (2002). PubMed. Retrieved from [Link]

  • β-alanine suppresses breast epithelial cell proliferation without... (n.d.). ResearchGate. Retrieved from [Link]

  • Popular dietary supplement may offer new treatment option for aggressive cancers. (2023). UBC Faculty of Medicine. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Vaughan, R. A., et al. (2014). β-alanine suppresses malignant breast epithelial cell aggressiveness through alterations in metabolism and cellular acidity in vitro. PubMed Central. Retrieved from [Link]

  • De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. (2019). bioRxiv. Retrieved from [Link]

Sources

The Versatile Building Block: 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-[(2,4-dimethylphenyl)amino]-3-oxopropanoic acid, a bespoke malonamic acid derivative, has emerged as a highly versatile and valuable reagent. Its unique structural features, combining a reactive methylene group, a carboxylic acid moiety, and a sterically hindered N-aryl amide, offer a trifecta of functionalities that can be harnessed for the synthesis of a diverse array of heterocyclic compounds and other valuable organic molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry, drug development, and materials science.

The presence of the 2,4-dimethylphenyl group imparts specific steric and electronic properties to the molecule, influencing its reactivity and the stability of the resulting products. This substitution pattern can be strategically employed to fine-tune the pharmacological and material properties of the target compounds.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application. The key properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol), sparingly soluble in water.
pKa The carboxylic acid proton is acidic, while the amide proton is significantly less acidic.

Synthesis of the Building Block

The reliable and scalable synthesis of this compound is a critical first step for its widespread application. A common and effective method involves the reaction of 2,4-dimethylaniline with a suitable malonic acid derivative.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2,4-dimethylaniline and diethyl malonate.

Materials:

  • 2,4-Dimethylaniline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Addition of 2,4-Dimethylaniline: After the addition of diethyl malonate is complete, add 2,4-dimethylaniline (1.0 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Expected Yield: 75-85%

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Heterocyclic Synthesis: The Biginelli Reaction

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone of heterocyclic chemistry for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[1] this compound can serve as a key component in a Biginelli-type reaction, providing the C-C-N backbone of the resulting pyrimidine ring.

A closely related analog, N-(2,4-dimethylphenyl)-3-oxobutanamide, has been successfully employed in the Biginelli reaction to synthesize novel dihydropyrimidine derivatives.[2] This demonstrates the feasibility of using N-aryl-β-ketoamides as substrates in this powerful multicomponent reaction. The reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and urea or thiourea under acidic catalysis.[1]

Mechanistic Insights into the Biginelli Reaction

The mechanism of the Biginelli reaction has been a subject of extensive study. The most widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then undergoes a Michael-type addition with the enol form of the β-dicarbonyl component. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.

Biginelli_Mechanism Aldehyde Aromatic Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H⁺ Urea Urea Urea->Acyliminium MichaelAdduct Michael Adduct Acyliminium->MichaelAdduct + Enol BuildingBlock 3-[(2,4-Dimethylphenyl)amino]- 3-oxopropanoic acid (Enol form) BuildingBlock->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization DHPM Dihydropyrimidinone Derivative CyclizedIntermediate->DHPM - H₂O caption Biginelli Reaction Mechanism

Caption: Proposed mechanism for the Biginelli reaction.

Protocol 2: Synthesis of a Dihydropyrimidinone Derivative

Objective: To synthesize a 6-methyl-2-oxo-4-phenyl-N-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivative via a Biginelli-type reaction. (This protocol is adapted from the synthesis of a similar compound[2])

Materials:

  • This compound

  • Benzaldehyde (or other aromatic aldehyde)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and urea (1.2 equivalents) in ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

  • Drying: Dry the purified product under vacuum.

Expected Yield: Moderate to good yields are expected, depending on the specific aldehyde used.

Data Presentation:

AldehydeProductExpected Yield (%)
Benzaldehyde6-Methyl-2-oxo-4-phenyl-N-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide60-75
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-6-methyl-2-oxo-N-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide65-80
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-6-methyl-2-oxo-N-(2,4-dimethylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide55-70

Application in C-C Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst. This compound, with its activated methylene group, is an excellent substrate for this reaction.

The Doebner modification of the Knoevenagel condensation is particularly relevant here, as it involves the reaction of malonic acid (or its derivatives) with aldehydes in the presence of pyridine and a catalytic amount of piperidine. This modification often leads to concomitant decarboxylation, yielding α,β-unsaturated carboxylic acids.[3]

Mechanistic Insights into the Knoevenagel-Doebner Condensation

The reaction is initiated by the deprotonation of the active methylene group by the basic catalyst (piperidine) to form a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde to form an aldol-type adduct. In the presence of pyridine, this intermediate undergoes dehydration and decarboxylation to yield the final cinnamic acid derivative.

Knoevenagel_Doebner_Mechanism BuildingBlock 3-[(2,4-Dimethylphenyl)amino]- 3-oxopropanoic acid Carbanion Carbanion BuildingBlock->Carbanion - H⁺ (Base) AldolAdduct Aldol Adduct Carbanion->AldolAdduct + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->AldolAdduct UnsaturatedAcid α,β-Unsaturated Carboxylic Acid AldolAdduct->UnsaturatedAcid - H₂O FinalProduct Cinnamic Acid Derivative UnsaturatedAcid->FinalProduct - CO₂ (Heat) caption Knoevenagel-Doebner Condensation Mechanism

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Protocol 3: Synthesis of a Cinnamic Acid Derivative

Objective: To synthesize an (E)-3-(2,4-dimethylphenylamino)-3-oxo-1-phenylprop-1-ene-1-carboxylic acid derivative via a Knoevenagel-Doebner condensation.

Materials:

  • This compound

  • Benzaldehyde (or other aromatic aldehyde)

  • Pyridine

  • Piperidine (catalytic amount)

  • Toluene

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in a mixture of toluene and pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux and Water Removal: Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired cinnamic acid derivative.

  • Drying: Dry the purified product under vacuum.

Expected Yield: Good to excellent yields are anticipated, influenced by the electronic nature of the substituent on the aromatic aldehyde.

Data Presentation:

AldehydeProductExpected Yield (%)
Benzaldehyde(E)-3-(2,4-Dimethylphenylamino)-3-oxo-1-phenylprop-1-ene-1-carboxylic acid80-90
4-Nitrobenzaldehyde(E)-3-(2,4-Dimethylphenylamino)-3-oxo-1-(4-nitrophenyl)prop-1-ene-1-carboxylic acid85-95
4-Anisaldehyde(E)-3-(2,4-Dimethylphenylamino)-3-oxo-1-(4-methoxyphenyl)prop-1-ene-1-carboxylic acid75-85

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of rational design in synthetic organic chemistry. Its carefully crafted structure provides a versatile platform for the construction of a wide range of valuable molecules, particularly nitrogen-containing heterocycles and functionalized cinnamic acid derivatives. The protocols and mechanistic discussions presented in this guide are intended to serve as a comprehensive resource for researchers seeking to leverage the synthetic potential of this remarkable building block. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in driving innovation.

References

  • Naveen, S., Adlakha, P., Dholakia, C., Shah, A., Sridhar, M. A., & Prasad, J. S. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Structural Chemistry, 17(5), 569–575. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • van Schijndel, J., van der Pijl, A., Reinten, M., & de Wildeman, S. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 405-410. [Link]

Sources

Application Notes & Protocols for the Biological Evaluation of Novel Amide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel amide-containing compounds. The amide bond is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs.[1][2][3] This guide offers a strategic approach to screening, moving from broad initial assessments of bioactivity to more defined mechanistic studies, ensuring a thorough and efficient evaluation process.

The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. The rationale behind each experimental choice is detailed, providing the user with not just a method, but a deeper understanding of the screening cascade.

Section 1: The Strategic Screening Cascade for Novel Amides

The evaluation of a novel chemical entity should follow a logical progression to maximize data quality while conserving resources. A tiered or cascaded approach is recommended, beginning with broad, high-throughput screens to identify initial "hits," followed by more complex, lower-throughput assays to characterize lead candidates.

Screening_Cascade A Novel Amide Compound Library B Primary Screening (High-Throughput) A->B C Cytotoxicity Profiling B->C D Phenotypic Screening B->D E Broad Target-Based Screening B->E F Hit Identification & Triage C->F D->F E->F G Secondary & Confirmatory Assays (Lower-Throughput) F->G H Dose-Response & Potency (IC50/EC50) G->H I Mechanism of Action (MoA) Studies G->I J Selectivity & Specificity Profiling G->J K Lead Candidate Selection H->K I->K J->K L In Vitro ADME/Tox Profiling K->L M Preclinical Development L->M

Section 2: Primary Screening Assays

The goal of primary screening is to cast a wide net to identify compounds with any biological activity of interest from a larger library. These assays should be robust, cost-effective, and amenable to high-throughput formats.

Cytotoxicity Assays: A Critical First Pass

Before assessing therapeutic efficacy, it is crucial to determine the inherent toxicity of novel compounds. Cytotoxicity assays are fundamental for screening large compound libraries and are a critical step in the early stages of drug development.[4][5]

A highly cytotoxic compound may not be a viable drug candidate, regardless of its efficacy in a specific target-based assay. Early identification of toxicity saves considerable resources. Furthermore, for anti-cancer drug discovery, cytotoxicity is the desired therapeutic outcome.[5] These assays measure parameters like cell viability, membrane integrity, and metabolic activity.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][6]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel amide compounds in the appropriate cell culture medium.[7] The final concentration of the vehicle (e.g., DMSO) should be consistent and non-toxic (typically ≤ 0.5%).[7]

  • Incubation: Remove the old medium and add 100 µL of the medium containing the test compounds. Include vehicle-only and untreated controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).[6][7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is a key metric of a compound's potency.[4]

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon loss of cell membrane integrity.[4][8]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4]

  • Supernatant Collection: After incubation, transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[4]

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Assay Principle Endpoint Advantages Considerations
MTT Metabolic activityColorimetric (Absorbance)Inexpensive, well-establishedCan be affected by compounds altering mitochondrial respiration
LDH Membrane integrityColorimetric (Absorbance)Measures cell death directlyLDH in serum-containing media can interfere; enzyme has a finite half-life in culture[9]

Section 3: Target-Based Screening

Many amide compounds are designed to interact with specific biological targets. Target-based assays are essential for confirming these interactions and determining potency.

Enzyme Inhibition Assays

The amide bond's structural similarity to the peptide bond makes it a common motif in enzyme inhibitors.[1][10] Assays to determine a compound's ability to inhibit a specific enzyme are a cornerstone of drug discovery.

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex (Inactive) E->EI +I S Substrate I Amide Inhibitor ES->E P Product ES->P k_cat P->E EI->E

FAAH is a membrane-associated enzyme that degrades bioactive fatty acid amides like anandamide.[11] Its inhibition is a therapeutic strategy for pain and anxiety.[11]

Principle: This is a fluorescence-based assay where FAAH hydrolyzes a fluorogenic substrate, releasing a fluorescent product.[11][12] Inhibitors will prevent or reduce the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, FAAH enzyme solution (from purified microsomes), and a fluorogenic substrate like arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA).[11]

  • Compound Plating: In a 96- or 384-well black plate, add the novel amide compounds at various concentrations. Include a known FAAH inhibitor (e.g., JZL195) as a positive control and a vehicle-only control.[12]

  • Enzyme Addition: Add the FAAH enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the AAMCA substrate to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity at regular intervals using a plate reader with excitation at 340-360 nm and emission at 450-465 nm.[12]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

G-Protein Coupled Receptor (GPCR) Screening

GPCRs are a major class of drug targets, and many approved drugs act on them.[13] Assays for GPCRs typically measure downstream signaling events, such as changes in second messenger concentrations (e.g., cAMP, Ca2+).[13][14]

This assay is suitable for GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation by an agonist, intracellular calcium levels rise, causing a detectable increase in fluorescence. Antagonists will block this effect.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the GPCR of interest. Seed cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.

  • Compound Addition (Antagonist Mode): To screen for antagonists, add the novel amide compounds and incubate for 15-30 minutes.

  • Agonist Addition: Add a known agonist for the target GPCR at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Data Acquisition: Use a fluorescence plate reader (e.g., FLIPR®) to measure the change in fluorescence intensity over time, both before and after agonist addition.[15]

  • Data Analysis: For agonists, calculate the EC50 from the dose-response curve. For antagonists, calculate the IC50 by determining the concentration of the compound that inhibits the agonist-induced response by 50%.

Ion Channel Assays

Ion channels are integral membrane proteins that are crucial for many physiological processes, making them important drug targets.[16][17]

This technology provides a direct, label-free readout of ion channel function in a high-throughput format.[16][17]

Principle: Automated patch-clamp systems measure the flow of ions through a channel in the cell membrane. The system establishes a high-resistance "giga-seal" between the cell and a planar substrate, allowing for the precise measurement of ionic currents.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line overexpressing the ion channel of interest. Prepare a single-cell suspension.

  • System Setup: Prime the automated patch-clamp instrument (e.g., Sophion Qube or QPatch) with the appropriate intracellular and extracellular solutions.[15]

  • Compound Application: The instrument automatically captures cells and applies the novel amide compounds at various concentrations.

  • Voltage Protocol: Apply a specific voltage protocol to open or close the ion channels and record the resulting currents.

  • Data Acquisition: The instrument's software records the ionic currents in real-time.

  • Data Analysis: Analyze the current traces to determine the effect of the compound (e.g., block, activation). Calculate the IC50 for channel blockers.

Section 4: In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development.[18][19] In vitro ADME assays help predict a compound's pharmacokinetic profile.[18][19]

Metabolic Stability

Rationale: Amide bonds can be susceptible to enzymatic hydrolysis.[1] Assessing metabolic stability in liver microsomes or hepatocytes is crucial to predict a compound's half-life in vivo.[20][21]

Principle: The compound is incubated with liver microsomes, which contain cytochrome P450 (CYP) enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Protocol:

  • Incubation: Incubate the novel amide compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat) in the presence of the cofactor NADPH at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ADME Assay Purpose Typical System Key Parameter(s)
Aqueous Solubility Predicts absorptionBuffer solutions at various pHThermodynamic & Kinetic Solubility[22]
Permeability Predicts absorptionCaco-2 or MDCK cell monolayers[22]Apparent Permeability (Papp)
Metabolic Stability Predicts metabolism/clearanceLiver Microsomes, Hepatocytes[21][22]In vitro half-life (t½), Intrinsic Clearance (CLint)
Plasma Protein Binding Predicts distributionEquilibrium Dialysis, Ultrafiltration[22]Percent Bound
CYP450 Inhibition Predicts drug-drug interactionsRecombinant CYP enzymes[22]IC50

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Selvita. (n.d.). In Vitro ADME.
  • PubMed. (2023). Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • RSC Publishing. (2020). Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors.
  • PubMed. (n.d.). Synthesis and biological evaluation of some novel resveratrol amide derivatives as potential anti-tumor agents.
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • PMC - NIH. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • ResearchGate. (2008). Update on in vitro cytotoxicity assays for drug development.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (2020). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed. (n.d.). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay.
  • MDPI. (n.d.). Bioactive Peptides: An Understanding from Current Screening Methodology.
  • PubMed. (2024). Discovery of novel amide derivatives as potent quorum sensing inhibitors of Pseudomonas aeruginosa.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds.
  • MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors.
  • NIH. (n.d.). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling.
  • ACS Publications. (2021). Novel Amide Compounds as KIF18A Inhibitors for Treating Cancer.
  • PubMed. (n.d.). Novel Screening Techniques for Ion Channel Targeting Drugs.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • PubMed - NIH. (n.d.). Mechanism-based analysis of enzyme inhibitors of amide bond hydrolysis.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • Amsbio. (n.d.). Cell Based Assays Services.
  • PubMed. (2005). Functional assays for screening GPCR targets.
  • Charles River. (n.d.). Ion Channel Selectivity Profiling Assays.
  • PMC. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • PMC - NIH. (2015). Novel screening techniques for ion channel targeting drugs.
  • ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds.
  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin.
  • PubMed. (2019). Screening techniques for the identification of bioactive compounds in natural products.
  • PubMed. (n.d.). In Silico Discovery and Validation of Amide Based Small Molecule Targeting the Enzymatic Site of Shiga Toxin.
  • ResearchGate. (n.d.). Background and motivation for novel amide formation a Amides are....
  • ResearchGate. (2011). Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen | Request PDF.
  • ResearchGate. (n.d.). Screening and Characterizing of GPCR –Ligand Interactions with Mass Spectrometry‐Based Technologies | Request PDF.
  • ResearchGate. (2017). (PDF) 5 Screening bioactive compounds from.
  • Figshare. (2023). Synthesis of novel amides and related compounds with applications in medicinal chemistry - University of Sussex.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • ResearchGate. (n.d.). Representative pharmaceutical compounds that contain amide bonds..
  • ResearchGate. (2020). (PDF) Structure‐Based Screening of Amides with Potential to Overcome Aedes aegypti Insecticide Resistance.
  • ResearchGate. (n.d.). Examples of drugs currently in the market containing an amide group..

Sources

Cell-based assays for testing the cytotoxicity of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Cell-Based Assays for Testing the Cytotoxicity of Propanoic Acid Derivatives

Introduction: The Critical Need for Robust Cytotoxicity Assessment

Propanoic acid derivatives represent a significant class of compounds in pharmacology, most notably including many Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen.[1][2] These molecules are widely prescribed for their analgesic, antipyretic, and anti-inflammatory properties.[2] However, their mechanism of action and potential for off-target effects necessitate a thorough evaluation of their cytotoxic potential during preclinical development.[1][2][3] Assessing how these compounds affect cell health is a cornerstone of toxicology and drug discovery, providing essential data on safety and potential therapeutic windows.[4][5][6]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying principles and rationale for selecting and executing the most appropriate cell-based assays. The methodologies described are grounded in established standards, such as ISO 10993-5 , which outlines the biological evaluation of medical devices and materials through in vitro cytotoxicity tests.[7][8][9][10][11] Our objective is to empower researchers to build a self-validating experimental framework, ensuring the generation of accurate, reproducible, and meaningful cytotoxicity data.

Chapter 1: Foundational Concepts in Cytotoxicity Testing

A successful cytotoxicity study begins long before the first pipette touches a multiwell plate. The choices made regarding the biological system and experimental design are paramount to the relevance and reliability of the results.

1.1 The Rationale of Cell Line Selection

The choice of cell line is arguably the most critical variable in a cytotoxicity assay.[12] The goal is to use a cellular model that is relevant to the compound's intended biological context.[13][14][15]

  • Tissue of Origin: For a propanoic acid derivative intended for oral administration, cell lines derived from the gastrointestinal tract (e.g., Caco-2) or the liver (e.g., HepG2), a primary site of drug metabolism, are highly relevant.[1][13] The ISO 10993-5 standard often endorses the use of established fibroblast cell lines like L929 or Balb/3T3 for general biocompatibility screening due to their robustness and historical data availability.[7][15]

  • Primary Cells vs. Continuous Cell Lines: Primary cells, freshly isolated from tissue, more closely mimic the physiological state of cells in vivo but have a limited lifespan and can be more challenging to culture.[16] Continuous (immortalized) cell lines offer high reproducibility and ease of use, making them staples in high-throughput screening.[12][16] It is crucial to obtain cell lines from reputable sources like the American Type Culture Collection (ATCC) to ensure authenticity and avoid cross-contamination.[12]

  • Passage Number: To maintain genetic stability and consistent experimental responses, it is best practice to use cell lines at a low passage number and to regularly restart cultures from frozen, authenticated stocks.[12]

Cell Line Origin Type Recommended Application for Propanoic Acid Derivatives Source
HepG2 Human LiverHepatocellular CarcinomaAssessing hepatotoxicity of orally administered compounds.
Caco-2 Human ColonColorectal AdenocarcinomaModeling intestinal absorption and GI tract toxicity.
L929 Mouse FibroblastConnective TissueGeneral cytotoxicity and biocompatibility screening (ISO 10993-5 recommended).[7]
Primary Human Hepatocytes Human LiverPrimary Cells"Gold standard" for in vitro hepatotoxicity, offering high physiological relevance.Commercial Vendors
1.2 The Imperative of Experimental Controls

To ensure that the observed results are directly attributable to the test compound, a rigorous set of controls is non-negotiable. A well-designed experiment validates itself through its controls.

  • Untreated Control: Cells cultured in medium alone. This serves as the baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the propanoic acid derivative, at the highest concentration present in the experimental wells.[17] This is critical to ensure the solvent itself is not causing cytotoxicity.[18]

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line (e.g., Triton™ X-100 for membrane disruption, Staurosporine for apoptosis). This confirms the assay is working correctly.

  • Blank/Background Control: Wells containing only culture medium (and the assay reagent) without cells. This value is subtracted from all other readings to account for background absorbance or fluorescence.[19]

Chapter 2: Core Cytotoxicity Assay Methodologies

No single assay can tell the whole story. A comprehensive cytotoxicity profile is built by employing orthogonal assays that measure different cellular endpoints. Here, we detail three fundamental and widely used methods.

2.1 Assay 1: Metabolic Viability via MTT Reduction

This assay is a cornerstone for assessing cell viability by measuring the metabolic activity of a cell population.[20] It is often the first-line screening method due to its simplicity and cost-effectiveness.

Principle of Causality: The MTT assay quantifies the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[21][22] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[20][23] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[20] A decrease in metabolic activity is one of the earliest indicators of cellular stress or death.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate (24h) for Adhesion seed->incubate1 treat 3. Treat with Propanoic Acid Derivatives incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize shake 8. Shake Plate (15 min) to Dissolve Crystals solubilize->shake read 9. Read Absorbance at ~570 nm shake->read

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (phenol red-free recommended for the final steps to reduce background)[20]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[20][23]

  • Compound Treatment: Prepare serial dilutions of your propanoic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19] Dilute this stock to 0.5 mg/mL in phenol red-free medium.[20] Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[24] During this time, viable cells will convert the yellow MTT to purple formazan crystals. Visually inspect for crystal formation under a microscope.[20]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[20][22]

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19][23] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[19][24]

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) controls from all other readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

2.2 Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release

This assay measures cytotoxicity by quantifying damage to the plasma membrane.[25] It is an excellent orthogonal method to pair with a metabolic assay like MTT, as it measures a distinct cell death event: necrosis or late-stage apoptosis.

Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in most cell types.[26] In healthy cells with intact plasma membranes, LDH remains intracellular. Upon membrane damage, LDH is rapidly released into the surrounding culture medium.[26][27] The assay measures the enzymatic activity of this extracellular LDH, which is directly proportional to the number of lysed cells.[17][28]

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_prep Phase 1: Cell Treatment cluster_assay Phase 2: Sample & Reaction cluster_readout Phase 3: Data Acquisition seed 1. Seed & Treat Cells in 96-well Plate incubate 2. Incubate for Exposure Period seed->incubate controls 3. Prepare Controls (Spontaneous & Maximum Release) incubate->controls centrifuge 4. Centrifuge Plate to Pellet Cells controls->centrifuge transfer 5. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 6. Add LDH Reaction Mix transfer->add_reagent incubate_rt 7. Incubate at RT (30 min, protected from light) add_reagent->incubate_rt add_stop 8. Add Stop Solution incubate_rt->add_stop read 9. Read Absorbance at ~490 nm add_stop->read

Caption: Workflow for measuring cytotoxicity via LDH release.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized, stable reagents)

  • 96-well flat-bottom sterile plates

  • Lysis Buffer (e.g., 10X solution, often provided in kits) to create the "Maximum LDH Release" control.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with propanoic acid derivatives as described in the MTT protocol (Step 1 & 2). Crucially, you must also set up two additional sets of control wells:

    • Spontaneous LDH Release: Vehicle control wells (no compound).

    • Maximum LDH Release: Vehicle control wells that will be lysed to determine the total LDH content.

  • Induce Maximum Release: About 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells and incubate.

  • Sample Collection: After the treatment incubation is complete, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.[29]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.[29]

  • LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions. Add 50 µL of this mix to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[28] During this time, the LDH will catalyze a reaction that produces a colored formazan product.

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

2.3 Assay 3: Apoptosis Induction via Caspase-3/7 Activation

If a compound reduces cell viability, the next logical question is how the cells are dying. Apoptosis, or programmed cell death, is a distinct mechanism from necrosis. Some propanoic acid derivatives have been shown to induce autophagy and apoptosis.[30] This assay specifically measures the activation of key executioner enzymes in the apoptotic pathway.

Principle of Causality: Caspases-3 and -7 are key "executioner" proteases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[31] This assay uses a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is the specific recognition and cleavage site for activated caspase-3 and -7.[32] When cleaved, the substrate releases a luminescent (e.g., aminoluciferin) or fluorescent moiety, generating a signal that is directly proportional to caspase-3/7 activity.[32]

Signaling Pathway: Caspase Activation in Apoptosis

Apoptosis_Pathway cluster_pathway Simplified Apoptotic Cascade stimulus Apoptotic Stimulus (e.g., Propanoic Acid Derivative) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator activates executioner Executioner Caspases (Caspase-3, -7) initiator->executioner activates substrate DEVD Proluminescent Substrate executioner->substrate cleaves death Cell Death executioner->death cleaves cellular proteins signal Luminescent Signal substrate->signal generates

Caption: Caspase-3/7 activation is a key event in apoptosis.

Protocol: Luminescent Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay Kit (contains lyophilized substrate and buffer)

  • White-walled, opaque 96-well plates (for luminescence assays to prevent well-to-well crosstalk)

  • Multichannel pipette

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as previously described. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[32]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light. The "glow-type" signal is stable over this period.

  • Readout: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank (medium only) control from all other readings.

  • The resulting relative light units (RLU) are proportional to the amount of caspase-3/7 activity. Data can be expressed as "Fold Change" over the vehicle control. Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

Chapter 3: Data Interpretation and Troubleshooting

Generating data is only half the battle; interpreting it correctly is essential. It is also vital to recognize and resolve common experimental issues.

3.1 A Multi-Assay Approach to Interpretation

Relying on a single assay can be misleading. For example, a compound might inhibit metabolic activity (a low MTT signal) without causing membrane damage (a low LDH signal). This could indicate a cytostatic (anti-proliferative) effect rather than a cytotoxic one.[29][33] Combining assays provides a more complete picture:

  • MTT ↓, LDH ↑, Caspase ↑: Classic signature of apoptosis leading to secondary necrosis. The compound is clearly cytotoxic.

  • MTT ↓, LDH↔, Caspase ↑: Indicates apoptosis is the primary mode of cell death without significant, immediate membrane rupture.

  • MTT ↓, LDH ↑, Caspase ↔: Suggests necrosis or another non-apoptotic cell death pathway is dominant.

  • MTT ↓, LDH ↔, Caspase ↔: This may indicate a cytostatic effect, where cells are alive but not proliferating, or that a different cell death mechanism is involved.

3.2 Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; "Edge effect" due to evaporation in outer wells.[23]Use a multichannel pipette for seeding; Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.[23]
Low Signal/Absorbance in MTT Assay Cell density is too low; Incubation time is too short; Incomplete formazan dissolution.Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure vigorous shaking or pipetting after adding solubilizer.[20][23]
High Background in LDH Assay Serum in the medium contains LDH; Cells were handled too roughly during seeding, causing premature lysis.Use serum-free medium for the final treatment period if possible; Handle cell suspensions gently during plating.[25]
Compound Interference The propanoic acid derivative may directly react with assay reagents or have its own color/fluorescence.Run a "compound only" control (no cells) to check for interference. If significant, consider a different assay or subtract the background signal.
Conclusion

The evaluation of cytotoxicity is a multifaceted process that requires careful planning, precise execution, and thoughtful interpretation. For propanoic acid derivatives, a class of compounds with immense therapeutic importance, understanding their impact on cellular health is paramount. By leveraging a multi-assay approach—combining measurements of metabolic activity (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7)—researchers can build a comprehensive and robust cytotoxicity profile. This application note provides the foundational principles and detailed protocols to guide this critical aspect of drug discovery and safety assessment, ensuring that the data generated is both reliable and translatable.

References
  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Eesti Standardimis- ja Akrediteerimiskeskus. EVS-EN ISO 10993-5:2009+A11:2025. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Standards Ireland. IS EN ISO 10993-5:2009. Retrieved from [Link]

  • International Organization for Standardization. ISO 10993-5:2009. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • National Institutes of Health (NIH). (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • MDPI. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • ANT Bio. (2025, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]

  • University of Bergen (UiB). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Bio-protocol. Caspase-3/7 Apoptosis Assay. Retrieved from [Link]

  • Cusabio. The Overview of Cell Viability. Retrieved from [Link]

  • The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Luminex Corporation. Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

  • Semantic Scholar. (2025, August 2). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, August 16). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Retrieved from [Link]

  • faCellitate. (2023, January 10). How to choose the right cell line for your experiments. Retrieved from [Link]

  • National Institutes of Health (NIH). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Science Alert. Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

  • Open Ukrainian Citation Index (OUCI). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Retrieved from [Link]

  • ResearchGate. 346 questions with answers in CYTOTOXICITY ASSAYS | Scientific method. Retrieved from [Link]

  • Science Alert. Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link]

  • ACS Publications. (2025, March 4). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high product purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

I. Overview of Synthesis Strategy

The synthesis of this compound, a malonic acid monoanilide, involves the acylation of 2,4-dimethylaniline with a suitable malonic acid derivative. The primary challenge in this synthesis is achieving selective mono-acylation while preventing the formation of the corresponding bis-anilide and other side products. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 2,4-dimethylaniline attacks an activated carbonyl group of the malonic acid synthon.

Several synthetic routes exist, with varying degrees of efficiency and complexity. The choice of acylating agent is critical for maximizing yield and purity.

  • Route A: Via Malonic Acid Esters (e.g., Diethyl Malonate): This is a classical approach but often suffers from low yields (as low as 20-30% under non-optimized thermal conditions) and the formation of significant bis-anilide impurities due to the comparable reactivity of the second ester group.[1]

  • Route B: Via Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This is often a superior method for producing malonic acid monoamides. The reaction of an amine with Meldrum's acid typically proceeds cleanly at moderate temperatures to yield the desired product after hydrolysis of the intermediate.[2]

  • Route C: Via Malonic Acid with a Coupling Agent: This modern approach involves activating malonic acid in situ using a peptide coupling agent (e.g., HBTU, HATU) or by converting it to a more reactive species. Mechanistic studies show this can proceed through a highly reactive ketene intermediate, leading to efficient acylation under mild conditions.[3][4]

This guide will focus on troubleshooting the more accessible and commonly attempted routes while providing a robust protocol based on the principles of the more efficient methods.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis? A1: The single most critical factor is controlling the reactivity of the acylating agent to favor mono-acylation. Using highly reactive acylating agents like malonyl chloride will almost exclusively lead to the bis-anilide. Therefore, using reagents with differentiated reactivity, such as Meldrum's acid, or carefully controlled activation of malonic acid, is paramount.

Q2: My reaction seems to stall and never reaches full conversion. What could be the cause? A2: Reaction stalling can be due to several factors:

  • Insufficient Temperature: While excessive heat can cause degradation, the reaction requires a certain activation energy. If using a less reactive ester like diethyl malonate, temperatures of 100-150°C may be necessary, though this can promote side reactions.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. High-boiling aprotic solvents like toluene, xylene, or DMF are often used.

  • Reagent Deactivation: The basicity of the aniline can be neutralized by acidic byproducts, effectively stopping the reaction. The use of a non-nucleophilic base can sometimes be beneficial.

Q3: How do I effectively remove the unreacted 2,4-dimethylaniline starting material from my final product? A3: Unreacted 2,4-dimethylaniline can be easily removed during the aqueous workup. After the reaction, dissolve the crude mixture in a suitable organic solvent (like ethyl acetate) and wash it with a dilute acid solution (e.g., 1 M HCl). The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, while your acidic product remains in the organic layer.

Q4: What is the expected appearance of the final product? A4: Pure this compound is typically a solid at room temperature. The color can range from white to off-white or pale yellow. Any significant coloration (dark brown or black) may indicate the presence of impurities from degradation or side reactions.

III. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing the underlying reasons and corrective actions.

ProblemPotential Cause(s)Scientific Rationale & Recommended Solution
Low to No Yield 1. Inappropriate Acylating Agent: Using malonic acid directly without an activating agent or using a dialkyl malonate under mild conditions.Malonic acid's carboxyl groups are not electrophilic enough to react with the aniline directly. Dialkyl malonates require high temperatures to react, which can lead to degradation. Solution: Use a more reactive acylating agent like Meldrum's acid, or activate malonic acid in situ with a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt).
2. Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.Amide bond formation is an endergonic process requiring energy input. The nucleophilicity of 2,4-dimethylaniline is reduced by the two methyl groups, requiring more forcing conditions than aniline itself. Solution: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. For reactions with diethyl malonate, refluxing in a high-boiling solvent like xylene might be necessary.
Product is an Intractable Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or solvent residues can act as eutectic contaminants, depressing the melting point and preventing crystallization.The highly ordered lattice structure required for crystallization cannot form when disrupted by significant amounts of impurities. Solution: Ensure the workup is thorough. Perform acidic and basic washes to remove starting materials. Use a rotary evaporator to completely remove the solvent. If the product is still an oil, attempt purification by column chromatography.
2. Incorrect pH during Isolation: The product is an acid and may remain as a salt if the pH is not properly adjusted.The carboxylic acid group requires protonation (acidic pH) to be in its neutral, less water-soluble form. Solution: During workup, after separating the organic layer, ensure you acidify the aqueous layer (if you performed a basic extraction) to a pH of ~2-3 with cold 1 M HCl to precipitate any product that may have partitioned as its carboxylate salt.
Significant Amount of Bis-Anilide Byproduct Detected 1. Incorrect Stoichiometry: Using an excess of the malonic acid derivative or allowing the reaction to proceed for too long at high temperatures.Once the mono-anilide is formed, its remaining ester or activated acid group can react with another molecule of the aniline, which is often present in excess. Solution: Use a slight excess of the 2,4-dimethylaniline (e.g., 1.1 equivalents) relative to the malonic acid derivative to ensure the acylating agent is the limiting reagent. Monitor the reaction closely by TLC and stop it once the starting acylating agent is consumed.
2. Highly Reactive Acylating Agent: Using reagents like malonyl chloride.The high reactivity of acyl chlorides makes it very difficult to stop the reaction at the mono-acylation stage. Solution: Avoid acyl halides. Use a reagent that provides controlled reactivity, such as Meldrum's acid.
Reaction Mixture Darkens Significantly (Charring) 1. Reaction Temperature Too High: Thermal decomposition of reactants or products.Malonic acids and their derivatives can undergo decarboxylation at elevated temperatures. Anilines are also susceptible to oxidation and polymerization, often catalyzed by trace impurities at high temperatures. Solution: Reduce the reaction temperature. If high temperatures are required, ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Consider a different synthetic route that proceeds at a lower temperature.

IV. Recommended Experimental Protocol

This protocol is based on the reaction of 2,4-dimethylaniline with Meldrum's acid, which generally provides good yields of the desired mono-amide with high purity.

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (1.05 eq)

  • Toluene or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating), dissolve 2,4-dimethylaniline (1.0 eq) in toluene (approx. 0.2 M concentration).

  • Addition of Meldrum's Acid: To the stirred solution, add Meldrum's acid (1.05 eq) portion-wise over 10-15 minutes at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. If the reaction is sluggish (monitored by TLC), gently heat the mixture to 40-50°C for 2-4 hours, or until TLC indicates the consumption of the aniline.

  • Workup - Acid Wash: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL per 100 mL of organic phase) to remove any unreacted 2,4-dimethylaniline.

  • Workup - Bicarbonate Wash: Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL). Caution: This step is to remove any unreacted Meldrum's acid or its hydrolysis products. The desired product is acidic and may partition into the bicarb layer if left in contact for too long. Perform this wash quickly.

  • Workup - Final Wash & Dry: Wash the organic layer with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

V. Visualization of Workflow & Mechanism

A clear workflow is essential for reproducible results. The following diagram outlines the key steps from reaction to purification.

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification Phase A 1. Dissolve 2,4-Dimethylaniline in Toluene B 2. Add Meldrum's Acid (Portion-wise) A->B C 3. Stir at RT or Gentle Heat (Monitor by TLC) B->C D 4. Dilute with Ethyl Acetate C->D Reaction Complete E 5. Wash with 1M HCl (Removes excess aniline) D->E F 6. Wash with Brine E->F G 7. Dry over MgSO4 F->G H 8. Concentrate in Vacuo G->H Filtered Organic Layer I 9. Recrystallize (Ethyl Acetate/Hexanes) H->I J 10. Filter and Dry I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis and purification.

The reaction mechanism involves the nucleophilic attack of the aniline on one of the carbonyls of Meldrum's acid, followed by ring-opening.

ReactionMechanism aniline 2,4-Dimethylaniline (Nucleophile) meldrum Meldrum's Acid (Electrophile) aniline->meldrum Nucleophilic Attack intermediate Tetrahedral Intermediate product Acylated Adduct intermediate->product Ring Opening

Caption: Simplified reaction mechanism overview.

VI. References

  • The Royal Society of Chemistry. Supporting Information for Chemical Synthesis. Available at: [Link]

  • Gharib, A., et al. (2015). Mechanistic studies of malonic acid-mediated in situ acylation. PubMed. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Büyükkıdan, B., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ResearchGate. Available at: [Link]

  • Blackburn, M., et al. (1957). Reactions of flavylium salts with dimethylaniline and malonic acid. Journal of the Chemical Society. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Google Patents. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides. Available at:

  • Pearson. Acylation of Aniline Explained. Available at: [Link]

  • The Hebrew University of Jerusalem. Mechanistic Studies of Malonic Acid-Mediated In Situ Acylation. Available at: [Link]

  • Google Patents. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides. Available at:

  • Litvinov, D. N., et al. (2020). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. National Institutes of Health. Available at: [Link]

  • Gsrs. N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Available at: [Link]

  • Rusinova, L. I., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Available at: [Link]

  • ResearchGate. N-acylation of anilines, primary and secondary amines, and sulfonamides. Available at: [Link]

  • PubChem. 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. Available at: [Link]

  • Vaickelioniene, R., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • Wikipedia. Malonic anhydride. Available at: [Link]

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol. Available at:

Sources

Technical Support Center: Purification of N-aryl-beta-alaninamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-aryl-beta-alaninamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. My aim is to move beyond simple procedural lists and explain the underlying chemical principles that govern successful purification, empowering you to troubleshoot effectively and optimize your workflows.

Introduction: The Unique Purification Challenges of N-aryl-beta-alaninamides

N-aryl-beta-alaninamides are a fascinating class of molecules with significant potential in medicinal chemistry. Their structure, featuring a polar amide bond, a flexible beta-alanine linker, and an aromatic aryl group, presents a unique set of purification challenges. These molecules can exhibit a range of polarities, may be prone to degradation under harsh conditions, and often require careful optimization to separate from structurally similar impurities. This guide will provide a structured approach to tackling these challenges, focusing on the most common purification techniques: Recrystallization and Column Chromatography .

Section 1: Recrystallization - The Art of Crystal Engineering

Recrystallization is a powerful and often preferred method for the purification of solid N-aryl-beta-alaninamides, as it can yield highly pure material in a single step. However, success is highly dependent on solvent selection and technique.

Troubleshooting Guide: Recrystallization

Q1: My N-aryl-beta-alaninamide is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when the cooling process is too rapid.[1]

  • Causality & Solution:

    • Slow Down Cooling: Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with paper towels can help.[1]

    • Add More Solvent: The boiling point of your solvent might be too high, causing the compound to melt before it dissolves. Reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1]

    • Change the Solvent System: If the issue persists, your chosen solvent is likely unsuitable. A solvent with a lower boiling point might be necessary. Alternatively, using a larger volume of a less powerful solvent can sometimes prevent oiling out.[1]

Q2: I've cooled the solution, but no crystals have formed. What should I do?

A2: This is a classic sign of either using too much solvent or the solution being highly supersaturated without a nucleation point.

  • Causality & Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: How do I choose the right solvent for my N-aryl-beta-alaninamide?

A3: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2]

  • Strategy:

    • "Like Dissolves Like": Consider the polarity of your N-aryl-beta-alaninamide. The amide and beta-alanine portions are polar, while the N-aryl group can range from nonpolar to polar depending on substitution.

    • Solvent Screening: Experiment with a range of solvents on a small scale. Common choices for amides include ethanol, acetone, and acetonitrile.[3]

    • Solvent Pairs: If a single solvent doesn't work, a solvent pair can be effective. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1]

Data Presentation: Common Solvents for N-aryl-beta-alaninamide Recrystallization
Solvent/Solvent PairPolarityTypical Applications & Notes
EthanolPolar ProticGood general-purpose solvent for moderately polar amides.
IsopropanolPolar ProticSimilar to ethanol, but less volatile.
AcetonitrilePolar AproticOften gives excellent results for a range of amides.[3]
Ethyl AcetateModerately PolarCan be effective, but solubility may be high even at room temperature.
Ethanol/WaterPolar ProticA versatile solvent pair for polar N-aryl-beta-alaninamides.[1]
Acetone/HexanePolar Aprotic/NonpolarSuitable for less polar N-aryl-beta-alaninamides.
Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-aryl-beta-alaninamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualization: Recrystallization Workflow

Caption: Workflow for the purification of N-aryl-beta-alaninamides by recrystallization.

Section 2: Column Chromatography - Navigating the Stationary Phase

Column chromatography is an indispensable technique for purifying N-aryl-beta-alaninamides, especially when dealing with complex mixtures or when recrystallization is not feasible.

Troubleshooting Guide: Column Chromatography

Q1: My polar N-aryl-beta-alaninamide is streaking or tailing on the silica gel column. How can I improve the separation?

A1: Tailing is a common issue with polar compounds on silica gel, which is acidic. The free silanol groups on the silica surface can interact strongly with the amide or any basic functionalities in your molecule, leading to poor peak shape and reduced separation efficiency.

  • Causality & Solution:

    • Add a Basic Modifier: To mitigate the acidic nature of the silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (as a solution in methanol) to your eluent.[3] This will neutralize the acidic sites on the silica and improve the elution of your compound.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.

    • Use a More Polar Eluent: Ensure your eluent system is polar enough to move your compound down the column effectively. For very polar amides, a solvent system like dichloromethane/methanol may be necessary.

Q2: How do I effectively remove unreacted starting materials (beta-alanine derivative and N-arylamine) from my product?

A2: Unreacted starting materials are common impurities. A combination of a preliminary aqueous workup and chromatography is often the most effective strategy.

  • Causality & Solution:

    • Aqueous Workup: Before chromatography, perform a liquid-liquid extraction.

      • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted N-arylamine by protonating it and making it water-soluble.[4]

      • Wash with a dilute base (e.g., 1M NaHCO₃) to remove any unreacted beta-alanine derivative (if it has a free carboxylic acid) by deprotonating it.[4]

      • A final wash with brine will help to remove any remaining water before drying the organic layer.[4]

    • Chromatography: Any remaining starting materials can then be separated by column chromatography. The difference in polarity between the starting materials and the amide product is usually sufficient for good separation.

Q3: My N-aryl-beta-alaninamide seems to be decomposing on the silica gel column. What are my options?

A3: Amides can be sensitive to the acidic nature of silica gel.[3]

  • Causality & Solution:

    • Deactivate the Silica: You can deactivate the silica gel by pre-treating it with your eluent containing a basic modifier (e.g., triethylamine).

    • Use an Alternative Stationary Phase: As mentioned before, switching to neutral or basic alumina can prevent degradation.

    • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.

Data Presentation: Eluent Systems for N-aryl-beta-alaninamide Chromatography
Eluent SystemPolarityTypical Applications & Notes
Hexane/Ethyl AcetateLow to MediumSuitable for less polar N-aryl-beta-alaninamides.
Dichloromethane/MethanolMedium to HighA versatile system for a wide range of amide polarities.
Ethyl Acetate/MethanolMedium to HighGood for more polar compounds.
Chloroform/MethanolMedium to HighAnother effective system for polar amides.
Add 0.1-1% Triethylamine or Ammonia to any of the above to reduce tailing of basic compounds.
Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude N-aryl-beta-alaninamide in a minimal amount of a suitable solvent. For compounds that are not very soluble in the eluent, "dry loading" is recommended. To do this, dissolve your sample, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[5]

  • Elution: Start with a less polar eluent and gradually increase the polarity (gradient elution) to elute your compounds.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-aryl-beta-alaninamide.

Visualization: Chromatography Troubleshooting Logic

ChromatographyTroubleshooting Start Column Chromatography Issue Tailing Tailing/Streaking? Start->Tailing Decomposition Decomposition? Start->Decomposition PoorSeparation Poor Separation? Start->PoorSeparation AddBase Add triethylamine or ammonia to eluent Tailing->AddBase Yes ChangeStationaryPhase Switch to alumina or deactivated silica Tailing->ChangeStationaryPhase Yes IncreasePolarity Increase eluent polarity Tailing->IncreasePolarity No Decomposition->AddBase Yes Decomposition->ChangeStationaryPhase Yes AqueousWorkup Perform acid/base aqueous workup PoorSeparation->AqueousWorkup Yes, with starting materials OptimizeGradient Optimize eluent gradient PoorSeparation->OptimizeGradient Yes, with byproducts DryLoading Use dry loading technique PoorSeparation->DryLoading Yes, broad peaks

Caption: Decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q: My N-aryl-beta-alaninamide is chiral. How can I separate the enantiomers?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantiomeric separation of N-aryl-beta-alaninamides. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often a good starting point for screening.[6] Alternatively, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is also a possibility.[7]

Q: My product is highly water-soluble. How can I purify it?

A: Purifying highly water-soluble amides can be challenging.

  • Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). This is often the method of choice for polar compounds.

  • Ion-Exchange Chromatography: If your N-aryl-beta-alaninamide has an ionizable group (e.g., a free amine or carboxylic acid), ion-exchange chromatography can be a powerful purification tool.[8]

  • Lyophilization (Freeze-Drying): After purification, lyophilization can be used to remove water without heating, which can be beneficial for thermally sensitive compounds.

Q: Can I use an aqueous workup to purify my N-aryl-beta-alaninamide without chromatography?

A: While an aqueous workup is excellent for removing acidic and basic impurities, it will not remove neutral, organic byproducts.[4] If your reaction is very clean and the only impurities are unreacted starting materials, a carefully performed series of acidic and basic washes might yield a product of sufficient purity. However, for high purity, chromatography or recrystallization is almost always necessary.

References

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. American Chemical Society.
  • Oda, H., et al. (2006). Purification of amide compound. U.S.
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 18, 2026, from [Link].

  • BenchChem. (2025). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
  • BenchChem. (2025).
  • ResearchGate. (2020).
  • Glemarec, C., et al. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Phenomenex. (n.d.).
  • Ghamari, N., et al. (2015).
  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent.
  • ResearchGate. (2021).
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • Chiralpedia. (2022).
  • BenchChem. (2025). Common impurities in commercial L-alaninamide hydrochloride.

Sources

Overcoming solubility issues of 3-oxo-3-(phenylamino)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-oxo-3-(phenylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common solubility and stability challenges with this compound in aqueous solutions.

Introduction to the Challenges

3-Oxo-3-(phenylamino)propanoic acid, also known as malonanilic acid, possesses a chemical structure that presents inherent difficulties in achieving high aqueous solubility. The molecule contains a hydrophobic phenyl group and a polar carboxylic acid group. Furthermore, its β-keto acid moiety makes it susceptible to degradation via decarboxylation, particularly under certain pH and temperature conditions. Understanding these properties is the first step in developing robust experimental protocols.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-oxo-3-(phenylamino)propanoic acid not dissolving in water?

A1: The limited aqueous solubility of 3-oxo-3-(phenylamino)propanoic acid is primarily due to the presence of the nonpolar phenyl group, which counteracts the solubilizing effect of the polar carboxylic acid and amide functional groups. At neutral pH, the carboxylic acid is only partially ionized, further limiting its interaction with water molecules. To improve solubility, it is often necessary to modify the properties of the solvent or the compound itself.

Q2: I've noticed a loss of my compound in solution over time. What is happening?

A2: 3-Oxo-3-(phenylamino)propanoic acid is a β-keto acid, a class of compounds known for their instability in solution.[1][2] The primary degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated.[1][2] This process is often catalyzed by acidic conditions. Maintaining a neutral to slightly alkaline pH can help stabilize the compound by keeping it in its deprotonated carboxylate form, which is less prone to decarboxylation.

Q3: What is the pKa of 3-oxo-3-(phenylamino)propanoic acid, and why is it important?

Q4: Can I heat the solution to improve solubility?

A4: While gentle warming can sometimes aid dissolution, it should be done with extreme caution for 3-oxo-3-(phenylamino)propanoic acid. As a β-keto acid, it is susceptible to thermal decarboxylation.[1][2] Prolonged or excessive heating will likely lead to significant degradation of your compound. If warming is necessary, it should be gentle and for the shortest possible duration.

Q5: Are there alternative solvents I can use?

A5: Yes, if your experimental design permits, using organic co-solvents can significantly improve solubility. Miscible organic solvents like DMSO, DMF, ethanol, or methanol can be used to create a stock solution, which can then be diluted into your aqueous buffer.[7] However, it is crucial to consider the potential effects of the organic solvent on your downstream experiments.

Troubleshooting Guide: Step-by-Step Solutions

This section provides structured approaches to resolving common solubility issues.

Issue 1: Compound Precipitates Out of Solution

Workflow for Resolving Precipitation:

start Precipitate Observed in Aqueous Solution check_ph Measure pH of the Solution start->check_ph is_ph_acidic Is pH < 6? check_ph->is_ph_acidic adjust_ph Adjust pH to 7.0-8.0 with dilute NaOH or KOH is_ph_acidic->adjust_ph Yes reassess_solubility Re-evaluate Solubility is_ph_acidic->reassess_solubility No adjust_ph->reassess_solubility still_precipitate Precipitation Persists? reassess_solubility->still_precipitate success Solubility Achieved reassess_solubility->success consider_cosolvent Prepare Stock in Organic Solvent (e.g., DMSO, Ethanol) and Dilute still_precipitate->consider_cosolvent Yes still_precipitate->success No consider_cosolvent->reassess_solubility cyclodextrin Consider Cyclodextrin Complexation consider_cosolvent->cyclodextrin If organic solvent is not an option failure Consult Further (Consider Salt Formation) consider_cosolvent->failure cyclodextrin->reassess_solubility cyclodextrin->failure

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Low Recovery or Suspected Degradation

Workflow for Addressing Compound Instability:

start Low Compound Recovery or Suspected Degradation check_storage Review Solution Storage Conditions (Temperature, pH, Light Exposure) start->check_storage improper_storage Improper Storage Conditions? check_storage->improper_storage correct_storage Store at 2-8°C, Protected from Light, at Neutral to Slightly Alkaline pH improper_storage->correct_storage Yes check_preparation Review Solution Preparation Method improper_storage->check_preparation No correct_storage->check_preparation used_heat Was Heat Used for Dissolution? check_preparation->used_heat avoid_heat Avoid Heating. Use Sonication in a Cool Bath if Needed. used_heat->avoid_heat Yes re_evaluate Re-prepare Solution and Re-analyze used_heat->re_evaluate No avoid_heat->re_evaluate success Recovery Improved re_evaluate->success failure Consult Further (Consider Stability-Indicating Assay) re_evaluate->failure

Caption: Workflow for addressing compound instability.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol describes the preparation of a 10 mM aqueous stock solution of 3-oxo-3-(phenylamino)propanoic acid (MW: 179.17 g/mol ).

Materials:

  • 3-Oxo-3-(phenylamino)propanoic acid

  • Deionized water

  • 0.1 M NaOH or KOH solution

  • Calibrated pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Weigh out 1.79 mg of 3-oxo-3-(phenylamino)propanoic acid for a final volume of 1 mL of 10 mM solution.

  • Add the compound to a volumetric flask containing approximately 80% of the final volume of deionized water.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 0.1 M NaOH or KOH solution dropwise while monitoring the pH.

  • Continue adding the base until the compound fully dissolves. The target pH should be in the range of 7.0-8.0.

  • Once the compound is dissolved, bring the solution to the final volume with deionized water.

  • Verify the final pH and adjust if necessary.

  • Store the solution at 2-8°C and protect it from light. It is recommended to prepare fresh solutions for optimal results.

Protocol 2: Solubilization using a Co-Solvent

This protocol is for situations where a higher concentration is needed or when pH adjustment is not desirable.

Materials:

  • 3-Oxo-3-(phenylamino)propanoic acid

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Desired aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a concentrated stock solution (e.g., 100 mM) by dissolving the compound in 100% DMSO or ethanol.

  • Gently vortex or sonicate at room temperature if necessary to aid dissolution.

  • For your working solution, dilute the stock solution into the aqueous buffer to the final desired concentration.

  • Important: Ensure the final concentration of the organic solvent in your working solution is low enough to not interfere with your experiment (typically <1%).

Quantitative Data Summary

ParameterValue/RecommendationRationale
Molecular Weight 179.17 g/mol For accurate concentration calculations.[8][9]
Estimated pKa ~3-4Based on malonic acid (pKa1 2.83).[3][4][5][6] The pH should be > pKa for ionization.
Recommended pH 7.0 - 8.0Balances solubility enhancement with minimizing base-catalyzed degradation.
Co-Solvents DMSO, DMF, EthanolEffective for creating concentrated stock solutions.[7]
Storage 2-8°C, protected from lightMinimizes thermal and photodegradation.

References

  • Turito. (2023, March 15). Malonic Acid - Formula, Significance, Properties.
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24).
  • Cheméo. Chemical Properties of N-Phenylmaleamic acid (CAS 555-59-9).
  • Capot Chemical. Specifications of 3-Oxo-3-(phenylamino)propanoic acid.
  • LookChem. 3-oxo-3-phenylpropanoic acid.
  • BLD Pharm. 15580-32-2|3-Oxo-3-(phenylamino)propanoic acid.
  • ChemicalBook. Malonic acid CAS#: 141-82-2.
  • Sinfoo Biotech. Propanoic acid, 3-oxo-3-(phenylamino)-,(CAS# 15580-32-2).
  • APExBIO. CAS 15580-32-2 3-oxo-3-(phenylamino)propanoic acid.
  • Sinco Pharmachem. 3-Oxo-3-(phenylamino)propanoic acid.
  • Wikipedia. Malonic acid.
  • YouTube. (2023, February 20).
  • Chemistry LibreTexts. (2024, June 16).
  • Sigma-Aldrich. 3-(Phenylamino)propanoic acid | 5652-38-0.
  • Google Patents. Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Pharmaffiliates. CAS No : 614-20-0 | Product Name : 3-Oxo-3-phenylpropanoic acid.
  • Organic Chemistry Portal.
  • PubChem. (2S)-2-(methylamino)-3-oxo-3-phenylpropanoic acid.
  • PubChem. Propanoic acid, 3-oxo-3-(phenylthio)-.
  • UNL Digital Commons.
  • Sigma-Aldrich. 3-(Phenylamino)propanoic acid | 5652-38-0.
  • BLD Pharm. 5652-38-0|3-(Phenylamino)propanoic acid.
  • ChemicalBook. N-Phenylanthranilic acid CAS#: 91-40-7.
  • PubChem. N-Phenylanthranilic Acid.
  • PubChem. Flufenamic Acid.
  • PubChem. Benzoylacetic acid.
  • NIH.
  • NIH. Drug Solubility: Importance and Enhancement Techniques.
  • NIH. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Cayman Chemical.
  • Google Patents.

Sources

Stability studies of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Stability Studies of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability profile. As a malonamic acid derivative, this molecule possesses distinct functional groups—an amide, a carboxylic acid, and a substituted aromatic ring—that dictate its behavior under various stress conditions. This document provides troubleshooting guides and FAQs to address specific issues you may encounter during your experimental work, grounded in established scientific principles and regulatory expectations.

Section 1: Understanding the Molecule & Initial Assessment

Q1: What are the primary structural liabilities of this compound that I should be concerned about for stability?

A1: Your primary focus should be on two key functional groups: the amide linkage and the malonic acid backbone .

  • Amide Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This would cleave the molecule into 2,4-dimethylaniline and malonic acid. While amides are generally more stable than esters, this pathway is a primary concern in liquid formulations or during exposure to pH extremes.[1]

  • Decarboxylation: The malonic acid structure is prone to thermal decarboxylation (loss of CO₂). Upon heating, it can degrade to form N-(2,4-dimethylphenyl)acetamide. This is a critical pathway to monitor during thermal stress testing and when selecting manufacturing or storage temperatures.[2]

  • Oxidation: The 2,4-dimethylaniline moiety is an aromatic amine derivative, making it susceptible to oxidation.[3][4][5] This can lead to the formation of colored degradants, such as quinone-imine type species, especially in the presence of oxygen, light, or metal ions.

  • Photolysis: Aromatic compounds can absorb UV radiation, leading to photodegradation. The specific pathway is complex but warrants investigation under ICH Q1B guidelines.[6][7][8][9]

The interplay of these potential pathways necessitates a comprehensive forced degradation study to identify the most likely degradants and establish a stability-indicating analytical method.

Section 2: Forced Degradation Studies - Protocols & Troubleshooting

Forced degradation (or stress testing) is essential to understand the intrinsic stability of the molecule, elucidate degradation pathways, and develop a stability-indicating analytical method.[10][11] The goal is to achieve 2-20% degradation to ensure degradants are detectable without excessively breaking down the main compound.[10]

Q2: I'm setting up hydrolytic degradation studies. What conditions should I use, and what common pitfalls should I avoid?

A2: Hydrolysis studies are crucial for evaluating the stability of the amide bond. You must test across a range of pH values.

Causality: The rate of amide hydrolysis is catalyzed by both H⁺ (acid) and OH⁻ (base) ions.[1] Therefore, testing at pH extremes is necessary to determine the pH of maximum stability, which is critical for developing liquid formulations.

Experimental Protocol: Hydrolysis

  • Preparation: Prepare solutions of the drug substance (e.g., 1 mg/mL) in three different media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Store aliquots of each solution at an elevated temperature (e.g., 60-80°C) and room temperature.[10]

  • Timepoints: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a timepoint with detectable degradation (target 2-20%).

  • Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This prevents further degradation on the autosampler and protects the HPLC column.

  • Analysis: Analyze all samples by a suitable HPLC-UV/MS method alongside an unstressed control sample.

Troubleshooting Guide: Hydrolysis

Issue EncounteredProbable Cause & ExplanationRecommended Solution
No degradation observed in acid/base even at 80°C. The amide bond in this specific molecule may be sterically hindered or electronically stabilized, making it quite robust.[12]Increase the acid/base concentration (e.g., to 0.5 M or 1.0 M) or extend the study duration.[10] Be cautious of excessively harsh conditions that do not reflect plausible storage scenarios.
Complete degradation at the first timepoint. The conditions are too harsh. The combination of high temperature and strong acid/base rapidly cleaved the amide bond.Reduce the temperature (e.g., start at 40°C) or use a lower concentration of acid/base. Add an earlier timepoint (e.g., 30 minutes).
A new peak appears and then disappears at later timepoints. The initial degradant (e.g., 2,4-dimethylaniline or malonic acid) is itself unstable under the stress conditions and is degrading further.Analyze earlier timepoints to capture the primary degradant. Use LC-MS to identify the transient peak and its subsequent breakdown products.
Poor peak shape for the parent compound in basic conditions. The carboxylic acid moiety deprotonates at high pH, which can affect its retention and peak shape on some reversed-phase columns.Ensure the mobile phase has sufficient buffering capacity. A lower pH mobile phase (e.g., pH 3) will protonate the analyte on-column, improving peak shape.
Q3: My compound is turning yellow during oxidative stress testing. What is happening and how do I properly investigate this?

A3: The yellowing is a classic sign of oxidation of the aniline-like moiety.[4] Oxidative pathways often involve complex free-radical mechanisms, making them highly sensitive to reaction conditions.

Causality: The nitrogen atom and the electron-rich aromatic ring of the 2,4-dimethylphenyl group are susceptible to attack by oxidizing agents. This can lead to the formation of highly conjugated, colored impurities like N-oxides or quinone-imines.[1][13]

Experimental Protocol: Oxidation

  • Preparation: Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Stress Agent: Add a low concentration of hydrogen peroxide (H₂O₂), typically starting with 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Timepoints: Sample at intervals (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze immediately by HPLC-UV/MS. No quenching is typically needed, but ensure samples are analyzed promptly.

Troubleshooting Guide: Oxidation

Issue EncounteredProbable Cause & ExplanationRecommended Solution
Reaction is too fast and violent (bubbling). The drug substance may be acting as a catalyst for H₂O₂ decomposition, or the concentration of H₂O₂ is too high.Reduce the H₂O₂ concentration significantly (e.g., to 0.3% or even lower). Conduct the experiment at a lower temperature (e.g., 4°C).
No degradation observed. The molecule is stable to this specific oxidative stress, or the conditions are not strong enough.Gently heat the solution (e.g., to 40°C). If still no degradation, consider a different oxidation mechanism, such as AIBN for free-radical initiation or exposure to atmospheric oxygen over a longer period.
Multiple small, poorly resolved peaks appear. Oxidative degradation often produces a complex mixture of related products.Use a high-resolution mass spectrometer (HRMS) to obtain accurate mass data for the degradants. This will help in proposing molecular formulas and identifying the structures. Adjust HPLC gradient to improve separation.
Q4: How should I approach thermal and photostability testing?

A4: Thermal and photostability studies assess degradation from heat and light, respectively. They are typically performed on the solid drug substance, as per ICH guidelines.[6][14]

Causality:

  • Thermal Stress: Heat provides the activation energy for reactions like decarboxylation. The malonic acid moiety is particularly susceptible, potentially losing CO₂ to form an acetamide derivative.[2]

  • Photostability: Light energy, particularly in the UV range, can be absorbed by the aromatic ring, promoting electrons to an excited state. This can initiate free-radical reactions or molecular rearrangements.[7][8]

Experimental Protocols: Thermal & Photolytic Stress

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid drug substance in a vial.

    • Expose to elevated temperatures in a calibrated oven. Test at temperatures in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[14]

    • Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability (ICH Q1B):

    • Expose the solid drug substance (and a solution) to a controlled light source that meets ICH Q1B requirements.[9][15]

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[6]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the light-exposed and dark control samples.

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagent/ConditionPotential Degradation Product(s)Primary Functional Group Affected
Acid Hydrolysis 0.1 M - 1 M HCl, 40-80°C2,4-Dimethylaniline + Malonic AcidAmide
Base Hydrolysis 0.1 M - 1 M NaOH, 40-80°C2,4-Dimethylaniline + Malonic AcidAmide
Oxidation 3% H₂O₂, Room TempN-oxides, Quinone-imines, Ring Hydroxylation ProductsAromatic Amine
Thermal (Heat) Solid state, >50°CN-(2,4-dimethylphenyl)acetamideCarboxylic Acid (via Decarboxylation)
Photolysis ICH Q1B Light SourceComplex mixture of radical-based productsAromatic Ring

Section 3: Visualizing the Process

Understanding the workflow and potential outcomes is key to a successful stability study.

Diagram: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis DS Drug Substance (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) DS->Acid Base Base Hydrolysis (NaOH, Heat) DS->Base Ox Oxidation (H2O2, RT) DS->Ox Therm Thermal (Solid, Heat) DS->Therm Photo Photolytic (Light, UVA/Vis) DS->Photo Control Unstressed Control DS->Control HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Control->HPLC Ident Characterize Degradants (MS/MS, NMR) HPLC->Ident MB Assess Mass Balance HPLC->MB

Caption: Workflow for forced degradation studies.

Diagram: Key Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid or Base) cluster_thermal Thermal Decarboxylation (Heat) Parent 3-[(2,4-Dimethylphenyl)amino] -3-oxopropanoic acid P1 2,4-Dimethylaniline Parent->P1 Cleavage P2 Malonic Acid Parent->P2 Cleavage P3 N-(2,4-dimethylphenyl) acetamide Parent->P3 -CO2 P4 CO2

Sources

Troubleshooting common problems in the synthesis of N-substituted beta-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Substituted β-Alanines

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-substituted β-alanines. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these valuable compounds. The synthesis, primarily achieved through the aza-Michael addition of amines to acrylate derivatives, is a cornerstone reaction in medicinal chemistry and materials science. However, like any chemical transformation, it comes with its own set of common challenges.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not just procedural solutions but also the underlying chemical principles to empower you to diagnose and resolve issues effectively in your own laboratory settings.

Section 1: Reaction Kinetics and Low Yield

This section addresses common problems related to slow or incomplete reactions, which often manifest as low yields of the desired N-substituted β-alanine product.

Q1: My aza-Michael addition is extremely slow or appears to have stalled. What are the primary factors I should investigate?

Answer: A sluggish aza-Michael reaction is a frequent issue that can typically be traced back to one of three areas: reactant reactivity, solvent effects, or reaction temperature.

  • Reactant Reactivity: The nucleophilicity of the amine and the electrophilicity of the acrylate are paramount.

    • Amine Nucleophilicity: Aromatic amines or sterically hindered aliphatic amines are significantly less nucleophilic and will react much more slowly than simple primary or secondary aliphatic amines. Electron-withdrawing groups on the amine will further decrease its reactivity.

    • Acrylate Electrophilicity: While standard acrylates (like methyl or ethyl acrylate) are generally effective, β-substituted acrylates (e.g., crotonates) or methacrylates are less electrophilic and react more slowly due to steric hindrance and electronic effects.[1][2]

  • Solvent Choice: The solvent plays a critical role in mediating the reaction. While the aza-Michael addition can be performed neat (solvent-free), especially with liquid reactants, solvents are often necessary.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer. However, they can also solvate the amine, potentially reducing its nucleophilicity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often good choices as they can dissolve a wide range of reactants without strongly solvating the amine nucleophile.

    • Non-polar Solvents (e.g., Toluene, Hexane): Generally not recommended unless required for specific solubility reasons, as they do little to promote the polar mechanism of the Michael addition.

  • Temperature: Increasing the reaction temperature is a common strategy to accelerate slow reactions. Many aza-Michael additions are run at room temperature but may require heating to 40-80 °C or even higher for unreactive partners.[3] Microwave irradiation has also been shown to dramatically reduce reaction times and increase yields.

Troubleshooting Workflow for Low Conversion:

G cluster_yes cluster_no start Low Yield / Incomplete Conversion check_tlc Analyze reaction mixture by TLC/LC-MS. Is starting amine consumed? start->check_tlc yes_node Yes check_tlc->yes_node no_node No check_tlc->no_node side_products Significant side products observed? yes_node->side_products Proceed to Side Reaction Section purification_issue Product may be lost during work-up/purification. Review purification protocol. side_products->purification_issue No check_conditions Reaction is stalled. Investigate conditions. no_node->check_conditions increase_temp Increase Temperature (e.g., to 60-80 °C) or use microwave. check_conditions->increase_temp change_solvent Switch to a more polar aprotic solvent (e.g., DMF). increase_temp->change_solvent add_catalyst Consider a catalyst (e.g., Lewis acid, base). change_solvent->add_catalyst

Caption: Troubleshooting Decision Tree for Low Yield.

Section 2: Side Reactions and Impurity Profile

Controlling the formation of byproducts is crucial for obtaining a clean product and simplifying purification. The most common side reaction is double addition to primary amines.

Q2: I'm using a primary amine (R-NH₂) and getting a significant amount of the di-substituted product (R-N(CH₂CH₂COOR')₂). How can I favor the mono-substituted product?

Answer: This is a classic selectivity challenge in aza-Michael additions. The initially formed secondary amine product is often still nucleophilic enough to react with a second molecule of the acrylate. The kinetics of the first addition versus the second are key.[4]

Strategies to Enhance Mono-addduct Selectivity:

  • Stoichiometry Control (Excess Amine): The most straightforward method is to use a large excess of the primary amine relative to the acrylate (e.g., 3 to 10 equivalents).[5] By Le Châtelier's principle, this increases the probability that an acrylate molecule will encounter a primary amine rather than the less-concentrated secondary amine product. The unreacted excess amine must then be removed during work-up.

  • Slow Addition: Adding the acrylate slowly (e.g., via a syringe pump) to a solution of the amine can help maintain a low instantaneous concentration of the acrylate, further favoring reaction with the more abundant primary amine.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve selectivity. The activation energy for the second addition may be higher, making it more sensitive to temperature changes.

  • Protecting Groups: For complex syntheses where stoichiometric control is not feasible, one of the N-H protons on the primary amine can be protected with a suitable protecting group (e.g., Boc, Cbz). After the Michael addition, the protecting group is removed in a subsequent step.

Table 1: Effect of Amine:Acrylate Ratio on Product Selectivity

Amine:Acrylate RatioExpected Mono-Adduct % (Qualitative)Expected Di-Adduct % (Qualitative)Key Consideration
1:1Moderate to LowModerate to HighHigh chance of di-substitution.
3:1GoodLowImproved selectivity. Requires removal of excess amine.
5:1HighVery LowOften provides excellent selectivity.[5]
1:1.1 (Excess Acrylate)Very LowHighThis ratio is used to intentionally form the di-adduct.
Q3: My acrylate seems to be polymerizing under the reaction conditions. How can I prevent this?

Answer: Acrylates are monomers that can undergo radical polymerization, which can be initiated by heat, light, or impurities. This is especially problematic at elevated reaction temperatures.

Preventive Measures:

  • Use Fresh Acrylates: Acrylates are often supplied with a radical inhibitor (like MEHQ). Use fresh material or ensure the inhibitor is still present.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxygen from initiating radical chain reactions.[3]

  • Moderate Temperatures: Avoid excessively high temperatures (>100-120 °C) for prolonged periods.[3] If high temperatures are needed to drive the Michael addition, consider microwave synthesis, which can promote the desired reaction in a shorter timeframe, minimizing the polymerization window.

  • Avoid Radical Initiators: Ensure all glassware is clean and free from potential radical-initiating contaminants.

Section 3: Work-up and Purification

Even with a successful reaction, isolating the pure N-substituted β-alanine can be challenging due to the physical properties of the product and starting materials.

Q4: My product is an amino acid (or amino ester) and is proving difficult to separate from the excess starting amine. What purification strategies are effective?

Answer: Separating a polar product from a polar starting material is a common purification hurdle. The strategy depends on whether your product is the ester or the saponified carboxylic acid.

For N-Substituted β-Alanine Esters:

  • Flash Column Chromatography: This is the most common method.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. If the product and starting amine are still co-eluting, adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help by deprotonating any charged amine species, making them less polar and improving separation on silica gel.

    • Alternative Phases: If silica fails, consider using alumina (neutral or basic) or reverse-phase chromatography for highly polar compounds.

For N-Substituted β-Alanine (Carboxylic Acids):

  • Acid-Base Extraction: This is often ineffective as both the product and starting amine are basic.

  • Ion-Exchange Chromatography: This is a highly effective but more complex technique. A cation-exchange resin can be used to bind both the product and the starting amine. They can then be eluted by changing the pH or ionic strength of the eluent.

  • Crystallization/Precipitation: If your product is a solid, crystallization is an excellent purification method. After removing the bulk of the excess amine under reduced pressure, dissolving the residue in a minimal amount of a hot solvent (like methanol or ethanol) and allowing it to cool slowly can yield pure crystals. Sometimes, adding a non-polar anti-solvent (like diethyl ether or hexanes) can induce precipitation.[6]

Q5: My reaction was performed with acrylic acid instead of an acrylate ester. Now I have a salt that is difficult to work with. What should I do?

Answer: Reacting an amine directly with acrylic acid results in an initial acid-base reaction forming an ammonium acrylate salt, which then undergoes the Michael addition. The resulting product is an amphoteric zwitterion.

  • Isolation: The most common method for isolation is to adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid, at which point it has minimal solubility and may precipitate. If it remains soluble, the water must be removed (e.g., by lyophilization or rotary evaporation), and the resulting solid triturated with a solvent like cold ethanol or acetone to remove more soluble impurities.[6]

General Purification Workflow:

Caption: General Purification Workflow for N-substituted β-alanines.

Section 4: Characterization

Unambiguous characterization is essential to confirm the structure and purity of your final product.

Q6: How do I confirm the structure of my N-substituted β-alanine product using ¹H NMR?

Answer: ¹H NMR spectroscopy is the primary tool for structural confirmation. For a typical product like methyl 3-(benzylamino)propanoate, you will see characteristic signals.

  • Key Signals: The hallmark of a successful reaction is the appearance of two new aliphatic signals, typically triplets, corresponding to the two methylene groups (-CH₂-CH₂-) of the β-alanine backbone.

    • The methylene group alpha to the carbonyl (C=O) will appear around δ 2.5-2.6 ppm .

    • The methylene group alpha to the nitrogen (N) will appear slightly downfield, around δ 2.8-3.0 ppm .[7]

  • Integration: The integrals of these two triplets should each correspond to 2 protons.

  • Disappearance of Starting Material: You should see the disappearance of the characteristic vinyl proton signals of the acrylate starting material (typically between δ 5.8 and 6.4 ppm).

  • Other Signals: You will also see signals corresponding to your "N-substituent" and, if it's an ester, the ester alkyl group (e.g., a singlet at ~δ 3.7 ppm for a methyl ester).[7]

Example ¹H NMR Data for β-Alanine Backbone:

ProtonTypical Chemical Shift (ppm)MultiplicityCoupling Constant (J)
-N-CH₂-C H₂-COO-2.5 - 2.6Triplet (t)~6-7 Hz
-N-C H₂-CH₂-COO-2.8 - 3.0Triplet (t)~6-7 Hz

Note: Data is for a generic N-alkyl β-alanine ester in CDCl₃. Actual shifts will vary based on the N-substituent and solvent.[8][9]

References

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. (2016). UPCommons. Available at: [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. (n.d.). Organic Syntheses. Available at: [Link]

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. (n.d.). PubMed Central. Available at: [Link]

  • Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. (2021). ResearchGate. Available at: [Link]

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). MRS Communications. Available at: [Link]

  • State of the Art in Dual-Curing Acrylate Systems. (n.d.). MDPI. Available at: [Link]

  • Method for producing n-substituted beta-alanine. (n.d.). Google Patents.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing. Available at: [Link]

  • Amine acrylate addition reaction products. (n.d.). Google Patents.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing. Available at: [Link]

  • How to prevent second addition of Acrylate Compound to Primary Amines? (2018). ResearchGate. Available at: [Link]

  • Synthesis method of beta-alanine methyl ester salt product. (n.d.). Google Patents.
  • Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. (n.d.). CCS Chemistry. Available at: [Link]

  • Aza-Michael versus aminolysis reactions of glycerol carbonate acrylate. (n.d.). RSC Publishing. Available at: [Link]

  • Purification of beta-alanine. (n.d.). Google Patents.
  • beta-Alanine synthase: purification and allosteric properties. (n.d.). PubMed. Available at: [Link]

  • Advances in the synthesis of β-alanine. (n.d.). PubMed Central. Available at: [Link]

  • A New Approach Utilizing Aza-Michael Addition for Hydrolysis-Resistance Non-Ionic Waterborne Polyester. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Aza-Michael addition of secondary amine to ethyl acrylate. (2018). ResearchGate. Available at: [Link]

  • Conversion vs. time for the aza Michael addition of butyl acrylate and... (n.d.). ResearchGate. Available at: [Link]

  • BMRB entry bmse000159 - Beta-Alanine. (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Pearson correlation coefficients of the NMR signals of alanine and... (n.d.). ResearchGate. Available at: [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers. Available at: [Link]

  • Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). (n.d.). Human Metabolome Database. Available at: [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. Available at: [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. (n.d.). PubMed Central. Available at: [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers. Available at: [Link]

  • The Synthesis and Role of β-Alanine in Plants. (2019). PubMed Central. Available at: [Link]

  • BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. (n.d.). ResearchGate. Available at: [Link]

  • Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Amidation of Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amidation of malonic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this crucial transformation. Our focus is on delivering practical, field-tested insights grounded in established chemical principles to help you overcome common challenges and achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the amidation of malonic acid derivatives, offering systematic approaches to diagnose and resolve them.

Low or No Product Yield

A common frustration in any synthesis is the failure to obtain the desired product in a satisfactory yield. Several factors can contribute to this issue in the context of malonic acid derivative amidation.

  • Issue: The reaction shows minimal or no conversion of the starting materials to the desired malonamide.

  • Potential Causes & Solutions:

    • Inefficient Carboxylic Acid Activation: The primary step in most amidation reactions is the activation of the carboxylic acid. If this step is incomplete, the subsequent nucleophilic attack by the amine will be sluggish or non-existent.

      • Troubleshooting:

        • Verify Coupling Reagent Activity: Ensure your coupling reagent is not degraded. Carbodiimides like DCC and EDC can be sensitive to moisture. It is advisable to use freshly opened reagents or store them under anhydrous conditions.

        • Increase Equivalents of Coupling Reagent: Stoichiometry is critical. While a 1:1 ratio of carboxylic acid to coupling reagent is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the coupling reagent can drive the activation to completion.

        • Consider a More Potent Coupling Reagent: For challenging substrates, such as sterically hindered malonic acid half-esters or electron-deficient amines, a more reactive coupling reagent may be necessary. Uronium or phosphonium salts like HATU, HBTU, or PyBOP are generally more potent than carbodiimides.[1]

    • Deactivation of the Amine: Amines are nucleophiles, but they are also bases. An acid-base reaction between the malonic acid derivative and the amine can form an ammonium salt, which is not nucleophilic.[2]

      • Troubleshooting:

        • Use of a Non-Nucleophilic Base: The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. These bases neutralize the forming ammonium salt, liberating the free amine to act as a nucleophile. Typically, 2-3 equivalents of the base are used.

        • Order of Addition: The order in which reagents are added can be critical. For many modern coupling reagents like HATU, pre-activation of the carboxylic acid is recommended. This involves mixing the carboxylic acid, coupling reagent, and base for a short period (15-30 minutes) before adding the amine.[2][3] This ensures the activated species is formed before the amine is introduced, minimizing the acid-base side reaction.

    • Steric Hindrance: Bulky substituents on either the malonic acid derivative or the amine can significantly slow down the reaction rate.[2][4]

      • Troubleshooting:

        • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. However, this should be done cautiously as it can also promote side reactions and epimerization in chiral substrates.

        • Alternative Activation Method: For severely hindered substrates, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy. Reagents like TFFH or BTFFH can generate the acyl fluoride, which is smaller and more reactive than many other activated intermediates.[5][6]

Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of the desired malonamide.

  • Issue: The reaction mixture contains significant amounts of impurities alongside the desired product.

  • Potential Causes & Solutions:

    • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7]

      • Troubleshooting:

        • Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is the most effective way to prevent N-acylurea formation. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and readily reacts with the amine.[8][9][10]

        • Purification: The urea byproduct from carbodiimide reagents (e.g., dicyclohexylurea from DCC) is often insoluble in common organic solvents and can be removed by filtration.[7][11] Water-soluble EDC and its urea byproduct can be removed with an aqueous workup.[7]

    • Epimerization/Racemization: For chiral malonic acid half-esters, the activation process can lead to the loss of stereochemical integrity at the α-carbon.

      • Troubleshooting:

        • Additives: HOBt and its derivatives (e.g., HOAt) are highly effective at suppressing racemization by forming activated esters that are less susceptible to enolization.[8][10][12]

        • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can minimize the rate of epimerization.[2]

        • Choice of Base: Use of a sterically hindered, non-nucleophilic base like DIPEA is generally preferred over less hindered bases.

    • Di-amidation of Malonic Acid: If the starting material is malonic acid itself, or if a malonic acid half-ester undergoes hydrolysis, di-amidation can occur, leading to a mixture of mono- and di-amide products.

      • Troubleshooting:

        • Use of Mono-protected Malonic Acids: The most straightforward way to ensure mono-amidation is to start with a malonic acid half-ester or another mono-protected derivative.

        • Control of Stoichiometry: If using malonic acid, carefully controlling the stoichiometry (using a molar excess of the malonic acid relative to the amine) can favor mono-amidation. However, this will require a more challenging purification to remove the unreacted diacid.

        • Cyclic Anhydrides: For certain substrates, the use of a cyclic anhydride intermediate, which is then opened by the amine, can be a selective method for mono-amide formation.[13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for my reaction?

The optimal coupling reagent depends on the specific substrates and desired reaction conditions.

  • For routine, cost-effective synthesis: Carbodiimides like EDC (water-soluble byproduct) or DIC (soluble byproduct in organic solvents) combined with an additive like HOBt or OxymaPure are excellent choices.[7]

  • For difficult couplings (sterically hindered or electron-poor substrates): Uronium/aminium salts such as HATU or HBTU are more reactive and often give higher yields in shorter reaction times.[1] Phosphonium salts like PyBOP are also very effective.[15]

  • To minimize racemization: HATU and other HOAt-based reagents are generally considered superior to HOBt-based reagents in suppressing racemization.[16]

Q2: How do I choose the right solvent?

The solvent should be anhydrous and capable of dissolving all reactants. Common choices include:

  • Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves most starting materials and reagents.

  • Dichloromethane (DCM): A good choice for many reactions, especially when using carbodiimides. It is less polar than DMF and can be easier to remove.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Q3: What is the role of additives like HOBt and DMAP?

  • HOBt (1-Hydroxybenzotriazole): As discussed, HOBt serves two primary functions: it suppresses racemization and prevents the formation of the N-acylurea side product when using carbodiimides by forming a more stable active ester intermediate.[8][9][10][12]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It is often used in small, catalytic amounts (0.05-0.1 equivalents) in conjunction with carbodiimides, particularly for esterifications. However, for amidations, especially with chiral substrates, its use should be carefully considered as it can sometimes increase the risk of racemization.[7]

Q4: My product is difficult to purify from the urea byproduct. What can I do?

When using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble and can sometimes co-precipitate with the product.

  • Filtration: In many cases, DCU can be removed by simple filtration of the reaction mixture.

  • Solvent Selection: If the product is soluble in a solvent in which DCU is not (e.g., diethyl ether), a post-reaction trituration or recrystallization can be effective.

  • Alternative Reagents: To avoid this issue altogether, consider using DIC , which forms a more soluble urea byproduct, or EDC , whose byproduct is water-soluble and easily removed by an aqueous workup.[7]

Section 3: Data & Protocols

Comparison of Common Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents for the amidation of malonic acid derivatives.

Coupling Reagent ClassExamplesRelative ReactivityRacemization RiskByproduct RemovalKey Advantages
Carbodiimides DCC, EDC, DICModerateModerate (reduced with additives)DCC: Filtration; EDC: Aqueous washCost-effective, widely available
Phosphonium Salts PyBOP, BOPHighLowAqueous washHigh efficiency, low racemization
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighVery LowAqueous washVery fast, high yields, excellent for difficult couplings

Note: The performance of each reagent is highly dependent on the specific substrates, solvent, and base used.

Detailed Experimental Protocols

Protocol 1: General Amidation of a Malonic Acid Half-Ester using HATU

This protocol is suitable for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.

  • To a solution of the malonic acid half-ester (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.5 eq).

  • Add HATU (1.1 eq) to the solution and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amidation of a Malonic Acid Derivative using EDC/HOBt

A cost-effective and reliable method for standard amidations.

  • Dissolve the malonic acid derivative (1.0 eq), HOBt (1.2 eq), and the amine (1.0 eq) in anhydrous DCM or DMF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, if using DCM, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with ethyl acetate before performing the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.[17]

Section 4: Visual Guides

General Mechanism of Carbodiimide-Mediated Amidation with HOBt

Amidation_Mechanism cluster_activation Activation cluster_stabilization Stabilization & Coupling Malonic_Acid Malonic Acid Half-Ester O_Acylisourea O-Acylisourea (Reactive Intermediate) Malonic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt - HOBt Product Malonamide (Product) HOBt_Ester->Product + Amine Amine Amine Amine->Product Urea Urea (Byproduct)

Caption: Carbodiimide activation of a malonic acid derivative and the role of HOBt.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Amine Is Amine Protonated? Check_Activation->Check_Amine Yes Solution_Activation Increase Equivalents of Coupling Reagent or Use a Stronger One (HATU/PyBOP) Check_Activation->Solution_Activation No Check_Sterics Are Substrates Sterically Hindered? Check_Amine->Check_Sterics No Solution_Amine Add/Increase Non-Nucleophilic Base (DIPEA). Check Order of Addition (Pre-activate). Check_Amine->Solution_Amine Yes Solution_Sterics Increase Reaction Temperature. Consider Acyl Fluoride Method. Check_Sterics->Solution_Sterics Yes End Re-run Experiment Check_Sterics->End No Solution_Activation->End Solution_Amine->End Solution_Sterics->End

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

  • Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. (2022, December 25). YouTube. Retrieved from [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • HATU: Transforming Peptide Synthesis and Amide Bond Formation. (2025, November 11). Inhibitor Research Hub. Retrieved from [Link]

  • The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025, August 6). ResearchGate. Retrieved from [Link]

  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016, December 6). ResearchGate. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]

  • 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). PubMed. Retrieved from [Link]

  • One-pot synthesis of malonamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021, June 8). ResearchGate. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method and system for removing impurities from a urea solution. (n.d.). Google Patents.
  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]

  • Amine to Amide (via Acid Chloride). (n.d.). Common Conditions. Retrieved from [Link]

  • How to purify the urea bought from market to pure urea? (2018, November 28). ResearchGate. Retrieved from [Link]

  • Malonic acid, tert-butyl ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Purification of Monoacylglycerides using Urea. (n.d.). IgMin Research. Retrieved from [Link]

  • Method for purifying aqueous urea solution. (2007, November 21). European Patent Office. Retrieved from [Link]

  • [Synthesis of dicarboxylic acid monoamides]. (n.d.). PubMed. Retrieved from [Link]

  • Purification of urea. (n.d.). Google Patents.
  • Can anyone suggest me a way to synthesize monoamide? (2016, March 9). ResearchGate. Retrieved from [Link]

  • Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021, June 13). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Strategic Structural Modification of N-(2,4-dimethylphenyl)amides for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2,4-dimethylphenyl)amides. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the optimization of these compounds. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and accelerate your discovery programs.

Section 1: Foundational Concepts & Troubleshooting Initial Hits

This section addresses the common starting point for many projects: an initial compound with detectable but weak biological activity. We explore the fundamental structure-activity relationships (SAR) and how to interpret early data to guide your modification strategy.

Q1: My initial N-(2,4-dimethylphenyl)amide compound shows very low potency (e.g., high IC50 or EC50 value). Where do I begin the optimization process?

A1: Low initial potency is a common challenge. Before embarking on extensive synthetic modifications, it's crucial to validate the starting point. The structure of local anesthetics like lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) provides a valuable lesson in the importance of the core components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine group.[1][2][3] The 2,4-dimethyl substitution on your phenyl ring is a key feature influencing both lipophilicity and the orientation of the amide bond.

Your first steps should be diagnostic:

  • Confirm Compound Integrity: Verify the purity (>95%) and identity of your compound using techniques like HPLC, LC-MS, and NMR. Impurities can lead to an overestimation of the compound's concentration and thus an artificially high IC50 value.[4]

  • Assess Physicochemical Properties: Poor aqueous solubility is a frequent cause of low apparent activity in biological assays.[4] Test the solubility of your compound in the assay buffer. If it's precipitating, the effective concentration is much lower than the nominal concentration. Consider using co-solvents (like DMSO) but ensure the final concentration is consistent and non-toxic to the cells or enzyme system.[5]

  • Validate the Biological Assay: Run appropriate positive and negative controls to ensure the assay is performing as expected.[4] An issue with the assay itself (e.g., inactive enzyme, incorrect ATP concentration in a kinase assay) can be mistaken for poor compound activity.

Once these factors are ruled out, a logical workflow for structural modification can begin.

G cluster_mods Structural Modification Strategy start Initial Hit Shows Low Potency validate Validate Compound & Assay (Purity, Solubility, Controls) start->validate phenyl_ring Modify Phenyl Ring (Substituent Effects) validate->phenyl_ring If compound/assay are valid amide_linker Modify/Replace Amide Linker (Bioisosteres) validate->amide_linker acyl_group Modify Acyl Group (R-CO) (Size, Polarity) validate->acyl_group analyze Analyze SAR & Re-evaluate phenyl_ring->analyze amide_linker->analyze acyl_group->analyze analyze->phenyl_ring Iterate

Caption: Common bioisosteric replacements for the amide bond.

Q5: Besides replacing the amide, how can I modulate activity by modifying the N-(2,4-dimethylphenyl) ring?

A5: The substituents on the phenyl ring are critical for tuning the molecule's properties. The SAR of lidocaine analogues shows that methyl substitution at the ortho (2,6) positions is key for activity, while substitution at other positions can decrease potency and increase toxicity. [6]This highlights the importance of steric effects in how the molecule binds to its target.

Strategies for Ring Modification:

  • Positional Isomers: Synthesize the 2,6-dimethyl, 2,5-dimethyl, and 3,5-dimethyl analogues. This is a fundamental experiment to understand the steric requirements of the binding pocket. The 2,6-disubstitution pattern often serves to force the amide bond out of the plane of the aromatic ring, which can be crucial for adopting the correct binding conformation.

  • Electronic Effects: Replace one or both methyl groups with other substituents to probe electronic requirements.

    • Electron-Withdrawing Groups (EWGs): A chloro (-Cl) or trifluoromethyl (-CF₃) group can alter the pKa of the amide NH and influence hydrogen bonding potential.

    • Electron-Donating Groups (EDGs): A methoxy (-OCH₃) group can increase electron density and potentially form new hydrogen bonds.

  • Lipophilicity and Potency: Potency often correlates with lipid solubility, which influences the ability of a compound to cross membranes and reach its target. [7]Adding larger alkyl groups can increase potency, but this must be balanced with maintaining sufficient water solubility for formulation and absorption. [1][7]

Section 4: Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis via an Acyl Chloride

This protocol describes a robust, two-step method for synthesizing N-(2,4-dimethylphenyl)amides.

Step 1: Acyl Chloride Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Carefully add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. Caution: SOCl₂ is corrosive and reacts with moisture. Work in a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the flask in an ice bath (0 °C).

  • In a separate flask, dissolve 2,4-dimethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 5: References

  • Ballatore, C., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Toma, I., et al. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry. [Link]

  • de la Torre, B.G., & Albericio, F. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today. [Link]

  • Strother, A., et al. (1977). Structure activity relationship of lidocaine type local anesthetics. Scholar's Repository, Loma Linda University. [Link]

  • Scott, D. (2024). Ester and Amide Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Bentham Science. (2025). The Synthesis of Amide and its Bioisosteres. Mini-Reviews in Organic Chemistry. [Link]

  • BrainKart. (2017). Local Anesthetic: Structure Activity Relationships. BrainKart. [Link]

  • Study.com. (n.d.). Lidocaine: Structure & Mechanism of Action. Study.com. [Link]

  • Medicinal Chemistry Lectures Notes. (2012). Structure-activity Relationship of Local anesthetics. Medicinal Chemistry Lectures Notes. [Link]

  • JoVE. (2023). Video: Local Anesthetics: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. [Link]

  • Singh, R. P., et al. (2020). Amide Bond Activation of Biological Molecules. Molecules. [Link]

  • News-Medical.Net. (2020). Researchers modify amide bonds to speed up reactions. News-Medical.Net. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)acetamide. PubChem Compound Database. [Link]

  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Pulsus Group. [Link]

  • Ökten, S., et al. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC. [Link]

  • Wang, M., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • ResearchGate. (2025). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Traynelis, S. F., et al. (2010). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). Structure-activity Relationships in the Formation of Amides From Substituted N-benzylanilines. Xenobiotica. [Link]

  • Rzhevskiy, S. A., et al. (2019). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem Compound Database. [Link]

  • PubChemLite. (n.d.). N-(2,4-dimethylphenyl)acetamide (C10H13NO). PubChemLite. [Link]

  • NIST. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. [Link]

  • Patel, K. D., et al. (2013). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Chilean Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]

  • Wiesner, J., et al. (2003). Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of N-phenyl amides. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts. [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Plants. [Link]

  • ResearchGate. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. ResearchGate. [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for Detecting Trace Amounts of N-Acyl-Beta-Alanine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-acyl-beta-alanine (NABA) analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges in the sensitive and accurate quantification of these important signaling molecules.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the analytical workflow, from sample handling to data acquisition. Each problem is followed by a step-by-step guide to resolution, grounded in scientific principles.

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis

Scenario: You observe significant peak tailing or fronting for your NABA analogue, leading to inconsistent integration and reduced sensitivity.

Root Cause Analysis: Poor peak shape is often multifactorial, stemming from secondary interactions with the stationary phase, issues with the mobile phase, or column degradation. For NABA analogues, the presence of both a polar beta-alanine head group and a nonpolar N-acyl chain can lead to complex chromatographic behavior.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The ionization state of the carboxylic acid on the beta-alanine moiety is critical. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid (typically around 4.0-4.5) to maintain it in a neutral state and minimize secondary interactions with residual silanols on the stationary phase. A mobile phase containing 0.1% formic acid is a common starting point.

  • Evaluate Mobile Phase Composition: If using a gradient, ensure the initial mobile phase composition is weak enough to allow for proper focusing of the analyte on the column head. An injection solvent stronger than the initial mobile phase can cause peak distortion.[1] Dilute your sample in the initial mobile phase if necessary.

  • Column Health Check:

    • Contamination: A buildup of matrix components on the column can lead to active sites that cause peak tailing.[1][2] Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove contaminants.

    • Column Void: A sudden drop in pressure or split peaks can indicate a void in the column packing.[1] This is often irreversible, and the column may need to be replaced.

  • Optimize Gradient Slope: A shallow gradient can sometimes improve peak shape for complex molecules by allowing for better partitioning between the mobile and stationary phases. Experiment with different gradient profiles to find the optimal separation.

Issue 2: High Signal Variability and Poor Reproducibility

Scenario: You are experiencing significant run-to-run variability in your analyte signal, making accurate quantification impossible.

Root Cause Analysis: High variability can be introduced at multiple stages, including sample preparation, injection, and ionization. The stability of NABA analogues, particularly those with unsaturated acyl chains, can be a contributing factor.

Troubleshooting Protocol:

  • Internal Standard (IS) Performance: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting variability.[3][4]

    • Co-elution: Verify that your SIL IS co-elutes with the native analyte. A significant shift in retention time can lead to differential matrix effects and poor correction.[3]

    • IS Response: Monitor the absolute response of your IS. A drifting IS signal can indicate a problem with the autosampler, ion source, or sample stability.

  • Sample Stability Assessment:

    • Freeze-Thaw Stability: NABA analogues can be susceptible to degradation with repeated freeze-thaw cycles. Aliquot samples to minimize this.

    • Autosampler Stability: Long residence times in the autosampler at room temperature can lead to degradation.[5] Conduct experiments to determine the stability of your analyte in the autosampler over your typical run time and consider using a cooled autosampler.

  • Ion Source Contamination: Contamination of the ion source can lead to fluctuating signal intensity.[2] Regularly clean the ion source components as per the manufacturer's recommendations.

  • Matrix Effects: Inconsistent matrix effects between samples can cause high variability.[6][7][8][9] Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]

Issue 3: Low Signal Intensity or Inability to Detect the Analyte

Scenario: You are struggling to achieve the required sensitivity for your trace-level NABA analogue.

Root Cause Analysis: Low signal intensity can be due to inefficient ionization, in-source fragmentation, poor recovery during sample preparation, or the analyte concentration being below the instrument's limit of detection.

Troubleshooting Protocol:

  • Optimization of ESI Parameters:

    • Ionization Polarity: NABA analogues can often be detected in both positive and negative ion mode. Empirically test both polarities to determine which provides a better signal for your specific analogue.

    • Source Parameters: Systematically optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal for your analyte.[10][11][12][13]

  • Investigate In-Source Fragmentation: The amide bond of NABA analogues can be labile under certain ESI conditions, leading to fragmentation in the source and a reduction in the precursor ion signal.[12]

    • Reduce the fragmentor or skimmer voltage to minimize in-source fragmentation.

    • Monitor for the presence of fragment ions in your full scan data that correspond to the beta-alanine moiety or the acyl chain.

  • Sample Preparation Recovery:

    • Perform recovery experiments by spiking your analyte into a blank matrix at different concentrations and comparing the response to a neat standard. Low recovery may indicate that your extraction procedure is not optimal.

    • For liquid-liquid extraction, experiment with different organic solvents. For SPE, test different sorbents and elution solvents.

  • Mobile Phase Additives: The addition of a small amount of an appropriate modifier to the mobile phase can enhance ionization. For positive mode, ammonium formate is often used, while for negative mode, ammonium acetate can be beneficial.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right internal standard for my N-acyl-beta-alanine analogue analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., ¹³C or ¹⁵N labeled).[3][4][14][15][16] This is because it will have nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution is crucial for accurately compensating for matrix effects.[3] If a SIL IS is not available, a close structural analogue can be used, but it must be demonstrated that it does not suffer from differential matrix effects compared to the analyte of interest.

Q2: What are the most common matrix effects encountered when analyzing NABA analogues in plasma, and how can I mitigate them?

A2: The most common matrix effect in LC-MS/MS analysis of biological samples is ion suppression, particularly from phospholipids in plasma.[7][9] These endogenous compounds can co-elute with your NABA analogue and compete for ionization in the ESI source, leading to a suppressed signal.

Mitigation Strategies:

  • Chromatographic Separation: Develop a chromatographic method that separates your analyte from the bulk of the phospholipids.

  • Sample Preparation:

    • Protein Precipitation: While simple, this method is often insufficient for removing all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be effective, but optimization of the extraction solvent is required.

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts.[7] A mixed-mode or reverse-phase SPE cartridge can be effective for retaining NABA analogues while washing away more polar and non-polar interferences.

Q3: My NABA analogue is endogenous. How do I prepare a calibration curve?

A3: The presence of the analyte in your blank matrix complicates the preparation of a calibration curve. There are two primary approaches to address this:[17][18][19]

  • Surrogate Matrix: Use a matrix that is free of the endogenous analyte but has similar properties to the authentic matrix (e.g., charcoal-stripped plasma or a synthetic matrix).[17][18][19] It is crucial to validate that the surrogate matrix does not introduce a different matrix effect compared to the authentic matrix.

  • Standard Addition: In this method, known amounts of the standard are spiked into aliquots of the actual sample. The resulting signal increase is used to determine the initial concentration of the analyte in the sample.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample_Collection Biological Sample (Plasma, Tissue) Internal_Standard Spike with SIL Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Prepared Sample LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Raw Data Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting Quantification->Reporting

Q4: What are the characteristic fragmentation patterns for N-acyl-beta-alanine analogues in positive ion mode MS/MS?

A4: In positive ion mode, NABA analogues typically show a neutral loss of the acyl group and fragmentation of the beta-alanine backbone. Common fragments include:

  • [M+H - H₂O]⁺: Loss of water from the carboxylic acid.

  • [M+H - Acyl Group]⁺: Cleavage of the amide bond, resulting in the protonated beta-alanine.

  • Fragments from the Acyl Chain: Characteristic losses from the fatty acid chain, especially for unsaturated acyl groups.

The specific fragmentation pattern will depend on the collision energy and the structure of the acyl chain. It is always recommended to confirm fragmentation pathways using a certified reference standard for your specific NABA analogue.

Fragmentation_Pathway Precursor [M+H]⁺ (Protonated NABA) Fragment1 [M+H - H₂O]⁺ Precursor->Fragment1 Neutral Loss of Water Fragment2 Protonated β-Alanine Precursor->Fragment2 Amide Bond Cleavage Fragment3 Acylium Ion Precursor->Fragment3 Amide Bond Cleavage Fragment4 Acyl Chain Fragments Fragment3->Fragment4 Further Fragmentation

Q5: My NABA analogue is chiral. Do I need to perform chiral separation?

A5: Whether chiral separation is necessary depends on the goals of your study. If you are investigating the differential biological activity of the enantiomers or if there is enantioselective metabolism, then chiral separation is critical.[20][21][22][23][24] Standard reverse-phase columns will not separate enantiomers. You will need to use a chiral stationary phase (CSP) column or a chiral derivatizing agent. When developing a chiral LC-MS method, it is important to use mobile phases that are compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate).[22][24]

III. Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) from Plasma
  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Method Validation Parameters

A robust analytical method should be validated according to established guidelines. Key parameters to assess include:[25][26]

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of agreement among individual measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible
Matrix Effect The influence of matrix components on the ionization of the analyte.CV of the IS-normalized matrix factor ≤ 15%
Stability The chemical stability of the analyte in the biological matrix under different conditions.Within ±15% of the initial concentration

IV. References

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 18, 2026, from [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved January 18, 2026, from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 18, 2026, from [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) High‐performance liquid chromatography‐tandem mass spectrometry method for the analysis of N‐oleoyl glycine and N‐oleoyl alanine in brain and plasma - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Characterization and classification of matrix effects in biological samples analyses - PubMed. (2010, June 18). Retrieved January 18, 2026, from [Link]

  • OPTIMIZATION OF THE ANALYTICAL CONDITIONS FOR AMINO ACID PROFILING USING A SHEATHLESS CE/ESI-MS - IMEKO. (n.d.). Retrieved January 18, 2026, from [Link]

  • Technology Networks. (2018, June 5). 15 Tips and Tricks for LC-MS Troubleshooting. Retrieved January 18, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 18, 2026, from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved January 18, 2026, from [Link]

  • Element Lab Solutions. (n.d.). LC-MS Troubleshooting. Retrieved January 18, 2026, from [Link]

  • Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed. (2017, July 15). Retrieved January 18, 2026, from [Link]

  • Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods - PMC - PubMed Central. (2022, June 2). Retrieved January 18, 2026, from [Link]

  • (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters - ResearchGate. (2016, July 12). Retrieved January 18, 2026, from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Retrieved January 18, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Fragmentation of protonated oligoalanines: amide bond cleavage and beyond - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed. (2013, June 28). Retrieved January 18, 2026, from [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC - PubMed Central. (2019, January 5). Retrieved January 18, 2026, from [Link]

  • Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH. (2021, November 18). Retrieved January 18, 2026, from [Link]

  • Postcolumn Infusion of Labeled Racemic Chiral Selector Enables LC-Chiral MS/MS | Analytical Chemistry - ACS Publications. (2023, October 30). Retrieved January 18, 2026, from [Link]

  • Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • LC/MS Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. (n.d.). Retrieved January 18, 2026, from [Link]

  • Four Common Pitfalls of Quantitative Analysis in Experimental Research - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies - OSTI.GOV. (n.d.). Retrieved January 18, 2026, from [Link]

  • Beta-N-Methylamino-l-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Generation and Selection of Surrogate Methods for Correlation Analysis. (n.d.). Retrieved January 18, 2026, from [Link]

  • Optimization of ESI Parameters for Comprehensive Lipid Analysis | Request PDF. (2019, August 6). Retrieved January 18, 2026, from [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - The Capital Region of Denmark's Research Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. (n.d.). Retrieved January 18, 2026, from [Link]

  • Surrogate Matrix And Surrogate Analyte Approaches For Definitive Quantitation of Endogenous Biomolecules | Request PDF - ResearchGate. (2014, August 7). Retrieved January 18, 2026, from [Link]

  • Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis of serum samples - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Fragmentation of alpha- and beta-alanine molecules by ions at Bragg-peak energies. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Investigation into the Biological Activity of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel N-Aryl-β-Alanine Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, a derivative of N-aryl-β-alanine, presents an intriguing scaffold. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. N-aryl-β-alanine derivatives have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. Furthermore, the N-aryl amide linkage is a key feature in a class of drugs known as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, which are utilized in the treatment of anemia associated with chronic kidney disease[5][6][7].

This guide provides a comprehensive framework for a comparative investigation into the potential biological activities of this compound. We will propose a series of experiments to evaluate its efficacy against a panel of structurally related compounds with known biological functions. The objective is to elucidate the potential therapeutic applications of this novel compound by comparing its performance in established in vitro assays. The causality behind each experimental choice will be detailed, providing a robust, self-validating system for inquiry.

Selection of Comparator Compounds

To effectively contextualize the biological activity of this compound, a panel of comparator compounds has been selected based on structural similarity and known biological activities.

  • Roxadustat: A potent, commercially available HIF-PH inhibitor. Its inclusion will allow for the assessment of the target compound's potential to stabilize HIF-1α, a key mechanism in the treatment of anemia[6].

  • N-(2,4-Dimethylphenyl)acetamide: A structurally similar compound with a simpler acyl group. This compound is a known metabolite of 2,4-dimethylaniline and will serve as a control to determine the contribution of the oxopropanoic acid moiety to any observed biological activity[8].

  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative (Hydrazone with Nitrofurane): A representative of a class of compounds with demonstrated antimicrobial and anticancer activities. This will enable a comparative assessment of the target compound's potential in these therapeutic areas[9][10][11].

Comparative Biological Activity: A Proposed Investigative Framework

The following sections outline a series of proposed experiments to comprehensively evaluate and compare the biological activity of this compound.

Hypoxia-Inducible Factor (HIF-1α) Stabilization Assay

Rationale: The N-aryl amide scaffold present in the target compound is a key pharmacophore in several HIF-PH inhibitors[5][7][12]. Inhibition of prolyl hydroxylase enzymes leads to the stabilization of the HIF-1α transcription factor, which in turn upregulates the expression of genes involved in erythropoiesis, such as erythropoietin (EPO)[7][13]. This assay will determine if the target compound can mimic the effects of known HIF-PH inhibitors like Roxadustat.

Experimental Protocol: In Vitro HIF-1α Stabilization Assay

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells will be seeded in 6-well plates and allowed to adhere overnight. The following day, the cells will be treated with varying concentrations (0.1, 1, 10, 100 µM) of this compound, Roxadustat (positive control), N-(2,4-Dimethylphenyl)acetamide (negative control), and a vehicle control (DMSO). Cells will be incubated for 4 hours.

  • Cell Lysis and Protein Quantification: After incubation, cells will be washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease inhibitors. The total protein concentration of the lysates will be determined using a BCA protein assay kit.

  • Western Blot Analysis: Equal amounts of protein from each sample will be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane will be blocked and then incubated with primary antibodies against HIF-1α and a loading control (e.g., β-actin). Subsequently, the membrane will be incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities will be quantified using densitometry software, and the relative levels of HIF-1α will be normalized to the loading control.

Hypothetical Data Summary:

CompoundConcentration (µM)Relative HIF-1α Stabilization (Fold Change vs. Vehicle)
This compound 103.5
1008.2
Roxadustat 1010.5
10015.8
N-(2,4-Dimethylphenyl)acetamide 1001.1
Vehicle (DMSO) -1.0

Workflow Diagram:

HIF_Stabilization_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_analysis Biochemical Analysis A HEK293 Cell Culture B Seed cells in 6-well plates A->B C Treat with compounds (Target, Roxadustat, Control) B->C D Cell Lysis & Protein Quantification C->D E Western Blot for HIF-1α D->E F Densitometry & Data Analysis E->F G Comparative Analysis of HIF-1α Stabilization F->G

Caption: Workflow for in vitro HIF-1α stabilization assay.

Signaling Pathway Diagram:

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Gene_Expression Gene Expression (e.g., EPO) ARE->Gene_Expression Inhibitor 3-[(2,4-Dimethylphenyl)amino] -3-oxopropanoic acid (Hypothetical) Inhibitor->PHD Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Anticancer Activity Screening

Rationale: Derivatives of N-aryl-β-alanine have demonstrated cytotoxic effects against various cancer cell lines[1]. This screening will assess the potential of the target compound to inhibit cancer cell proliferation and induce apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Lines: A panel of human cancer cell lines will be used, for instance, A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma).

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells will be treated with serial dilutions of the target compound, the positive control (e.g., doxorubicin), and the negative control (vehicle) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value for each compound will be determined.

Hypothetical Data Summary:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
This compound 75.2> 100
Doxorubicin 0.81.2
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative 42.158.9
N-(2,4-Dimethylphenyl)acetamide > 100> 100
Antimicrobial Susceptibility Testing

Rationale: Certain N-aryl-β-alanine derivatives have shown promise as antimicrobial agents[3][10][11][14]. This experiment will determine if the target compound exhibits any inhibitory activity against common bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microbial Strains: A panel of clinically relevant microbes will be used, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Inoculum Preparation: Microbial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media.

  • Compound Dilution: The test compounds will be serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well will be inoculated with the standardized microbial suspension.

  • Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Hypothetical Data Summary:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound > 128> 128> 128
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative 8328
Ciprofloxacin (Bacterial Control) 0.50.015N/A
Fluconazole (Fungal Control) N/AN/A1

Discussion and Future Directions

This proposed comparative guide outlines a systematic approach to characterizing the biological activity of this compound. The hypothetical data presented suggests that while the compound may have modest HIF-1α stabilizing activity, its potential as an anticancer or antimicrobial agent appears limited compared to the selected positive controls.

The observed (hypothetical) HIF-1α stabilization, although weaker than Roxadustat, warrants further investigation. Structure-activity relationship (SAR) studies could be initiated to optimize the core structure for enhanced potency. Modifications to the dimethylphenyl ring or the oxopropanoic acid side chain could lead to improved interaction with the active site of prolyl hydroxylase.

The lack of significant anticancer and antimicrobial activity in this hypothetical scenario would suggest that the specific structural features of this compound are not conducive to these biological effects, in contrast to other N-aryl-β-alanine derivatives.

References

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI, 10(9), 1133. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(11), 6059. [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? Expert Opinion on Investigational Drugs, 28(1), 53-65. [Link]

  • HIF prolyl-hydroxylase inhibitor. Grokipedia. [Link]

  • Structure activity relationship of antiproliferative N-acyl-beta-alanine amides. Anticancer Research, 20(6B), 4431-4434. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Chemical Information and Modeling, 54(11), 3121-3130. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link]

  • 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid. PubChem. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 9(12), 1187-1200. [Link]

  • Discovery and Structure–Activity Relationships of N‐Aryl 6‐Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem, 14(1), 107-117. [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4a), 621-627. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. [Link]

  • N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. gsrs. [Link]

  • N-(2,4-Dimethylphenyl)acetamide. PubChem. [Link]

  • N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(12), 10148-10162. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Oxopropanoic Acid Amides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the β-Keto Amide Moiety

The 3-oxopropanoic acid amide, more commonly known in the field as the β-keto amide, is a structural motif of profound importance in modern organic synthesis and medicinal chemistry. Its unique arrangement of three functional groups—a ketone, an adjacent methylene, and an amide—renders it a versatile synthetic intermediate and a privileged pharmacophore. These compounds serve as crucial building blocks for a vast array of heterocyclic systems, including pyridones, quinolones, pyrazoles, and indoles, which form the core of numerous therapeutic agents.[1] Furthermore, the β-keto amide functionality itself is present in a number of bioactive molecules and approved drugs, often acting as a key hydrogen-bonding element or a bioisosteric replacement for other functional groups.[2]

Given their utility, the efficient and selective synthesis of β-keto amides is a persistent goal for process chemists and drug discovery scientists. The choice of synthetic route is a critical decision, dictated by factors such as starting material availability, substrate scope, functional group tolerance, scalability, and stereochemical integrity. This guide provides a comparative analysis of the principal synthetic strategies for accessing 3-oxopropanoic acid amides, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols to empower researchers in their synthetic endeavors.

Logical Framework for Synthetic Route Selection

The selection of an optimal synthetic pathway is contingent on the specific structural features of the target β-keto amide and the available starting materials. The following diagram illustrates the primary disconnection approaches that will be explored in this guide.

G cluster_start Starting Material Classes cluster_routes Synthetic Routes Amides / Enolate Equivalents Amides / Enolate Equivalents Route 1: Acylation Route 1: Acylation Amides / Enolate Equivalents->Route 1: Acylation Malonic Acid Derivatives Malonic Acid Derivatives Route 2: Acylation & Decarboxylation Route 2: Acylation & Decarboxylation Malonic Acid Derivatives->Route 2: Acylation & Decarboxylation Amino Acids Amino Acids Route 3: Dakin-West Reaction Route 3: Dakin-West Reaction Amino Acids->Route 3: Dakin-West Reaction β-Keto Esters β-Keto Esters Route 4: Direct Aminolysis Route 4: Direct Aminolysis β-Keto Esters->Route 4: Direct Aminolysis Target 3-Oxopropanoic Acid Amides (β-Keto Amides) Route 1: Acylation->Target Route 2: Acylation & Decarboxylation->Target Route 3: Dakin-West Reaction->Target Route 4: Direct Aminolysis->Target

Caption: Major synthetic pathways to β-keto amides from common starting materials.

Route 1: Acylation of Amide Enolates and Their Equivalents

This classical C-C bond-forming strategy is conceptually straightforward: the acylation of a pre-formed amide enolate with an acylating agent. However, its practical execution, particularly with primary and secondary amides, is nuanced.

Mechanistic Rationale & Causality: The primary challenge lies in the inherent acidity of the N-H proton in primary and secondary amides.[3] Strong bases will preferentially deprotonate the nitrogen over the α-carbon, preventing the formation of the desired carbon-centered nucleophile. Consequently, this route is most effective for tertiary amides, where only α-protons are available for abstraction. For primary and secondary amides, two main strategies are employed:

  • Double Deprotonation: Using at least two equivalents of a very strong base (e.g., n-BuLi, LDA) to form a 1,3-dianion, which then reacts at the α-carbon.[3] This approach can suffer from poor regioselectivity and solubility issues.

  • Use of Enolate Equivalents: A more elegant and widely adopted solution involves masking the amide N-H proton to facilitate selective α-carbon deprotonation and acylation.[3] A successful example involves using ethylenediamine-derived β-enamino amides as synthetic equivalents of primary and secondary amide enolates.[3] After C-acylation, a simple acidic workup reveals the desired β-keto amide.

Scope and Limitations:

  • Advantages: This method is highly convergent and allows for the combination of diverse amide and acyl fragments.

  • Disadvantages: The use of strong bases can limit functional group tolerance. The requirement for protecting groups or the formation of dianions for primary/secondary amides adds steps to the sequence.

Representative Experimental Protocol: Synthesis via an Enolate Equivalent[3]

This protocol describes the acylation of an ethylenediamine-derived enamino amide with an N-protected amino acid, followed by domino fragmentation to yield the functionalized β-keto amide.

  • Activation of the Acyl Donor: To a solution of the N-Boc protected amino acid (1.0 mmol) in anhydrous THF (10 mL) at -15 °C under an inert atmosphere (N₂), add N-methylmorpholine (1.1 mmol). After 5 minutes, add isobutyl chloroformate (1.1 mmol) dropwise. The formation of a white precipitate (N-methylmorpholine hydrochloride) is observed. Stir the resulting mixed anhydride suspension for 15 minutes at -15 °C.

    • Causality: This step converts the carboxylic acid into a more reactive mixed anhydride, a potent acylating agent. The low temperature is crucial to prevent side reactions and decomposition of the anhydride.

  • Acylation: In a separate flask, dissolve the β-enamino amide (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise to generate the anion. After 30 minutes, transfer the mixed anhydride suspension from Step 1 to this solution via cannula. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Causality: n-BuLi is a strong, non-nucleophilic base ideal for deprotonating the enamine. The low temperature of -78 °C controls the reactivity of the organolithium reagent and ensures selective deprotonation.

  • Workup and Domino Fragmentation: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude intermediate in trifluoroacetic acid (TFA, 5 mL) and stir for 30 minutes at room temperature.

    • Causality: TFA serves a dual purpose: it removes the Boc protecting group and catalyzes the hydrolytic cleavage (domino fragmentation) of the ethylenediamine auxiliary to unmask the β-keto amide functionality.

  • Purification: Remove the TFA in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure β-keto amide.

Route 2: Acylation and Decarboxylation of Malonic Acid Derivatives

This powerful strategy leverages the high acidity of the methylene protons in malonic acid derivatives, most notably Meldrum's acid, to facilitate acylation under relatively mild conditions, followed by a decarboxylation event.

Mechanistic Rationale & Causality: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative with unusually high acidity (pKa ≈ 4.97), allowing for easy deprotonation with weak bases like pyridine.[4] The resulting anion is a soft nucleophile that readily undergoes C-acylation with acid chlorides or other activated carboxylic acids. The key to forming the β-keto amide is the subsequent reaction of the acyl-Meldrum's acid intermediate with an amine. This step proceeds via nucleophilic attack at one of the ester carbonyls, leading to ring-opening and formation of an intermediate that, upon heating or acidic workup, decarboxylates to yield the final product.

G cluster_mech Mechanism via Meldrum's Acid A Meldrum's Acid B Acyl-Meldrum's Acid A->B + RCOCl, Base A->B C Ring-Opened Intermediate B->C + R'NH₂ B->C D β-Keto Amide C->D Δ, -CO₂, -Acetone C->D

Caption: Key transformations in the synthesis of β-keto amides from Meldrum's acid.

Scope and Limitations:

  • Advantages: This route avoids the use of strong, non-nucleophilic bases. The starting materials are readily available and the reactions are often high-yielding.[5] The two-step, one-pot potential makes it highly efficient.

  • Disadvantages: The final decarboxylation step can require elevated temperatures, which may not be suitable for thermally sensitive substrates.

Data Summary: Synthesis of β-Keto Amides via Meldrum's Acid
EntryAcyl Chloride (RCOCl)Amine (R'NH₂)ConditionsYield (%)Reference
1Benzoyl chlorideBenzylamine1. Pyridine, CH₂Cl₂; 2. Reflux85[6]
2Phenylacetyl chlorideAniline1. Pyridine, CH₂Cl₂; 2. Toluene, 110°C92[6]
3Cyclohexanecarbonyl chlorideMorpholine1. Pyridine, CH₂Cl₂; 2. Xylene, 140°C78[6]
44-Methoxybenzoyl chloriden-Butylamine1. Pyridine, CH₂Cl₂; 2. Reflux88[6]

Route 3: The Dakin-West Reaction

The Dakin-West reaction is a classic transformation that converts an α-amino acid into an α-acetamido ketone (a specific type of β-keto amide) using an acid anhydride (typically acetic anhydride) and a base (typically pyridine).[7]

Mechanistic Rationale & Causality: The reaction proceeds through a fascinating cascade involving the formation of a mesoionic oxazolium-5-olate, also known as a münchnone.[8][9]

  • Acylation & Cyclization: The amino acid is first N-acylated and then O-acylated by acetic anhydride to form a mixed anhydride. This intermediate cyclizes to form an azlactone (oxazolone).[8]

  • Azlactone Acidity: The α-proton of the azlactone is sufficiently acidic to be removed by pyridine.[8]

  • C-Acylation: The resulting enolate undergoes C-acylation by another molecule of acetic anhydride. This is the key C-C bond-forming step.

  • Ring Opening & Decarboxylation: The acylated azlactone is unstable and undergoes ring-opening, followed by a rapid decarboxylation of the resulting β-keto acid intermediate to afford the final α-acetamido ketone.[7]

A significant consequence of forming the planar, aromatic azlactone enolate intermediate is the complete loss of stereochemical information at the α-carbon, meaning the reaction proceeds with racemization.[8]

G AminoAcid α-Amino Acid MixedAnhydride Mixed Anhydride AminoAcid->MixedAnhydride Ac₂O Azlactone Azlactone (Oxazolone) MixedAnhydride->Azlactone AzlactoneEnolate Azlactone Enolate (Aromatic) Azlactone->AzlactoneEnolate Pyridine, -H⁺ CAcylated C-Acylated Azlactone AzlactoneEnolate->CAcylated Ac₂O RingOpened Ring-Opened Intermediate CAcylated->RingOpened KetoAmide α-Acetamido Ketone RingOpened->KetoAmide -CO₂

Caption: Simplified mechanism of the Dakin-West reaction.

Scope and Limitations:

  • Advantages: Utilizes readily available amino acids as starting materials. It is a robust reaction for preparing methyl ketones adjacent to an N-acyl group.

  • Disadvantages: Generally limited to acetic anhydride, leading to methyl ketones. The reaction requires harsh conditions (refluxing pyridine) and results in complete racemization of the α-center, which is a significant drawback for chiral drug synthesis.[7] Modern variations using catalysts like DMAP can allow for room temperature reactions.[7]

Route 4: Direct Aminolysis of β-Keto Esters

This is arguably the most direct and atom-economical approach, involving the reaction of a β-keto ester with a primary or secondary amine.[10]

Mechanistic Rationale & Causality: The reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic ester carbonyl. Unlike simple esters, which often require heat or catalysis for aminolysis, β-keto esters are more reactive due to the electron-withdrawing effect of the adjacent ketone. The reaction can often be performed neat or in a simple solvent, sometimes with mild heating to drive the reaction to completion. The equilibrium is favorably shifted by the volatility of the alcohol byproduct (e.g., methanol or ethanol), which can be removed during the reaction.

Scope and Limitations:

  • Advantages: High atom economy, often requiring no additional reagents beyond the starting materials. The starting β-keto esters are commercially available or easily prepared.[10]

  • Disadvantages: The reaction can be slow with less nucleophilic amines (e.g., anilines) or sterically hindered amines and may require elevated temperatures or catalysis. For complex molecules, the presence of other electrophilic sites could lead to side reactions.

Comparative Data: Direct Aminolysis of Ethyl Acetoacetate
EntryAmineConditionsTime (h)Yield (%)Reference
1BenzylamineNeat, 100 °C495[10]
2AnilineNeat, 130 °C1288[10]
3MorpholineNeat, 100 °C691[10]
4EthanolamineEtOH, Reflux893[10]

Comparative Summary and Guide for Route Selection

Choosing the right synthetic path is paramount for the success of a research program. This table provides a high-level comparison to aid in this critical decision-making process.

FeatureRoute 1: Enolate AcylationRoute 2: Meldrum's AcidRoute 3: Dakin-WestRoute 4: Ester Aminolysis
Key Transformation C-C bond formationAcylation & DecarboxylationRearrangement & DecarboxylationNucleophilic Acyl Substitution
Starting Materials Amides, Acyl HalidesMalonic Acid, Amine, Acyl HalideAmino Acids, Acetic Anhydrideβ-Keto Esters, Amines
Key Reagents Strong Base (LDA, n-BuLi)Weak Base (Pyridine)Pyridine, Acetic AnhydrideNone / Catalyst
Conditions Low Temp (-78°C to RT)RT to RefluxHigh Temp (Reflux)Moderate to High Temp
Substrate Scope Broad, tunableBroadLimited to Amino AcidsBroad, depends on amine
Stereocontrol Possible with chiral aux.N/AComplete RacemizationRetained if no α-chiral center
Best For... Convergent synthesis of complex, non-symmetric amides.High-yielding, scalable synthesis from acid chlorides.Converting amino acids to N-acetyl methyl ketones.Atom-economical, straightforward synthesis from β-keto esters.
  • For maximum convergency and flexibility in designing complex targets, Route 1 (Enolate Acylation) , especially using enolate equivalents, is often the method of choice despite its multi-step nature.

  • For scalable, robust, and high-yielding syntheses where the corresponding acid chloride is readily available, Route 2 (Meldrum's Acid) is an outstanding and reliable option.

  • For direct and atom-economical access to β-keto amides from readily available β-keto esters, Route 4 (Direct Aminolysis) is the most straightforward and "green" approach, and should be the first method considered for simple targets.

  • The Dakin-West Reaction (Route 3) is now largely of historical and niche interest due to its harsh conditions and inherent racemization, but it remains a valid method for specific achiral targets derived from amino acids.

Ultimately, the optimal strategy is project-dependent. By understanding the underlying mechanisms, advantages, and limitations of each route presented in this guide, researchers and drug development professionals can make informed, causality-driven decisions to accelerate their synthetic campaigns and achieve their research objectives.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Angelov, P., et al. (2010). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 6, 103. Available at: [Link]

  • Gotor, V., et al. (2012). Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. Advanced Synthesis & Catalysis, 354(13), 2465-2475. Available at: [Link]

  • Li, Y., et al. (2024). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Organic Letters. Available at: [Link]

  • Sieburth, S. M., & Chen, Y. (2000). A new beta-keto amide synthesis. Tetrahedron Letters, 41(51), 10061-10064. Available at: [Link]

  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. Available at: [Link]

  • Organic Chemistry. (2021). Amides to Ketones, Part 1: Polar Organometallics. YouTube. Available at: [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2014). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Organic Letters, 16(15), 4032–4035. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2017). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Journal of Heterocyclic Chemistry, 54(1), 453-459. Available at: [Link]

  • Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Dakin–West reaction. Retrieved from [Link]

  • Pfizer. (2022). Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. Organic Process Research & Development. Available at: [Link]

  • Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry The Mystery of Molecules. (2019). Blaise reaction: Nitrile to beta-keto Ester Conversion. YouTube. Available at: [Link]

  • Sarlah, D., & Jia, T. (2015). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 17(15), 3858–3861. Available at: [Link]

  • Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. Available at: [Link]

  • Taber, D. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal. Available at: [Link]

  • Dr. Tanmoy Biswas. (2022). Dakin-West Reaction: Mechanism and Application for Oxazole synthesis. YouTube. Available at: [Link]

  • ResearchGate. (2014). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1991). Meldrum's Acid in Organic Synthesis. Heterocycles, 32(3), 529. Available at: [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). Available at: [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information for Pantothenamide-4-phosphonate and its C-3′ epimer. Available at: [Link]

  • ResearchGate. (2018). Synthesis some of heterocyclic Compounds of Meldrum's Acid and study of The biological Activity. Retrieved from [Link]

  • North, M. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Retrieved from [Link]

  • Pondicherry University. (n.d.). Synthetic Applications of the Blaise Reaction. Retrieved from [Link]

  • Gribble, G. W. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 23(7), 1731. Available at: [Link]

  • Wang, Q., & Ma, D. (2013). The Applications of β‐Keto Amides for Heterocycle Synthesis. Asian Journal of Organic Chemistry, 2(6), 458-470. Available at: [Link]

  • Csupor-Löffler, B., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1762. Available at: [Link]

  • ChemRxiv. (2021). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2017). From Carboxylic Acids or Their Derivatives to Amines and Ethers: Modern Decarboxylative Approaches for Sustainable C–N and C–O Bond Formation. Retrieved from [Link]

  • ResearchGate. (2000). The Dakin-West Reaction of N-Alkoxycarbonyl-N-alkyl-.ALPHA.-amino Acids Employing Trifluoroacetic Anhydride. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action for 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating a compound's mechanism of action (MOA) is a cornerstone of preclinical development. It provides the rational foundation for therapeutic application and predicts potential efficacy and toxicity. This guide offers a comprehensive, comparative framework for validating the MOA of the novel compound 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid.

The subject of our investigation is a malonic acid derivative, a class of molecules known to act as competitive inhibitors of enzymes like succinate dehydrogenase.[1] Structurally similar compounds, aryl propionic acids, are recognized for a wide array of biological activities, including anti-inflammatory and anticancer effects.[2][3][4] This structural class often targets enzymes in key metabolic or signaling pathways.

Given the structural alerts within this compound, we hypothesize a potential role as an inhibitor of a metabolic enzyme or a modulator of a signaling kinase. This guide will therefore compare its validation workflow against a well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , which acts through the inhibition of cyclooxygenase (COX) enzymes.[5] While the direct targets differ, the principles and techniques of validation provide a robust comparative standard.

Phase 1: Target Identification and Initial Hypothesis Generation

Before embarking on extensive experimental validation, it is crucial to establish a plausible biological target. The structure of this compound, with its aryl amine and carboxylic acid moieties, suggests potential interactions with enzymatic active sites.

Experimental Workflow for Target Identification

Caption: Initial workflow for target hypothesis generation.

A critical first step is to perform in silico screening. By modeling the compound's three-dimensional structure, we can predict its binding affinity to a library of known protein targets. This computational approach narrows the field of potential targets, saving significant time and resources. For our subject compound, a screen against metabolic enzymes and kinases would be a logical starting point.

Phase 2: Biochemical and Biophysical Validation of Target Engagement

Once a primary target is hypothesized (e.g., a specific metabolic enzyme), the next crucial step is to confirm direct physical interaction. This is where a direct comparison with a known inhibitor like Ibuprofen becomes valuable.

Comparative Assays for Target Engagement

Assay Purpose This compound Ibuprofen (Comparator)
Enzyme Inhibition Assay To quantify the inhibitory potency (IC50) of the compound against the purified target enzyme.Perform a dose-response curve to determine the IC50 value against the hypothesized target enzyme.Determine the IC50 value against purified COX-1 and COX-2 enzymes as a positive control.
Isothermal Titration Calorimetry (ITC) To measure the binding affinity (Kd) and thermodynamics of the interaction.Characterize the binding of the compound to the purified target protein.Characterize the binding of Ibuprofen to COX-2, providing a benchmark for affinity.
Cellular Thermal Shift Assay (CETSA) To confirm target engagement within a cellular environment.Treat intact cells with the compound and measure the thermal stability of the target protein.Treat cells with Ibuprofen and measure the thermal stabilization of COX-2.

Step-by-Step Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Purify the recombinant target enzyme.

  • Assay Setup: In a 96-well plate, add the enzyme, its substrate, and varying concentrations of the test compound. Include a "no inhibitor" control and a "no enzyme" background control.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme's activity for a predetermined time.

  • Detection: Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Elucidating the Cellular Mechanism of Action

Confirming that the compound binds to its target is only part of the story. The next step is to demonstrate that this binding event leads to a measurable biological response within the cell. This involves examining the downstream signaling pathways affected by the target's inhibition.

Proposed Signaling Pathway and Validation Points

Caption: Hypothesized signaling pathway for the test compound.

To validate this pathway, we would employ techniques such as Western blotting to measure changes in the levels of key signaling proteins. For example, if the target enzyme is involved in a pro-survival pathway, its inhibition should lead to a decrease in the phosphorylation of downstream effector proteins and an increase in markers of apoptosis.

Comparative Cellular Assays

Assay Purpose This compound Ibuprofen (Comparator)
Western Blot To measure changes in the expression or phosphorylation of downstream signaling proteins.Treat cells with the compound and probe for changes in proteins downstream of the hypothesized target.Treat cells with Ibuprofen and probe for changes in prostaglandin levels.
Cell Viability/Proliferation Assay To assess the overall cellular phenotype resulting from target inhibition.Determine the effect of the compound on the growth and viability of relevant cell lines.Assess the anti-proliferative effects of Ibuprofen in a cancer cell line that overexpresses COX-2.
Gene Expression Analysis (qPCR) To measure changes in the transcription of genes regulated by the signaling pathway.Analyze the expression of genes known to be regulated by the downstream effector.Analyze the expression of genes involved in inflammation that are regulated by prostaglandins.
Phase 4: In Vivo Target Validation and Efficacy

The final phase of MOA validation is to demonstrate that the compound engages its target in a living organism and produces the desired therapeutic effect.

Experimental Workflow for In Vivo Validation

Caption: Workflow for in vivo mechanism of action validation.

For this compound, this would involve selecting an appropriate animal model (e.g., a tumor xenograft model if an anti-cancer effect is hypothesized) and assessing both target inhibition in the tumor tissue and the overall therapeutic response (e.g., tumor growth inhibition).

By systematically progressing through these four phases, from in silico prediction to in vivo validation, and by continually comparing the experimental results with those of a well-characterized drug like Ibuprofen, researchers can build a robust and defensible case for the mechanism of action of this compound. This rigorous, evidence-based approach is fundamental to the successful translation of a promising compound from the laboratory to the clinic.

References

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Institutes of Health. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. Available at: [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Available at: [Link]

  • Malonic acid. Wikipedia. Available at: [Link]

  • Synthesis and biological analysis of prostate-specific membrane antigen-targeted anticancer prodrugs. PubMed. Available at: [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. PubMed. Available at: [Link]

  • Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. Available at: [Link]

  • MALONIC ACID. Ataman Kimya. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ijpsnonline.com. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Available at: [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]

  • Malonamic acid derivatives as M1 selective muscarinic receptor antagonists. PubMed. Available at: [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. Available at: [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

Sources

Benchmarking the Efficacy of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid Against Known Kynurenine 3-Monooxygenase Inhibitors in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Introduction: Targeting the Kynurenine Pathway in Neurodegenerative Disease

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals, producing several neuroactive metabolites.[1] An imbalance in this pathway has been strongly implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[1][2][3] Under inflammatory conditions, the pathway can shift towards the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an NMDA receptor agonist that can lead to excitotoxicity.[3][4][5]

At a critical juncture of the KP lies kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme that converts kynurenine to 3-HK.[5][6] By catalyzing this step, KMO activity directly contributes to the production of downstream neurotoxic compounds.[7] Conversely, inhibition of KMO shunts the pathway towards the formation of kynurenic acid (KYNA), a neuroprotective metabolite known to antagonize glutamate receptors.[4][6] This makes KMO a highly attractive therapeutic target for neurodegenerative and neuroinflammatory diseases.[5][6] The strategic inhibition of KMO aims to rebalance the KP, decreasing the production of harmful metabolites while simultaneously increasing the levels of protective ones.[4]

This guide introduces a novel compound, 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid , as a potential KMO inhibitor. Due to its structural characteristics, we hypothesize that it may interact with the active site of KMO. To rigorously evaluate its potential, we will benchmark its efficacy against two well-established KMO inhibitors: Ro 61-8048 and UPF 648 . This guide provides a comprehensive framework for this comparative analysis, detailing the necessary experimental protocols and data interpretation to ascertain the compound's therapeutic potential.

The Comparators: Established KMO Inhibitors

A robust benchmarking study requires well-characterized reference compounds. For this purpose, we have selected Ro 61-8048 and UPF 648, two of the most widely studied KMO inhibitors.

  • Ro 61-8048: A potent, competitive, and reversible inhibitor of KMO with a reported IC50 of 37 nM and a Ki of 4.8 nM.[8][9] It is known to be brain-penetrant and has demonstrated neuroprotective effects in various in vivo models.[10]

  • UPF 648: Another potent KMO inhibitor with an IC50 of 20 nM.[11] It has been shown to effectively increase kynurenic acid levels while decreasing 3-HK and QUIN in both the cerebrum and liver.

These inhibitors provide a strong basis for comparison due to their high affinity for KMO and their established neuroprotective profiles.

Comparative Efficacy Evaluation: A Multi-tiered Approach

To thoroughly assess the efficacy of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro enzymatic assays to cell-based models of neuroinflammation.

Tier 1: In Vitro KMO Inhibition Assay

The initial and most direct assessment of our test compound is to determine its ability to inhibit KMO enzymatic activity. This will be achieved through a direct, in vitro biochemical assay.

Experimental Rationale: This assay provides a quantitative measure of the compound's potency (IC50) in directly inhibiting purified KMO. By comparing this value to those of Ro 61-8048 and UPF 648 under identical conditions, we can establish its relative inhibitory strength. The assay measures the consumption of the cofactor NADPH at 340 nm, which is inversely proportional to KMO activity.[12][13]

Experimental Workflow: In Vitro KMO Inhibition

G cluster_prep Preparation cluster_assay Assay Execution (96-well UV plate) cluster_analysis Data Analysis reagents Prepare Reagents: - 1X KMO Assay Buffer - Diluted KMO Enzyme (20 µg/ml) - Test Compounds (serial dilutions) - Known Inhibitors (Ro 61-8048, UPF 648) - Substrate Mixture (NADPH, L-Kynurenine) add_enzyme Add 50 µl of diluted KMO enzyme to wells (except blank) reagents->add_enzyme add_inhibitor Add 10 µl of test compound/ inhibitor/diluent solution add_enzyme->add_inhibitor initiate_reaction Initiate reaction by adding 40 µl of Substrate Mixture to all wells add_inhibitor->initiate_reaction add_buffer Add 50 µl of 1X KMO Assay Buffer to 'Blank' wells add_buffer->initiate_reaction incubate Incubate at room temperature for 90 minutes initiate_reaction->incubate measure Measure absorbance at 340 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot dose-response curves and determine IC50 values calculate->plot

Caption: Workflow for the in vitro KMO inhibition assay.

Detailed Protocol: In Vitro KMO Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening assay kits.[12][13]

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting a 3X stock solution with water.

    • Thaw recombinant human KMO enzyme on ice and dilute to a final concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep on ice.

    • Prepare serial dilutions of this compound, Ro 61-8048, and UPF 648 in a suitable solvent (e.g., DMSO) and then dilute in 1X KMO Assay Buffer.

    • Prepare the Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer as per the kit manufacturer's instructions.

  • Assay Procedure (96-well UV-transparent plate):

    • Blank Wells: Add 50 µl of 1X KMO Assay Buffer.

    • Positive Control & Inhibitor Wells: Add 50 µl of the diluted KMO enzyme solution.

    • Test Wells: Add 10 µl of the serially diluted test compounds.

    • Positive Control Wells: Add 10 µl of the diluent solution (without inhibitor).

    • Blank Wells: Add 10 µl of the diluent solution.

    • Initiate the reaction by adding 40 µl of the Substrate Mixture to all wells.

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Data Analysis:

    • Measure the absorbance of each well at 340 nm using a microplate reader.

    • Calculate the percentage of KMO activity for each concentration of the test compounds relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data: In Vitro KMO Inhibition

CompoundIC50 (nM)
This compound 45.2
Ro 61-804837.0[8][9]
UPF 64820.0[11]
Tier 2: Cell-Based Assay in an Inflammatory Microenvironment

Following the biochemical validation, it is crucial to assess the compound's efficacy in a more physiologically relevant context. A cell-based assay using human peripheral blood mononuclear cells (PBMCs) or a microglial cell line will be employed.[14]

Experimental Rationale: This assay determines the compound's ability to penetrate cell membranes and inhibit KMO activity within an intracellular environment. By stimulating the cells with pro-inflammatory agents like lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IL-1β, IFN-γ), we can mimic a neuroinflammatory state where KMO expression is upregulated.[15] The readout will be the quantification of key kynurenine pathway metabolites, specifically the reduction of the neurotoxic 3-HK and the elevation of the neuroprotective KYNA.

Signaling Pathway: Kynurenine Pathway Modulation

G Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT ThreeHK 3-Hydroxykynurenine (Neurotoxic) KMO->ThreeHK QUIN Quinolinic Acid (Neurotoxic) ThreeHK->QUIN KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor KMO Inhibitor (e.g., Test Compound) Inhibitor->KMO

Caption: Inhibition of KMO shifts the pathway towards neuroprotection.

Detailed Protocol: Cell-Based KMO Activity Assay

  • Cell Culture and Stimulation:

    • Culture human microglial cells (e.g., C20 cell line) or freshly isolated human PBMCs under standard conditions.[15]

    • Seed cells in a multi-well plate and allow them to adhere.

    • Stimulate the cells with a pro-inflammatory cocktail (e.g., TNF-α, IL-1β, IFN-γ) or LPS for 24 hours to upregulate KMO expression.[15]

  • Compound Treatment:

    • Pre-treat the stimulated cells with varying concentrations of this compound, Ro 61-8048, and UPF 648 for 1-2 hours.

  • Kynurenine Challenge and Metabolite Analysis:

    • Add L-kynurenine (substrate) to the cell culture medium and incubate for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentrations of 3-HK and KYNA in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the ratio of KYNA to 3-HK for each treatment condition.

    • Determine the EC50 for each compound, defined as the concentration required to achieve a 50% shift in the KYNA/3-HK ratio.

Hypothetical Comparative Data: Modulation of Kynurenine Metabolites in Activated Microglia

CompoundEC50 (µM) for KYNA/3-HK ratio shift
This compound 1.2
Ro 61-80480.8
UPF 6480.5[14]

Discussion and Future Directions

This guide outlines a systematic approach to benchmark the efficacy of a novel compound, this compound, against established KMO inhibitors. The proposed experiments will provide critical data on its potency and cellular activity.

Based on the hypothetical data, this compound demonstrates promising, albeit slightly lower, in vitro potency compared to the known inhibitors. Its efficacy in the cell-based assay further supports its potential as a modulator of the kynurenine pathway in a neuroinflammatory context.

Future studies should focus on:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against other enzymes in the kynurenine pathway (e.g., kynurenine aminotransferase) and a broader panel of kinases to ensure target specificity.

  • In Vivo Pharmacokinetics and Efficacy: Evaluating the compound's oral bioavailability, blood-brain barrier penetration, and efficacy in animal models of neurodegenerative diseases.[16]

  • Mechanism of Action Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate, L-kynurenine.

By following this structured, data-driven comparison, researchers can effectively evaluate the therapeutic potential of novel KMO inhibitors and make informed decisions for further drug development.

References

  • The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • The kynurenine pathway and neurodegenerative disease - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes. (2010, January 25). Retrieved January 17, 2026, from [Link]

  • What are KMO inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 17, 2026, from [Link]

  • The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Role of the Kynurenine Pathway in Neurodegenerative Diseases - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kynurenine 3-monooxygenase - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed. (2022, January 2). Retrieved January 17, 2026, from [Link]

  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. (2020, January 20). Retrieved January 17, 2026, from [Link]

  • Kynurenine pathway inhibition reduces central nervous system inflammation in a model of human African trypanosomiasis | Brain | Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

  • Balance is bliss: exploring the role of kynurenine 3-monooxygenase (KMO) in immune challenged microglia | FENS 2022 - World-Wide.ORG. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed Central. (2022, January 2). Retrieved January 17, 2026, from [Link]

  • Inhibiting KMO brings KO for pancreatitis sequelae + - BioWorld. (2016, January 13). Retrieved January 17, 2026, from [Link]

  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. (2024, June 30). Retrieved January 17, 2026, from [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid | C11H13NO3 | CID - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (2025, May 16). Retrieved January 17, 2026, from [Link]

  • 3-Amino-3-Oxopropanoic Acid | C3H5NO3 | CID 75367 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-(2,4-dimethylphenyl)amides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Dimethylphenyl Amide Moiety

The N-(2,4-dimethylphenyl)amide scaffold is a cornerstone in modern medicinal chemistry. Its unique combination of a lipophilic aromatic ring and a hydrogen-bond-accepting amide group makes it a privileged structure for interacting with a variety of biological macromolecules. This is perhaps best exemplified by the class of amide-type local anesthetics, such as lidocaine and bupivacaine, which have been indispensable in clinical practice for decades.[1][2] Their primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav) in neuronal membranes, preventing the propagation of action potentials and thus nociceptive signals.[3][4]

However, the very features that confer therapeutic efficacy also create the potential for unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity. For drug development professionals, understanding and systematically evaluating this cross-reactivity is not merely an academic exercise; it is a critical step in de-risking a lead compound and predicting its safety profile. Unforeseen off-target interactions can lead to a range of adverse effects, from mild side effects to severe, life-threatening toxicities, often derailing promising drug candidates in late-stage development.[5]

This guide provides an in-depth comparison of the biological targets of N-(2,4-dimethylphenyl)amides, focusing on the causality behind experimental choices for assessing cross-reactivity and presenting validated protocols to ensure data integrity.

The On-Target Profile: Voltage-Gated Sodium Channels (Nav)

The intended therapeutic effect of many N-(2,4-dimethylphenyl)amide derivatives is the modulation of Nav channels. These channels are critical for the initiation and conduction of impulses in excitable tissues.[3] The unionized, lipophilic form of the amide compound passively diffuses across the neuronal membrane.[6] Once inside the slightly more acidic axoplasm, an equilibrium shift favors the protonated, cationic form, which then binds to a receptor site within the pore of the open sodium channel, stabilizing its inactivated state and producing a use-dependent block.[2][4]

Different subtypes of Nav channels exist (e.g., Nav1.5 in the heart, Nav1.7 in peripheral nerves), and the selectivity of a compound for these subtypes can influence its therapeutic window. For instance, ropivacaine has been shown to preferentially block tetrodotoxin-resistant (TTX-R) Nav channels, which are prevalent in nociceptive neurons, potentially explaining its favorable sensory-motor block profile in epidural anesthesia.[7]

Known Cross-Reactivities: A Tour of Key Off-Target Families

While Nav channels are the primary target, the physicochemical properties of N-(2,4-dimethylphenyl)amides allow them to interact with other structurally related and unrelated proteins. The diagram below illustrates the primary target and key off-target pathways.

cluster_0 N-(2,4-dimethylphenyl)amide Compound cluster_1 Biological Targets cluster_2 Physiological Outcomes Compound N-(2,4-dimethylphenyl)amide Nav Voltage-Gated Na+ Channels (Primary Target) Compound->Nav On-Target hERG hERG K+ Channels Compound->hERG Off-Target CaV Voltage-Gated Ca2+ Channels Compound->CaV Off-Target GPCR G-Protein Coupled Receptors (e.g., Adrenergic) Compound->GPCR Off-Target Analgesia Analgesia / Anesthesia (Therapeutic Effect) Nav->Analgesia Cardiotox Cardiotoxicity (Arrhythmia Risk) hERG->Cardiotox NegInotropy Negative Inotropy CaV->NegInotropy Hypotension Hypotension / Vasodilation GPCR->Hypotension

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that provides real-time data on the binding and dissociation of a small molecule (analyte) to a purified, immobilized target protein (ligand). [8][9] Causality: We choose SPR early in the validation cascade because it provides more than just affinity (KD). It reveals the kinetics of the interaction—the association rate (kon) and dissociation rate (koff). [10]A compound with a slow koff (long residence time) may have a more prolonged biological effect, which can be desirable for an on-target interaction but a significant liability for an off-target one.

Step-by-Step Protocol (Conceptual):

  • Surface Preparation: Covalently immobilize the purified target protein (e.g., hERG channel extracellular domain, a GPCR) onto a sensor chip surface. [11]2. Analyte Injection: Flow a series of concentrations of the N-(2,4-dimethylphenyl)amide compound over the surface.

  • Association Phase: Monitor the change in refractive index as the compound binds to the immobilized protein.

  • Dissociation Phase: Flow buffer over the surface and monitor the signal decrease as the compound dissociates.

  • Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD).

Self-Validation: The protocol is validated by ensuring the immobilized protein retains its activity, running a known binder as a positive control, and using a blank, activated surface as a negative control for non-specific binding. [11]

Radioligand Binding Assays for Receptor Affinity

This classic technique measures the ability of a test compound to displace a radioactively labeled ligand that has a known high affinity and specificity for the target receptor. [12]It is a robust method for determining the inhibition constant (Ki).

Causality: This is a highly sensitive and quantitative method, considered a gold standard for determining receptor affinity, especially for GPCRs where purified, functional protein for SPR can be challenging to obtain. [13] Step-by-Step Protocol (GPCR Competition Assay):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., α1-adrenergic receptor). [14]2. Reaction Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of the test compound. [14]3. Incubation: Allow the reaction to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter. [14]5. Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation. [14] Self-Validation: The assay includes wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand) to ensure the calculated specific binding is accurate. [12]

Automated Patch Clamp (APC) for Functional Activity

For ion channels, a binding event does not always equate to a functional effect. Therefore, a functional assay is required. Automated patch clamp electrophysiology is the gold standard, providing a direct measure of ion channel function and its modulation by a compound. [15][16] Causality: APC directly measures the flow of ions through the channel, providing the most physiologically relevant data on whether a compound acts as a blocker, activator, or modulator. [17]It is indispensable for cardiac safety screening and is a key component of the FDA's Comprehensive in vitro Pro-arrhythmia Assay (CiPA) initiative. [18] Step-by-Step Protocol (hERG Blockade):

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • APC System: Cells are automatically captured on a planar patch-clamp chip, and a high-resistance "giga-seal" is formed. [16]3. Baseline Recording: Apply a specific voltage protocol to elicit hERG currents and record a stable baseline.

  • Compound Application: Perfuse the cells with increasing concentrations of the N-(2,4-dimethylphenyl)amide compound.

  • Effect Recording: Record the hERG current at each concentration after the compound effect has reached a steady state.

  • Data Analysis: Measure the reduction in current amplitude at each concentration relative to the baseline. Plot the percent inhibition against concentration and fit to a dose-response curve to determine the IC50. [5] Self-Validation: Each experiment includes a vehicle control to monitor for current rundown and a positive control (a known hERG blocker like dofetilide) to confirm assay sensitivity and performance. [15]

Conclusion: An Integrated Approach to Safety and Selectivity

The N-(2,4-dimethylphenyl)amide scaffold is a valuable starting point for designing potent therapeutic agents. However, its inherent potential for cross-reactivity necessitates a rigorous and multi-faceted screening strategy. A successful drug development program does not shy away from uncovering these liabilities but instead addresses them head-on with a logical, tiered approach. By combining high-throughput functional screens with detailed biophysical and electrophysiological characterization, researchers can build a comprehensive selectivity profile. This data-driven approach allows for the objective comparison of lead candidates, enabling the selection of molecules with the highest probability of success and the lowest risk of off-target-driven failure.

References

  • Stoelzle, S., et al. (2011). Automated patch clamp on mESC-derived cardiomyocytes for cardiotoxicity prediction. Journal of Biomolecular Screening. Available at: [Link]

  • Farre, A., & Fertig, N. (2011). Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening. Frontiers in Pharmacology. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Ladds, G., & Goddard, A. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Clancy, C. E., & Kass, R. S. (2022). Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes. Frontiers in Pharmacology. Available at: [Link]

  • Danker, T., & Helliwell, M. (2022). Use of automated patch clamp in cardiac safety assessment: Past, present and future perspectives. Communications Biology. Available at: [Link]

  • Bell, D. C., & Dallas, M. L. (2018). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery. Available at: [Link]

  • Murray, J., et al. (2013). Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products. Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor, A., & McLeod, G. (2020). Basic pharmacology of local anaesthetics. BJA Education. Available at: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]

  • Davis, B., et al. (2011). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]

  • Cortes, D. M., & Cuello, L. G. (2005). Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability. The Journal of General Physiology. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Amide Local Anesthetics. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. Available at: [Link]

  • Creative Biostructure. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Available at: [Link]

  • Zhang, S., et al. (2012). [The effect of lidocaine on hERG (+) channels]. Zhonghua Xin Xue Guan Bing Za Zhi. Available at: [Link]

  • Dr. Oracle. (2024). What is the cross-reactivity between bupivacaine (local anesthetic) and lidocaine (local anesthetic)?. Available at: [Link]

  • Nickson, C. (2021). Local Anaesthetics - Part One. Life in the Fastlane. Available at: [Link]

  • Friederich, P., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia. Available at: [Link]

  • Ho, M. Local Anaesthetics. Ho Medical: Anaesthesia. Available at: [Link]

  • ResearchGate. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Available at: [Link]

  • Calderon, A. L., et al. (2013). Immediate allergic cross-reactivity to levobupivacaine and ropivacaine. Anaesthesia. Available at: [Link]

  • Sugimoto, M., et al. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesiology. Available at: [Link]

  • GPnotebook. (2018). Local anaesthesia: Mechanism of action. Available at: [Link]

  • Gonzalez, T., et al. (2004). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology. Available at: [Link]

  • Dragicevic, C., et al. (2015). Novel screening techniques for ion channel targeting drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Ing, D., & Williams, B. (2012). Ion Channel Screening. Assay Guidance Manual. Available at: [Link]

  • González-Delgado, P., et al. (2006). Cross-reactivity among amide-type local anesthetics in a case of allergy to mepivacaine. Journal of Investigational Allergology and Clinical Immunology. Available at: [Link]

  • Vitsios, D., et al. (2021). Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years' Experience. Journal of Personalized Medicine. Available at: [Link]

  • Zou, B., & Sirenko, O. (2017). Advanced assays for high throughput assessment of ion channel inhibition and cardiac toxicity. LabRoots. Available at: [Link]

  • Metrion Biosciences. Ion channel assays for preclinical pain research. Available at: [Link]

  • Wenzel, G., et al. (2005). Differential Lidocaine Sensitivity of Human Voltage-Gated Potassium Channels Relevant to the Auditory System. Otology & Neurotology. Available at: [Link]

  • ResearchGate. (2014). Effects of lidocaine on action potentials (APs) and Na+ current amplitude. Available at: [Link]

  • Aurora Biomed. Principles of Flux Assay using Ion Channel Reader. Available at: [Link]

  • ResearchGate. (2018). Allergic Reactions to Local Anesthetic Formulations. Available at: [Link]

  • Friederich, P., et al. (2006). Inhibition of HERG channels by the local anaesthetic articaine. European Journal of Anaesthesiology. Available at: [Link]

Sources

Comparative Cytotoxicity of Propanoic Acid Derivatives on Cancer and Normal Cell Lines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The selective elimination of cancer cells while sparing their normal counterparts remains the cornerstone of anticancer drug development. Within the vast landscape of chemical scaffolds explored for this purpose, propanoic acid derivatives have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the cytotoxic performance of various propanoic acid derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.

The Rationale for Investigating Propanoic Acid Derivatives

Propanoic acid and its derivatives, including the well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, have garnered significant attention for their potential chemopreventive and anticancer effects.[1][2] Their mechanisms of action are multifaceted, extending beyond the classical inhibition of cyclooxygenase (COX) enzymes.[2][3] This chemical class offers a versatile backbone for synthetic modifications, enabling the development of novel compounds with enhanced potency and selectivity against cancer cells.[4][5][6]

Differentiated Mechanisms of Action: Cancer vs. Normal Cells

The preferential cytotoxicity of certain propanoic acid derivatives towards cancer cells is not a random occurrence but is rooted in the fundamental biological differences between neoplastic and healthy cells. Understanding these distinctions is paramount for designing effective and safe anticancer agents.

A key mechanism involves the induction of apoptosis, or programmed cell death. For instance, the short-chain fatty acid, propionic acid itself, has been shown to induce apoptosis in cervical cancer cells (HeLa) by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction.[7][8][9] This process is often coupled with the inhibition of pro-survival signaling pathways like NF-κB and AKT/mTOR, which are frequently dysregulated in cancer.[7][8][9]

Furthermore, some derivatives exhibit selectivity by targeting pathways that are more critical for cancer cell survival. For example, R-flurbiprofen, an aryl propionic acid, selectively induces apoptosis in prostate tumor cells through a p75NTR-dependent mechanism.[10] The overexpression of specific receptors or enzymes in cancer cells can also be exploited. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are thought to exert their effects by targeting SIRT2 and EGFR, proteins often overexpressed or mutated in various cancers.[11][12]

The following diagram illustrates a generalized workflow for assessing the comparative cytotoxicity of these derivatives.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Selectivity & Mechanistic Studies cluster_2 Phase 3: Advanced Models Compound Synthesis Compound Synthesis Primary Cytotoxicity Assay (e.g., MTT) Primary Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Primary Cytotoxicity Assay (e.g., MTT) IC50 Determination IC50 Determination Primary Cytotoxicity Assay (e.g., MTT)->IC50 Determination Selection of Lead Compounds Selection of Lead Compounds IC50 Determination->Selection of Lead Compounds Comparative Cytotoxicity (Cancer vs. Normal Cell Lines) Comparative Cytotoxicity (Cancer vs. Normal Cell Lines) Selection of Lead Compounds->Comparative Cytotoxicity (Cancer vs. Normal Cell Lines) Apoptosis Assays (e.g., Flow Cytometry) Apoptosis Assays (e.g., Flow Cytometry) Comparative Cytotoxicity (Cancer vs. Normal Cell Lines)->Apoptosis Assays (e.g., Flow Cytometry) Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Apoptosis Assays (e.g., Flow Cytometry)->Signaling Pathway Analysis (e.g., Western Blot) 3D Spheroid/Organoid Models 3D Spheroid/Organoid Models Signaling Pathway Analysis (e.g., Western Blot)->3D Spheroid/Organoid Models In Vivo Studies In Vivo Studies 3D Spheroid/Organoid Models->In Vivo Studies

Caption: A tiered experimental workflow for evaluating novel anticancer compounds, from initial screening to advanced models.[12]

Comparative Cytotoxicity Data: A Tabular Overview

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. The tables below summarize the IC50 values of various propanoic acid derivatives against a panel of cancer and normal cell lines, providing a clear comparison of their efficacy and selectivity.

Table 1: Cytotoxicity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Lung Cancer Cells

CompoundR GroupIC50 (µM)[13]
21-H5.42
22-CH32.47
Cisplatin->10

This data highlights that compounds 21 and 22, featuring an oxime moiety, exhibit significantly greater potency than the standard chemotherapeutic agent, cisplatin, against the A549 cell line.[13]

Table 2: Comparative Cytotoxicity of Propionic Acid Compounds on Liver Cells [10][14]

CompoundCell LineCell TypeCytotoxicity
IbuprofenTHLE-2Normal LiverModerately Cytotoxic
Hep-G2Liver CancerLess Viable than THLE-2
3-(4-aminophenyl) propionic acidTHLE-2Normal LiverModerately Cytotoxic
Hep-G2Liver CancerMore Viable than THLE-2
3-(4-hydroxyphenyl)propionic acidTHLE-2Normal LiverModerately Cytotoxic
Hep-G2Liver CancerMore Viable than THLE-2

This study indicates that while all three derivatives show a dose-dependent reduction in cell viability, the cancer cell line (Hep-G2) was more resilient to the cytotoxic effects compared to the normal liver cell line (THLE-2).[10][14] Ibuprofen was found to be the least cytotoxic of the three.[10][14]

Table 3: Antiproliferative Activity of Ibuprofen-Appended Benzoxazole Analogues against Breast Cancer Cell Lines [5]

CompoundCell LineIC50 (µM)
7hMCF-78.92 ± 0.91
7jMCF-79.14 ± 8.22
Doxorubicin (Standard)MCF-79.29 ± 1.02

Compounds 7h and 7j demonstrated outstanding activity against the MCF-7 breast cancer cell line, comparable to the standard drug doxorubicin.[5]

Table 4: Cytotoxicity of Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives [15]

CompoundCancer Cell LineIC50 (µM)
Ph3SnL1MCF-70.218 ± 0.025
Ph3SnL3HepG2Highest Activity

These organotin(IV) compounds displayed outstanding antiproliferative activity, with IC50 values in the sub-micromolar range, significantly more potent than cisplatin.[15]

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of cytotoxicity data, standardized and well-documented protocols are essential. The following sections detail the methodologies for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the propanoic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that quantifies cell density based on the measurement of total cellular protein content.[16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[16]

  • Washing: Wash the plates five times with water to remove the TCA.[16]

  • Staining: Add SRB solution and incubate at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Similar to the MTT assay, calculate cell viability and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, an enzyme released from cells with damaged membranes, providing a measure of cytotoxicity.[16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include wells for background, spontaneous LDH release (vehicle control), and maximum LDH release (lysis buffer).[16]

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation: Incubate at room temperature, protected from light.[16]

  • Stop Reaction: Add a stop solution to terminate the reaction.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Visualizing the Mechanism: Signaling Pathways

The differential effects of propanoic acid derivatives can often be traced to their influence on specific signaling pathways. The diagram below illustrates a proposed mechanism for certain thiazole derivatives of propanoic acid.

G Propanoic Acid Derivative Propanoic Acid Derivative SIRT2 SIRT2 Propanoic Acid Derivative->SIRT2 Inhibition EGFR EGFR Propanoic Acid Derivative->EGFR Inhibition Downstream Signaling Downstream Signaling SIRT2->Downstream Signaling EGFR->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: A proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.[12]

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of propanoic acid derivatives as a scaffold for the development of novel anticancer agents. The data clearly indicates that specific structural modifications can lead to compounds with high potency and, in some cases, selectivity for cancer cells over their normal counterparts.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A more comprehensive exploration of the chemical space around the propanoic acid core is needed to refine the SAR and design even more potent and selective compounds.

  • Mechanism of Action Elucidation: While several potential mechanisms have been identified, further investigation is required to fully understand the molecular targets and signaling pathways involved in the differential cytotoxicity.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of propanoic acid derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

By building upon the foundational knowledge outlined in this guide, the scientific community can continue to advance the development of propanoic acid-based therapeutics, bringing us closer to the goal of more effective and less toxic cancer treatments.

References

  • Somchit, N., et al. (2017). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. Available at: [Link]

  • Sun, Y., et al. (2014). A novel NSAID derivative, phospho-ibuprofen, prevents AOM-induced colon cancer in rats. Carcinogenesis, 35(4), 949-956. Available at: [Link]

  • Li, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345-12353. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma. RSC Advances, 12(45), 29267-29280. Available at: [Link]

  • A.S., V. V., & K., K. (2006). A Review on in-vitro Methods for Screening of Anticancer Drugs. Natural Product Radiance, 5(2), 111-116. Available at: [Link]

  • Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2201. Available at: [Link]

  • Yoo, H. M., et al. (2025). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 30(21), 4951. Available at: [Link]

  • Al-Saffar, A. H., et al. (2020). Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. Systematic Reviews in Pharmacy, 11(11), 1339-1346. Available at: [Link]

  • Harris, R. E. (2025). Aspirin, ibuprofen, and other non-steroidal anti-inflammatory drugs in cancer prevention: A critical review of non-selective COX-2 blockade (Review). Oncology Reports, 54(4), 1. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Khan, I., et al. (2023). Biooriented Synthesis of Ibuprofen-Clubbed Novel Bis-Schiff Base Derivatives as Potential Hits for Malignant Glioma: In Vitro Anticancer Activity and In Silico Approach. ACS Omega, 8(51), 48825-48842. Available at: [Link]

  • Zegarac, Z., et al. (2018). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. Molecules, 23(11), 2959. Available at: [Link]

  • Yoo, H. M., et al. (2021). Anticancer effects of propionic acid inducing cell death in cervical cancer cells. Molecules, 26(16), 4951. Available at: [Link]

  • Yoo, H. M., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7108. Available at: [Link]

  • Glamoçlija, U., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3206. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). The selected (4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated reduced cytotoxicity in noncancerous Vero cell culture model. ResearchGate. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7108. Available at: [Link]

  • Yoo, H. M., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951. Available at: [Link]

  • Husain, A., et al. (2014). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 80-86. Available at: [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911. Available at: [Link]

  • Kim, D. J., et al. (2018). Diclofenac Enhances Docosahexaenoic Acid-Induced Apoptosis in Vitro in Lung Cancer Cells. International Journal of Molecular Sciences, 19(11), 3467. Available at: [Link]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. Available at: [Link]

  • Carballeira, N. M. (2013). Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids. Chemistry and Physics of Lipids, 172-173, 58-66. Available at: [Link]

  • Pluskota, R., et al. (2023). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. International Journal of Molecular Sciences, 24(22), 16405. Available at: [Link]

  • Pérez-Picaso, L., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • La Mura, E., et al. (2023). Special Issue “Novel Anti-Proliferative Agents”. International Journal of Molecular Sciences, 24(17), 13543. Available at: [Link]

  • Villanueva, H. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 23(7), 1348-1356. Available at: [Link]

Sources

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of N-Substituted β-Alanines

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising molecule in a petri dish to a validated therapeutic candidate is fraught with challenges. The core objective is to ensure that the activity observed in a controlled in vitro environment translates meaningfully to a complex, living system (in vivo). This guide provides an in-depth comparison of the biological activities of N-substituted β-alanines, focusing on the critical, yet often elusive, in vitro and in vivo correlation (IVIVC). We will dissect the experimental data, explore the causality behind methodological choices, and provide actionable insights for researchers in the field.

Introduction: Beyond the Parent Molecule

β-Alanine is a naturally occurring β-amino acid, unique for the placement of its amino group on the β-carbon.[1][2] Unlike its α-isomer, it is not incorporated into proteins but serves as the rate-limiting precursor for the synthesis of carnosine, a dipeptide with significant pH-buffering and antioxidant properties in muscle and brain tissue.[1][3] While supplementation with β-alanine itself is primarily explored for enhancing athletic performance by boosting carnosine levels[1][4][5], the modification of its structure—specifically through substitution on the nitrogen atom—unlocks a diverse landscape of pharmacological activities.

N-substituted β-alanines represent a class of molecules where synthetic modification of the amino group creates derivatives with novel biological targets, ranging from G-protein coupled receptors (GPCRs) to enzymes.[6][7] Understanding the relationship between a substituent's chemical nature and its biological effect is paramount. This guide focuses on bridging the gap between initial laboratory assays and whole-organism responses, a critical step in validating these compounds as potential therapeutic agents.

The In Vitro Landscape: Screening for Biological Activity

The initial stage of discovery involves screening N-substituted β-alanines in controlled, isolated biological systems. These assays are designed for high-throughput analysis, providing rapid insights into potency and mechanism of action.

Key Biological Targets and Structure-Activity Relationships (SAR)

Research has identified several key areas where N-substituted β-alanines show promise:

  • Glucagon Receptor Antagonism: A significant effort has been directed towards developing β-alanine derivatives as antagonists of the glucagon receptor, a key target in managing type 2 diabetes. Initial screening of compound libraries identified a weak hit, which was then optimized.[7] Structure-activity relationship studies revealed that specific aromatic and heterocyclic substitutions on the nitrogen atom were crucial for enhancing binding affinity from the micromolar to the nanomolar range.[7]

  • Antiproliferative Activity: Certain N-acyl-β-alanine amides have demonstrated antiproliferative effects. Studies have shown that while the N-acyl group can be varied with aliphatic and aromatic moieties, the aminosulfonylphenyl moiety is essential for maintaining activity.[6] This highlights a strict structural requirement for the anticancer effects of this particular subclass.

  • Enzyme Inhibition: Analogues of β-alanine have been tested for their ability to inhibit enzymes like carnosine synthetase. For instance, 3-aminopropanesulfonic acid acts as a competitive inhibitor with respect to β-alanine.[8] Other derivatives, such as β,β,β-trifluoroalanine, have been shown to act as inactivators of alanine racemase, a bacterial enzyme, indicating potential for antibiotic development.[9]

The general workflow for identifying and characterizing these compounds in vitro follows a logical progression from broad screening to detailed mechanistic studies.

InVitro_Workflow Library Compound Library (N-Substituted β-Alanines) HTS High-Throughput Screening (e.g., Binding Assay) Library->HTS Primary Screen Hit_ID Hit Identification (Compounds with Activity) HTS->Hit_ID Potency Cutoff Dose_Response Dose-Response Assays (IC50 / EC50 Determination) Hit_ID->Dose_Response Hit Validation Functional_Assay Functional / Mechanistic Assays (e.g., cAMP, Enzyme Kinetics) Dose_Response->Functional_Assay Confirm Mechanism Selectivity Selectivity Profiling (Off-Target Screening) Functional_Assay->Selectivity Assess Specificity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Iterative Design Lead_Candidate Optimized Lead Candidate (Potent & Selective) SAR->Lead_Candidate

Caption: Workflow for in vitro screening and optimization of N-substituted β-alanines.

Quantitative In Vitro Data Summary

The following table summarizes representative in vitro data for N-substituted β-alanine derivatives against various targets.

Compound ClassN-Substituent TypeTargetIn Vitro AssayPotency (IC50)Reference
β-Alanine DerivativeComplex HeterocycleGlucagon ReceptorRadioligand Binding7 µM (Initial Hit)[7]
Optimized DerivativeOptimized HeterocycleGlucagon ReceptorRadioligand BindingNanomolar Range[7]
N-Acyl-β-alanine AmideHomofarnesoylCancer Cell LinesAntiproliferation AssayNot Specified[6]
β-Alanine AnalogueSulfonic AcidCarnosine SynthetaseEnzyme InhibitionHigh[8]
β-Alanine AnalogueTrifluoroAlanine RacemaseEnzyme InactivationNot Specified[9]

The In Vivo Perspective: Assessing Efficacy and Safety

A potent molecule in vitro is only a true candidate if its activity is maintained within a living organism. In vivo studies are designed to evaluate not only the efficacy of a compound but also its pharmacokinetic profile—how the body affects the drug (Absorption, Distribution, Metabolism, and Excretion - ADME).

From Bench to Animal Model

For the N-substituted β-alanines identified in vitro, the transition to in vivo testing requires carefully selected animal models that recapitulate the human disease state.

  • Glucagon Receptor Antagonists: The most promising compounds from in vitro screening were advanced to diabetic animal models.[7] The primary endpoint in these studies is the ability of the compound to lower blood glucose levels. These studies were critical in demonstrating that the high in vitro binding affinity translated into a tangible physiological effect.

  • Antiproliferative Agents: While the initial study on N-acyl-β-alanine amides focused on in vitro antiproliferative activity, the logical next step would be to test these compounds in rodent xenograft models, where human cancer cells are implanted into immunocompromised mice to assess the agent's ability to inhibit tumor growth.

  • CNS-Active Agents: β-alanine itself is known to interact with various receptors in the central nervous system (CNS), including GABA and glycine receptors.[10] N-substituted derivatives designed to cross the blood-brain barrier would be evaluated in behavioral models (e.g., anticonvulsant, anxiolytic models) to correlate receptor modulation with a functional neurological outcome.

The Overlooked Importance of Pharmacokinetics

The success of an in vivo experiment is heavily dependent on the compound's pharmacokinetic (PK) properties. Even a highly potent molecule will fail if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue.

Studies on β-alanine itself reveal a high degree of inter-individual variability in its plasma pharmacokinetic profile following oral administration.[11][12] This variability can be influenced by dosing strategy (fixed vs. weight-relative) and formulation (e.g., slow-release tablets).[4][13][14][15] For N-substituted derivatives, the attached chemical group can drastically alter these PK properties. For example, optimization of the glucagon receptor antagonists involved not just improving binding affinity but also stabilizing the molecules against rapid metabolic turnover to achieve good oral availability and a suitable plasma half-life in rats and dogs.[7]

IVIVC_Factors cluster_0 In Vitro Activity cluster_1 In Vivo Efficacy cluster_2 Translational Factors (The Bridge) InVitro High Potency & Selectivity (IC50, Ki, EC50) PK Pharmacokinetics (ADME) InVitro->PK Is the drug absorbed & stable? Safety Toxicology & Off-Target Effects InVitro->Safety InVivo Desired Physiological Effect (e.g., Tumor Regression, Blood Glucose Lowering) PD Pharmacodynamics (Target Engagement) PK->PD Does it reach the target? PD->InVivo Does it engage the target effectively? Safety->InVivo Limiting Factors Model Animal Model Relevance Model->InVivo Predictive Power

Sources

Head-to-head comparison of analytical techniques for N-acyl-beta-alanine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of N-Acyl-Beta-Alanines: A Head-to-Head Comparison of LC-MS/MS, GC-MS, and NMR Spectroscopy

Introduction: The Analytical Challenge of N-Acyl-Beta-Alanines

N-acyl-beta-alanines (NABAs) belong to a growing class of lipid-signaling molecules, characterized by a beta-alanine headgroup linked to a fatty acid chain.[1] These molecules are gaining significant interest in the scientific community for their roles in various physiological processes and as potential biomarkers or therapeutics for a range of conditions.[1] Accurate characterization and quantification of NABAs in complex biological matrices are paramount to understanding their function. However, their amphipathic nature, structural diversity, and often low endogenous concentrations present a considerable analytical challenge.

This guide, written from the perspective of a Senior Application Scientist, provides a head-to-head comparison of the three principal analytical techniques employed for the characterization of NABAs: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the core principles of each technique, provide field-proven experimental protocols, and offer expert insights into the causality behind methodological choices to help you select the optimal strategy for your research objectives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitive Quantification

For the targeted quantification of NABAs in complex biological samples, LC-MS/MS is unequivocally the technique of choice. Its exceptional sensitivity and selectivity allow for the detection of low-abundance species in matrices like plasma and brain tissue.[1][2] The power of this technique lies in the coupling of liquid chromatography's separation capability with the mass spectrometer's specificity.

The Principle of Operation

The methodology first employs High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the NABA of interest from other matrix components based on its physicochemical properties (e.g., polarity).[3] Following separation, the analyte enters the mass spectrometer, where it is ionized. In a tandem mass spectrometer (like a triple quadrupole), a specific precursor ion (corresponding to the molecular weight of the NABA) is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of specificity and sensitivity, filtering out background noise and enabling accurate quantification.[4]

Experimental Workflow for NABA Analysis

The workflow involves sample extraction, chromatographic separation, and mass spectrometric detection. Each step is critical for achieving reliable and reproducible results.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Brain Homogenate) Extraction Liquid-Liquid Extraction (e.g., Chloroform:Methanol) Sample->Extraction Add ISTD Drydown Evaporation & Reconstitution Extraction->Drydown LC HPLC Separation (Reversed-Phase C18) Drydown->LC Inject MS Tandem MS Detection (ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (vs. Standard Curve) Integration->Quant

Caption: General workflow for LC-MS/MS analysis of N-acyl-beta-alanines.

Trust-Building Through a Validated Protocol: Quantification of N-Oleoyl-Alanine

The following protocol is adapted from a validated method for analyzing N-oleoyl-alanine in brain and plasma, demonstrating the robustness of the technique.[1]

Protocol Steps:

  • Sample Preparation:

    • To a 25 µL plasma sample or brain homogenate, add an internal standard (ISTD) to account for variability in extraction and ionization.

    • Perform a liquid-liquid extraction using a 2:1 chloroform:methanol solution to isolate lipids, including the NABA, from the aqueous phase.

    • Vortex and centrifuge to separate the phases.

    • Transfer the organic (lower) phase to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • HPLC-MS/MS Instrumental Analysis:

    • Chromatography: Use a C18 reversed-phase column (e.g., Agilent Zorbax XDB C18, 4.6 × 75 mm, 3.5 µm) to separate the analytes.[1]

    • Mobile Phase: Employ a gradient elution using water with 13 mM ammonium acetate and 1% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B). A typical gradient might run from 50% B to 100% B over 10 minutes.[1]

    • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM). For N-oleoyl-alanine, a specific precursor-to-product ion transition would be monitored to ensure specificity.

Causality and Expertise: The choice of a C18 column is based on the hydrophobic nature of the acyl chain in NABAs. Negative mode ESI is preferred as the carboxyl group on the beta-alanine readily deprotonates to form a negative ion. The MRM transition is the key to trustworthiness, as it ensures that the signal being quantified is highly specific to the target analyte, minimizing the risk of interference from isobaric compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative Requiring Derivatization

GC-MS is a powerful and robust technique for metabolomics, known for its exceptional chromatographic resolution.[5] However, N-acyl-beta-alanines, being non-volatile and polar due to the amino and carboxyl groups, cannot be analyzed directly.[6] They require a chemical derivatization step to increase their volatility and thermal stability for gas-phase analysis.

The Principle of Operation

Derivatization chemically modifies the polar functional groups (e.g., -COOH, -NH) by replacing active hydrogens with nonpolar moieties, such as silyl groups (silylation). This makes the analyte volatile enough to travel through the GC column. In the GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), creating reproducible fragmentation patterns that act as a chemical fingerprint, allowing for identification against spectral libraries.[5]

Experimental Workflow for NABA Analysis

The GC-MS workflow is distinguished by its mandatory derivatization step, which must be carefully controlled for reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (or Standard) Extraction Solvent Extraction Sample->Extraction Drydown Complete Drying (Critical Step) Extraction->Drydown Deriv Chemical Derivatization (e.g., Silylation) Drydown->Deriv Heat GC GC Separation (Capillary Column) Deriv->GC Inject MS MS Detection (EI, Full Scan/SIM) GC->MS Deconvolution Spectral Deconvolution MS->Deconvolution LibraryMatch Library Matching & ID Deconvolution->LibraryMatch

Caption: General workflow for GC-MS analysis of N-acyl-beta-alanines.

A Self-Validating Protocol: Derivatization for GC-MS

This protocol provides a robust methodology for the derivatization of amino-acid-containing molecules like NABAs, adapted from established procedures.[7]

Protocol Steps:

  • Sample Preparation:

    • Extract the NABA from the biological matrix and ensure the resulting sample is completely dry. The presence of moisture is detrimental to many derivatization reagents.

  • Derivatization (Silylation):

    • Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to the dried sample.[7] MTBSTFA derivatives are often more stable and less moisture-sensitive.

    • Add a solvent like pyridine or acetonitrile.

    • Heat the mixture (e.g., 30-90 minutes at 37-100°C) to ensure complete reaction. The exact time and temperature must be optimized.[7]

  • GC-MS Instrumental Analysis:

    • Injection: Inject the derivatized sample into the GC inlet.

    • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized analytes based on boiling point.

    • Detection: Use Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

Causality and Expertise: The derivatization step is the most critical part of this workflow. Incomplete derivatization can lead to poor peak shape and inaccurate quantification.[8] The choice of EI is deliberate; its high energy creates complex but highly reproducible fragmentation patterns, which are essential for confident identification using standard libraries like NIST. This makes GC-MS particularly useful when authentic standards are unavailable for comparison.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Elucidation

When the primary goal is not just detection but the unambiguous structural confirmation of an N-acyl-beta-alanine, NMR spectroscopy is the most powerful tool available. It is a non-destructive technique that provides detailed information about the molecular structure in solution.[9]

The Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment of the atom, allowing one to deduce the connectivity and spatial relationship of atoms within the molecule. For a NABA, an ¹H NMR spectrum would provide distinct signals for the protons on the acyl chain, the beta-alanine backbone, and the amide bond, confirming its identity.[10][11]

Experimental Workflow for NABA Analysis

The NMR workflow is often simpler and less labor-intensive in its sample preparation phase compared to MS-based methods.[9]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing Sample Purified Sample (or Biological Fluid) Solvent Dissolve in Deuterated Solvent (e.g., D₂O, CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire Acquire 1D/2D Spectra (¹H, ¹³C, COSY, etc.) Spectrometer->Acquire Processing Fourier Transform & Phase Correction Acquire->Processing Analysis Spectral Analysis & Structure Elucidation Processing->Analysis

Caption: General workflow for NMR analysis of N-acyl-beta-alanines.

A Foundational Protocol for NMR Sample Preparation

This protocol outlines the basic, critical steps for preparing a sample for high-quality NMR analysis.

Protocol Steps:

  • Sample Purification: For unambiguous structural elucidation, the NABA should ideally be purified from the biological matrix. For metabolomics screening of biofluids, minimal preparation may be needed.[9]

  • Solvent Selection: Dissolve a precise amount of the sample in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of solvent is critical as it must dissolve the analyte without producing a large interfering signal in the ¹H NMR spectrum.

  • Transfer: Filter the solution if necessary and transfer it to a high-precision NMR tube.

  • Data Acquisition:

    • Place the tube in the NMR spectrometer.

    • Acquire a standard one-dimensional (1D) ¹H spectrum.

    • If further structural information is needed, acquire additional spectra, such as ¹³C or two-dimensional (2D) experiments like COSY, which shows proton-proton couplings.

Causality and Expertise: The non-destructive nature of NMR is a key advantage; the sample can be recovered after analysis for use with other techniques.[9][12] Furthermore, NMR is inherently quantitative (qNMR) without the need for an identical standard, as the signal intensity is directly proportional to the number of nuclei.[13] Its high reproducibility, with coefficients of variation (CV) often below 5%, makes it a trustworthy choice for clinical and regulatory studies.[9]

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice of analytical technique is dictated by the specific research question. Do you need to quantify a known NABA at trace levels, or do you need to identify an unknown compound? The table below summarizes the key performance characteristics to guide your decision.

Parameter LC-MS/MS GC-MS NMR Spectroscopy
Sensitivity Very High (pmol to fmol)[3]High (pmol)Low (nmol to µmol)[14]
Selectivity/Specificity Very High (with MRM)[4]High (with characteristic fragmentation)Moderate (signal overlap can be an issue)
Reproducibility Good to Very GoodGood (derivatization can add variance[8])Excellent (often <5% CV[9])
Throughput High[9]Moderate to HighLow to Moderate[9]
Sample Preparation Moderate (extraction needed)Complex (extraction + derivatization)[6]Simple (for pure compounds/fluids)[9]
Destructive? YesYesNo (non-destructive)[12]
Structural Elucidation Limited (infers structure from mass)Good (fragmentation library matching)Excellent ("Gold standard" for structure[9])
Primary Application Targeted Quantification , Biomarker DiscoveryMetabolite Profiling , IdentificationStructure Elucidation , Absolute Quantification

Conclusion and Expert Recommendations

The characterization of N-acyl-beta-alanines requires a thoughtful analytical strategy tailored to the research goal.

  • For quantitative, hypothesis-driven research , such as measuring the levels of a known NABA in a large set of clinical samples, LC-MS/MS is the undisputed champion due to its superior sensitivity, specificity, and throughput.[1][3]

  • For exploratory metabolite profiling and identification where high chromatographic resolution is key, GC-MS is a robust and reliable option, provided that a reproducible derivatization protocol is established.[5]

  • For the definitive identification of a novel NABA or for studies where absolute quantification and high reproducibility are paramount, NMR spectroscopy is the essential tool, despite its lower sensitivity.[9]

Ultimately, the most comprehensive understanding is often achieved by combining these techniques. A common and powerful approach is to use LC-MS or GC-MS for initial discovery and quantification, followed by NMR for the unambiguous structural confirmation of key identified compounds.[8] This synergistic approach leverages the strengths of each platform, ensuring the highest level of scientific rigor and confidence in your results.

References

  • Arome Science. (n.d.). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from Arome Science website.[3]

  • Maccarrone, M., et al. (n.d.). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PMC - NIH.[1]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved from EMBL-EBI website.[14]

  • Wishart, D. S. (n.d.). NMR and Metabolomics—A Roadmap for the Future. PMC - NIH.[9]

  • Shuman, J. L., et al. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC - PubMed Central.[8]

  • Wishart, D. S. (n.d.). NMR Spectroscopy for Metabolomics Research. R Discovery.[12]

  • Kuharcik, T. S., et al. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library.[6]

  • Tsikas, D. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH.[15]

  • ResearchGate. (n.d.). High‐performance liquid chromatography‐tandem mass spectrometry method for the analysis of N‐oleoyl glycine and N‐oleoyl alanine in brain and plasma. Retrieved from ResearchGate.[2]

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from Sigma-Aldrich website.

  • TMIC Li Node. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from The Metabolomics Innovation Centre.[16]

  • Agilent. (2018, January 29). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Retrieved from Agilent website.[17]

  • Quantum Analytics. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from Quantum Analytics website.[5]

  • ChemicalBook. (n.d.). N-Cbz-D-Alanine(26607-51-2) 1H NMR spectrum. Retrieved from ChemicalBook website.[10]

  • Tcherkez, G., et al. (n.d.). Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling. PMC - NIH.[7]

  • ResearchGate. (n.d.). Synthesis and NMR characterization of β-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC | Request PDF. Retrieved from ResearchGate.[18]

  • Anaquant. (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS. Retrieved from Anaquant website.[4]

  • Kaspar, H. (2009, July 17). Amino acid analysis in biological fluids by GC-MS. University of Regensburg.[19]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from HMDB website.[11]

  • Crépin, A., et al. (n.d.). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. PMC - NIH.[20]

  • ResearchGate. (n.d.). 400 MHz 1H NMR spectrum of alanine in D2O; (b) inversion-recovery pulse.... Retrieved from ResearchGate.[13]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol on Personal Protective Equipment, Emergency Procedures, and Disposal

As a senior application scientist, navigating the complexities of novel chemical compounds is a daily reality. The integrity of our research and, more importantly, our personal safety, hinges on a robust understanding of the materials we handle. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, a compound that, while not classified for acute toxicity, presents significant dermal and ocular hazards. Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to foster a proactive safety culture in the laboratory.

Hazard Assessment: Understanding the Risks

The foundational step in any laboratory procedure is a thorough understanding of the chemical's hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1]
Serious Eye Damage1H318: Causes serious eye damage[1]

This classification dictates the mandatory personal protective equipment (PPE) and handling protocols. The "Danger" signal word and the corresponding pictograms underscore the potential for severe eye injury and skin irritation upon contact[1]. It is crucial to internalize that even brief, accidental exposure could have lasting consequences.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is not merely a procedural formality but a critical barrier between the researcher and potential harm. For this compound, the following PPE is mandatory[1][2]:

Eye and Face Protection: The First Line of Defense

Given the classification of "Serious Eye Damage (Category 1)," robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles[3].

  • Face Shield: A full-face shield must be worn in conjunction with safety goggles, especially when handling larger quantities of the solid or preparing solutions. This provides an additional layer of protection for the entire face from splashes[2][4].

The causality here is direct: the H318 hazard statement indicates a risk of irreversible eye damage[1]. A seemingly minor splash could lead to a severe chemical burn to the cornea.

Hand Protection: Preventing Dermal Exposure

The H315 "Causes skin irritation" classification necessitates the use of appropriate chemical-resistant gloves[1].

  • Glove Selection: Nitrile or butyl rubber gloves are recommended for handling this compound and similar chemicals[4][5]. It is imperative to consult the glove manufacturer's compatibility chart to ensure the chosen material offers adequate protection against this specific chemical or chemical class.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Never reuse disposable gloves.

  • Proper Technique: Don and doff gloves using the correct procedure to avoid contaminating your skin. Wash hands thoroughly after removing gloves[2].

Body Protection: Shielding Against Spills and Splashes
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times to protect the skin and personal clothing from accidental spills.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advisable[6].

  • Full-Body Suit: In the event of a large-scale handling operation, a full-body suit may be appropriate to ensure complete protection[6].

Respiratory Protection: An Additional Precaution

While the Safety Data Sheet (SDS) does not indicate a respiratory hazard under normal handling conditions, it is prudent to handle the solid form of this compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of any dust particles[2]. If there is a potential for aerosol generation, a NIOSH-approved respirator may be necessary[6].

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE: - Safety goggles and face shield - Nitrile or butyl rubber gloves - Lab coat prep2 Work in a well-ventilated area or chemical fume hood prep1->prep2 handle1 Weigh solid compound carefully to avoid dust generation prep2->handle1 handle2 If creating a solution, add solid to solvent slowly handle1->handle2 clean1 Wipe down work area with an appropriate solvent handle2->clean1 clean2 Segregate waste: - Contaminated solids (gloves, wipes) - Chemical waste solution clean1->clean2 clean3 Dispose of waste in properly labeled, sealed containers according to institutional guidelines clean2->clean3

Figure 1. A procedural workflow for the safe handling of this compound.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is vital.

In Case of Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces[1][2].

  • Remove contact lenses if present and easy to do so. Continue rinsing[1].

  • Seek immediate medical attention. Time is of the essence to prevent permanent eye damage.

In Case of Skin Contact
  • Immediately wash the affected area with plenty of soap and water[1][2].

  • Remove contaminated clothing and wash it before reuse[1].

  • If skin irritation persists, seek medical advice[1].

In Case of a Spill
  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2][7].

  • Decontaminate the spill area.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container[8].

  • Institutional Guidelines: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Never dispose of this chemical down the drain[7].

  • Empty Containers: Handle empty containers as if they still contain the product, as residual amounts may still be present[8].

By integrating these safety protocols into your daily laboratory practice, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.

References

  • Sigma-Aldrich. (2024, August 6).
  • AA Blocks. (2025, January 18).
  • PubChem. 3-Amino-3-Oxopropanoic Acid.
  • DayGlo Color Corp. (2024, December 12).
  • MedChemExpress. (2025, December 25). 3-Cyanopropanoic acid-SDS.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Unisan. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Sigma-Aldrich. (2025, April 24).
  • Key Organics. (2017, December 1).
  • Thermo Fisher Scientific. (2025, December 24).
  • Carl ROTH.
  • Sigma-Aldrich. (2025, May 12).
  • Sigma-Aldrich. 3-[(2,3-dimethylphenyl)amino]-3-oxopropanoic acid.
  • MedChemExpress. (2025, December 31). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid-SDS.
  • TCI America. (2025, January 3). 3-(4-Amino-3,5-dimethylphenyl)
  • Benchchem. Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
  • Benchchem. Proper Disposal of (3-Amino-4-hydroxyphenyl)
  • PubChem. 2-Amino-3-(2,4-dimethylphenyl)-3-oxopropanoic acid.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.